6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol
Description
Properties
IUPAC Name |
6-(4-methylsulfonylphenyl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-17(15,16)11-5-2-9(3-6-11)12-7-4-10(14)8-13-12/h2-8,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUPRGVDEBLUCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692731 | |
| Record name | 6-[4-(Methanesulfonyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032825-20-9 | |
| Record name | 6-[4-(Methylsulfonyl)phenyl]-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1032825-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[4-(Methanesulfonyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol: A Putative Modulator of the TAK1 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-(4-(methylsulfonyl)phenyl)pyridin-3-ol (CAS Number 1391054-47-8), a small molecule with structural motifs characteristic of kinase inhibitors. Due to the limited publicly available data on this specific compound, this document frames its scientific exploration through the lens of a plausible and compelling hypothesis: its potential as an inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a critical signaling node in inflammatory and oncogenic pathways, making it a high-interest target for therapeutic intervention. This guide synthesizes information from structurally related compounds to propose a viable synthetic route, elucidate the mechanism of TAK1-mediated signaling, and provide detailed, field-proven protocols for the comprehensive evaluation of this compound's biological activity.
Introduction: The Therapeutic Promise of Targeting TAK1
Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as MAP3K7, is a serine/threonine kinase that functions as a central hub for a multitude of cellular signaling pathways. It plays an indispensable role in translating upstream signals from pro-inflammatory cytokines, such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), as well as Toll-like receptor (TLR) ligands, into downstream cellular responses.[1][2] The activation of TAK1 is a critical event that leads to the stimulation of the NF-κB and MAPK (p38 and JNK) pathways, which are fundamental in regulating inflammation, immunity, cell survival, and apoptosis.[3][4]
Given its central role, dysregulation of TAK1 activity is implicated in the pathophysiology of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and various cancers.[2][5] This has positioned TAK1 as a highly attractive therapeutic target. The development of small molecule inhibitors of TAK1 offers a promising strategy to modulate these pathological processes.[6] The chemical structure of this compound, featuring a pyridinol core and a methylsulfonylphenyl moiety, bears a resemblance to known classes of kinase inhibitors, suggesting it may possess activity against TAK1 or other related kinases.[7][8]
The TAK1 Signaling Cascade: A Network of Cellular Responses
TAK1 activation is a tightly regulated process initiated by various stimuli. Upon stimulation by cytokines like TNF-α or IL-1β, receptor-associated proteins trigger the formation of a signaling complex that leads to the K63-linked polyubiquitination of target proteins.[3] The TAK1-binding proteins TAB1 and TAB2/3 recruit the TAK1 complex to these polyubiquitin chains, resulting in TAK1 autophosphorylation and activation.[9] Activated TAK1 then phosphorylates and activates the IκB kinase (IKK) complex, leading to the degradation of IκBα and the subsequent nuclear translocation of NF-κB to drive the expression of inflammatory and survival genes.[10] Concurrently, TAK1 activates the MKK4/7-JNK and MKK3/6-p38 MAPK cascades, further amplifying the inflammatory response.[11]
Caption: The TAK1 signaling pathway and the putative point of inhibition.
Synthesis of Pyridine-Based Kinase Inhibitors: A Plausible Route
While a specific synthesis for this compound is not documented in the public domain, a plausible synthetic route can be devised based on established methods for preparing substituted pyridinol derivatives, which are common scaffolds in kinase inhibitors.[12][13][14] A common strategy involves the construction of the substituted pyridine ring followed by functional group manipulations. A potential retrosynthetic analysis suggests a Suzuki or Stille coupling reaction as a key step to join the pyridine and phenyl moieties.
Proposed Synthetic Workflow:
Caption: A proposed synthetic workflow for the target compound.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of a suitable 6-halopyridin-3-ol (e.g., 6-bromopyridin-3-ol) in a solvent mixture such as 1,4-dioxane and water, add (4-(methylsulfonyl)phenyl)boronic acid.
-
Catalyst and Base Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base, typically sodium carbonate or potassium phosphate.
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Extraction: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Experimental Protocols for Biological Evaluation
A thorough evaluation of a putative TAK1 inhibitor requires a multi-faceted approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess its effects on the signaling pathway in a physiological context.
Biochemical Kinase Assay: Measuring Direct TAK1 Inhibition
The primary objective is to determine if this compound directly inhibits the kinase activity of TAK1. The ADP-Glo™ Kinase Assay is a robust and widely used platform for this purpose.[15][16][17]
Principle: This luminescent assay measures the amount of ADP produced during the kinase reaction. The kinase reaction is stopped, and the remaining ATP is depleted. Then, ADP is converted back to ATP, which is used by luciferase to generate a light signal that is proportional to the initial kinase activity.
Detailed Protocol (ADP-Glo™ Kinase Assay):
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer from a 5x stock solution.
-
Thaw recombinant human TAK1/TAB1 enzyme, ATP, and the substrate (e.g., Myelin Basic Protein, MBP) on ice.
-
Prepare a serial dilution of the test compound (this compound) in DMSO, and then dilute further in the 1x Kinase Assay Buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the test compound at various concentrations. Include "no inhibitor" (positive control) and "no enzyme" (blank) wells.
-
Add the substrate (MBP) to all wells.
-
Initiate the reaction by adding the TAK1/TAB1 enzyme to all wells except the blank.
-
Add ATP to all wells to start the kinase reaction.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Table 1: Representative IC₅₀ Values for Known TAK1 Inhibitors
| Inhibitor | TAK1 IC₅₀ (nM) | Kinase Selectivity | Reference |
| Takinib | 9.5 | Selective | [18] |
| 5Z-7-Oxozeaenol | 9 | Covalent, less selective | [6] |
| AZ-TAK1 | 8 | Type I inhibitor | [6] |
| NG-25 | 4 | Type II inhibitor | [6] |
Cell-Based Assay: Western Blot for Downstream Signaling
To confirm that the compound inhibits TAK1 activity within cells, we can measure the phosphorylation status of its downstream targets, such as p38 and IκBα, using Western blotting.[19][20]
Principle: Cells are treated with a pro-inflammatory stimulus (e.g., TNF-α) in the presence or absence of the inhibitor. The inhibition of TAK1 will prevent the phosphorylation of its downstream substrates.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HeLa, MDA-MB-231, or rheumatoid arthritis fibroblast-like synoviocytes) in appropriate media.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15-30 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-TAK1, phospho-p38, phospho-IκBα, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein or loading control.
-
Compare the levels of phosphorylated proteins in treated cells to the stimulated, untreated control.
-
Experimental Workflow for Cellular Assays:
Caption: Workflow for evaluating the cellular effects of a putative TAK1 inhibitor.
Apoptosis Induction Assay
In many cancer cell lines, inhibition of the pro-survival NF-κB pathway via TAK1 blockade can sensitize cells to TNF-α-induced apoptosis.[21]
Principle: Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activity can be measured using a luminescent or fluorescent substrate.
Detailed Protocol (Caspase-Glo® 3/7 Assay):
-
Cell Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the test compound in the presence of TNF-α for 12-24 hours.
-
Assay Execution: Add Caspase-Glo® 3/7 Reagent to each well, mix, and incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence, which is proportional to caspase 3/7 activity.
Conclusion and Future Directions
While direct experimental data for this compound remains elusive, its structural characteristics strongly suggest its potential as a kinase inhibitor, with TAK1 being a plausible target. The protocols and methodologies outlined in this guide provide a robust framework for researchers to systematically investigate this hypothesis. By employing a combination of biochemical and cell-based assays, the inhibitory activity, selectivity, and cellular effects of this compound can be thoroughly characterized. The insights gained from such studies will not only elucidate the therapeutic potential of this specific molecule but also contribute to the broader understanding of TAK1-mediated signaling in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting of TAK1 in inflammatory disorders and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 4. TAK1 in Vascular Signaling: “Friend or Foe”? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1: optimization of kinase selectivity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-guided development of covalent TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. promega.jp [promega.jp]
- 18. medchemexpress.com [medchemexpress.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the anticipated physicochemical properties of 6-(4-(methylsulfonyl)phenyl)pyridin-3-ol. While direct experimental data for this specific molecule is not extensively available in public literature, this document leverages data from structurally analogous compounds, particularly intermediates of the COX-2 inhibitor Etoricoxib, to project its likely characteristics. This guide is intended to serve as a foundational resource for researchers, offering insights into the methodologies for its characterization and the potential implications of its properties in the context of medicinal chemistry and drug development. The physicochemical properties of a drug molecule are critical determinants of its overall efficacy and safety, influencing its absorption, distribution, metabolism, and excretion (ADME) profile[1][2].
Introduction and Structural Context
This compound is a heterocyclic compound featuring a pyridinol core linked to a methylsulfonylphenyl moiety. Its structure suggests potential applications in medicinal chemistry, given the prevalence of the pyridine ring and the sulfone group in numerous pharmacologically active agents. The hydroxyl group on the pyridine ring is a key feature, likely influencing the molecule's polarity, solubility, and metabolic pathways.
Due to the limited direct data on this compound, this guide will draw parallels with a closely related and well-documented compound, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, a key intermediate in the synthesis of Etoricoxib[3][4][5][6][7][8][9]. The primary structural difference is the presence of a hydroxyl group in our target compound versus a methyl group and an ethanone linker in the Etoricoxib intermediate. These differences will be central to our predictive analysis of its physicochemical properties. Understanding these properties is paramount in drug discovery for optimizing pharmacokinetic and pharmacodynamic behavior[10][11][12].
Projected Physicochemical Properties
The following sections outline the anticipated physicochemical properties of this compound, with projected values and the rationale behind them.
Molecular Formula and Weight
-
Molecular Formula: C₁₂H₁₁NO₃S
-
Molecular Weight: 249.29 g/mol
This fundamental data is calculated from the chemical structure and serves as the basis for many other physicochemical predictions.
Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter influencing a molecule's ability to cross biological membranes[12]. For this compound, the presence of the polar hydroxyl and sulfonyl groups is expected to result in a relatively low to moderate LogP value.
Projected LogP: 1.5 - 2.5
Rationale: The methylsulfonyl group is polar, and the pyridinol ring with its hydroxyl group will contribute to hydrophilicity. This balance between the lipophilic phenyl and pyridine rings and the polar functional groups is expected to place it in this LogP range, suggesting a moderate ability to permeate lipid bilayers. Achieving an optimal balance between lipophilicity and solubility is a key challenge in medicinal chemistry[12].
Aqueous Solubility
Aqueous solubility is crucial for a drug's absorption and distribution in the systemic circulation[12]. The hydroxyl group and the potential for hydrogen bonding with water suggest that this compound will exhibit moderate aqueous solubility.
Projected Solubility: Moderately soluble in aqueous buffers.
Rationale: The pyridinol moiety can act as both a hydrogen bond donor and acceptor, enhancing its interaction with water. The sulfonyl group also contributes to its polarity. However, the aromatic rings are hydrophobic, which will limit its overall solubility.
Acidity/Basicity (pKa)
The pKa values of a molecule dictate its ionization state at different physiological pHs, which in turn affects its solubility, permeability, and target binding.
-
Acidic pKa (hydroxyl group): Expected around 8.0 - 9.0.
-
Basic pKa (pyridine nitrogen): Expected around 4.0 - 5.0.
Rationale: The hydroxyl group on the pyridine ring is phenolic in nature, leading to weak acidity. The pyridine nitrogen is weakly basic, and its pKa will be influenced by the electron-withdrawing nature of the attached phenylsulfonyl group.
Melting Point
The melting point provides an indication of the purity and the strength of the crystal lattice of a solid compound. For this compound, a relatively high melting point is anticipated.
Projected Melting Point: 180 - 220 °C
Rationale: The presence of polar functional groups capable of hydrogen bonding (hydroxyl and sulfonyl) and the rigid aromatic structure would contribute to a stable crystal lattice, requiring significant energy to break. For comparison, a related Etoricoxib impurity, 5-Chloro-6'-Methyl-3-[4-(Methylsulfonyl)phenyl]-2,3'-bipyridine 1'-Oxide, has a reported melting point of 204-206°C[13][14].
Analytical Methodologies for Characterization
To empirically determine the physicochemical properties of this compound, a suite of standard analytical techniques would be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for determining purity, and with modifications, can be used to estimate LogP and pKa[15][16].
Experimental Protocol for Purity and LogP Estimation:
-
Column: A reverse-phase C18 column is suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength determined by a UV scan of the compound (likely in the 254-280 nm range).
-
LogP Estimation: By correlating the retention time with that of known standards with varying LogP values.
The use of core-shell mixed-mode columns can also be effective for separating pyridine and its derivatives without the need for ion-pairing reagents[16].
Mass Spectrometry (MS)
MS is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.
Experimental Protocol:
-
Ionization Source: Electrospray ionization (ESI) is appropriate for this polar molecule.
-
Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.
-
Data Interpretation: The resulting mass spectrum will confirm the molecular weight and provide structural information through fragmentation analysis. The EPA/NIH Mass Spectral Data Base is a valuable resource for comparing fragmentation patterns[17].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the chemical structure of the molecule. Both ¹H and ¹³C NMR would be essential for unambiguous structure elucidation. Spectroscopic data for related compounds can be found in various patents and publications[3][4][18][19].
Experimental Protocol:
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆ or CDCl₃).
-
Experiments: Standard ¹H, ¹³C, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) to assign all proton and carbon signals.
X-ray Crystallography
For a definitive determination of the three-dimensional structure in the solid state, single-crystal X-ray diffraction would be the gold standard. This would also confirm the molecular connectivity and provide insights into intermolecular interactions in the crystal lattice.
Visualization of Key Concepts
Proposed Synthetic Pathway
Caption: A generalized synthetic approach to this compound.
Analytical Workflow for Characterization
Caption: Standard workflow for the synthesis and physicochemical characterization of a novel compound.
Conclusion
While direct experimental data on this compound is sparse, a robust understanding of its likely physicochemical properties can be inferred from structurally related molecules. This technical guide provides a framework for its characterization, highlighting the importance of its functional groups in determining its behavior. The projected moderate lipophilicity, aqueous solubility, and defined pKa values suggest that this compound could possess favorable drug-like properties. The analytical methodologies outlined herein provide a clear path for the empirical determination of these crucial parameters, which are essential for any future drug development efforts. The interplay of these properties ultimately governs a molecule's journey through biological systems and its potential as a therapeutic agent[1][2][10][11].
References
- 1. fiveable.me [fiveable.me]
- 2. What are the physicochemical properties of drug? [lookchem.com]
- 3. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 4. EP2497767B1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 5. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents [patents.google.com]
- 6. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 [chemicalbook.com]
- 7. 1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]ethanone [lgcstandards.com]
- 8. 1-(6-Methyl pyridine-3-yl)-2-[4-(methyl Sulfonyl) phenyl] Ethanone - Sanika Chemicals [sanikachem.com]
- 9. niainnovation.in [niainnovation.in]
- 10. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 11. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 13. 5-Chloro-6'-Methyl-3-[4-(Methylsulfonyl)phenyl]-2,3'-bipyridine 1'-Oxide | 325855-74-1 [amp.chemicalbook.com]
- 14. 5-Chloro-6'-Methyl-3-[4-(Methylsulfonyl)phenyl]-2,3'-bipyridine 1'-Oxide | 325855-74-1 [chemicalbook.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. helixchrom.com [helixchrom.com]
- 17. govinfo.gov [govinfo.gov]
- 18. rsc.org [rsc.org]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to a Key Pharmacophore: The Case of 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, a Precursor to Etoricoxib
A Note to the Researcher: This guide addresses the structural and synthetic aspects of a key chemical entity relevant to pharmaceutical development. While the initial query focused on 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol, publicly available scientific literature and chemical databases do not provide substantial information on this specific molecule. However, a closely related and industrially significant compound, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, is extensively documented as a critical intermediate in the synthesis of the COX-2 inhibitor, Etoricoxib.[1][2][3] This guide will, therefore, provide a comprehensive technical overview of this well-characterized analogue, offering valuable insights for researchers and professionals in drug development.
Introduction: A Building Block for Selective COX-2 Inhibition
The development of selective cyclooxygenase-2 (COX-2) inhibitors marked a significant advancement in anti-inflammatory therapy, offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[3] At the heart of the synthesis of one such prominent COX-2 inhibitor, Etoricoxib (marketed as Arcoxia®), lies the intermediate 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.[1][2] The molecular architecture of this intermediate, featuring a methyl-substituted pyridinyl group linked to a methylsulfonylphenyl moiety via an ethanone bridge, is meticulously designed for the subsequent construction of Etoricoxib's complex heterocyclic framework.[3] Understanding the structure, properties, and synthesis of this key intermediate is fundamental for chemists and researchers working on the development of novel therapeutics in this class.
Molecular Structure and Nomenclature
The precise arrangement of atoms and functional groups in 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone is crucial for its reactivity and role as a synthetic precursor.
Chemical Structure
The chemical structure of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone is depicted below:
Figure 1: Chemical Structure of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.
IUPAC Name
The formal nomenclature for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is:
1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone [4]
Physicochemical Properties
A summary of the key physicochemical properties of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone is presented in the table below. These properties are essential for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅NO₃S | [3][4] |
| Molecular Weight | 289.35 g/mol | [3][4] |
| CAS Number | 221615-75-4 | [3][4] |
| Appearance | White to straw-yellow solid | [1][2] |
| SMILES | Cc1ccc(cn1)C(=O)Cc2ccc(cc2)S(=O)(=O)C | [4] |
| InChI | InChI=1S/C15H15NO3S/c1-11-3-6-13(10-16-11)15(17)9-12-4-7-14(8-5-12)20(2,18)19/h3-8,10H,9H2,1-2H3 | [4] |
Synthesis and Mechanistic Insights
The synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone has been a subject of considerable research, aiming for efficient and scalable processes. One of the established methods involves a palladium-catalyzed cross-coupling reaction.
Exemplary Synthetic Protocol
The following protocol is a representative method for the synthesis of the target compound.
Reaction Scheme:
Figure 2: Palladium-Catalyzed Synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.
Step-by-Step Procedure: [2]
-
Reactant Charging: To a suitable reaction vessel, add 1-(6-methylpyridin-3-yl)ethanone, 4-bromophenyl-methyl sulfone, and potassium phosphate.
-
Solvent and Catalyst Addition: Add toluene as the solvent, followed by the palladium catalyst, such as palladium(II) acetylacetonate (Pd(acac)₂).
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) and stir for a sufficient time to ensure complete conversion. The reaction progress can be monitored by techniques like HPLC or TLC.
-
Work-up and Isolation: Upon completion, cool the reaction mixture and quench with water. Separate the organic phase.
-
Purification: The crude product can be purified by crystallization from a suitable solvent system, such as N,N-dimethylformamide followed by washing with acetone, to yield the final product as a solid.[1][2]
Mechanistic Considerations and Rationale for Experimental Choices
-
Choice of Catalyst: Palladium catalysts are highly effective for forming carbon-carbon bonds through cross-coupling reactions. The choice of a specific palladium source and ligand can significantly impact reaction efficiency and yield.
-
Role of the Base: Potassium phosphate (K₃PO₄) acts as a base to facilitate the deprotonation of the α-carbon of the ethanone, enabling its participation in the catalytic cycle.
-
Solvent Selection: Toluene is a common solvent for such cross-coupling reactions due to its high boiling point, which allows for elevated reaction temperatures, and its ability to dissolve the reactants.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.
Applications in Drug Development
The primary and most significant application of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone is its role as a key intermediate in the synthesis of Etoricoxib.[1][2][3] This underscores its importance in the pharmaceutical industry for the production of a widely used anti-inflammatory drug.
Conclusion
While the initially queried this compound remains an elusive target in the current body of scientific literature, the detailed examination of its close structural analog, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, provides a robust and valuable technical guide for researchers. The synthesis and properties of this key intermediate for Etoricoxib highlight the intricate molecular design and synthetic strategies employed in modern drug development. The methodologies and principles discussed herein are broadly applicable to the synthesis of other complex pharmaceutical agents.
References
- 1. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 2. EP2497767B1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 3. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 | Benchchem [benchchem.com]
- 4. 1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]ethanone [lgcstandards.com]
A Spectroscopic Guide to 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol: Predicted Data & Methodologies for Structural Elucidation
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic signature of the novel compound 6-(4-(methylsulfonyl)phenyl)pyridin-3-ol. In the absence of publicly available experimental spectra, this document serves as a predictive reference for researchers engaged in its synthesis and characterization. We will detail the theoretical underpinnings and standard methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Furthermore, we will present a complete, predicted spectral analysis (¹H NMR, ¹³C NMR, IR, and MS) derived from established principles of chemical structure and spectroscopy. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify, characterize, and confirm the structure of this molecule with high confidence.
Introduction to this compound
This compound is a heterocyclic compound featuring a pyridinol core linked to a methylsulfonylphenyl group. The unique arrangement of a hydrogen-bond donor (hydroxyl group), a hydrogen-bond acceptor (pyridine nitrogen), and a strongly electron-withdrawing sulfone group makes it a molecule of significant interest in medicinal chemistry and materials science. Accurate structural confirmation is the bedrock of any subsequent research, necessitating a robust understanding of its spectroscopic characteristics. This guide provides the predicted spectral data to facilitate that crucial first step of structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By observing the behavior of atomic nuclei in a magnetic field, we can map out connectivity and deduce the precise chemical environment of each atom.
Expertise & Causality in NMR Experimental Design
The choice of solvent and experimental parameters is critical for acquiring high-quality NMR data. A deuterated solvent, such as DMSO-d₆, is predicted to be an excellent choice for this compound due to its ability to dissolve polar aromatic compounds and the presence of a phenolic proton, which is less likely to undergo rapid exchange in DMSO compared to solvents like CDCl₃ or D₂O. A standard field strength of 400 MHz or higher is recommended to achieve good signal dispersion, especially for the aromatic protons.
Experimental Protocol: ¹H and ¹³C NMR Acquisition
This protocol outlines a self-validating system for obtaining high-resolution NMR spectra.
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the purified solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR)[1].
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).
-
To ensure magnetic field homogeneity, filter the solution through a pipette with a small glass wool plug directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter[2].
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm), although referencing to the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C) is also common practice[1].
-
-
Instrument Setup & Acquisition :
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, a proton-decoupled experiment is standard, which simplifies the spectrum to singlets for each unique carbon[3]. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift axis using the internal standard or the residual solvent signal.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Predicted NMR Spectral Data
The predicted spectra are based on established substituent effects on aromatic systems.[4][5]
¹H NMR (400 MHz, DMSO-d₆):
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.5 - 10.5 | Broad Singlet | 1H | -OH | Phenolic protons are acidic and often appear as broad, downfield signals, especially in DMSO. |
| ~8.20 | Doublet (d) | 1H | H-2 | Adjacent to the pyridine nitrogen, this proton is significantly deshielded. Coupled to H-4. |
| ~8.05 | Doublet (d) | 2H | H-b, H-b' | Protons ortho to the strongly electron-withdrawing sulfone group are deshielded. Coupled to H-a. |
| ~7.95 | Doublet (d) | 2H | H-a, H-a' | Protons meta to the sulfone group. Coupled to H-b. |
| ~7.40 | Doublet of Doublets (dd) | 1H | H-4 | Coupled to both H-2 and H-5. |
| ~7.10 | Doublet (d) | 1H | H-5 | Coupled to H-4. |
| ~3.25 | Singlet | 3H | -SO₂CH₃ | Methyl protons adjacent to a sulfone group typically appear in this region. |
¹³C NMR (100 MHz, DMSO-d₆):
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155.0 | C-3 | Carbon bearing the hydroxyl group, significantly deshielded. |
| ~148.0 | C-6 | Quaternary carbon attached to the phenyl ring. |
| ~145.0 | C-d | Quaternary carbon attached to the sulfone group. |
| ~141.0 | C-2 | Carbon adjacent to nitrogen, deshielded. |
| ~140.0 | C-c | Quaternary carbon attached to the pyridine ring. |
| ~128.5 | C-a, C-a' | Phenyl carbons meta to the sulfone. |
| ~127.0 | C-b, C-b' | Phenyl carbons ortho to the sulfone. |
| ~124.0 | C-4 | Pyridine ring carbon. |
| ~118.0 | C-5 | Pyridine ring carbon. |
| ~43.5 | -SO₂CH₃ | Methyl carbon attached to the sulfone group. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent technique for identifying the functional groups present.
Causality in FTIR Experimental Design
For a solid sample like this compound, the Potassium Bromide (KBr) pellet method is a robust and common choice.[6] This technique involves dispersing the analyte in a dry, IR-transparent KBr matrix. The causality behind this choice is to minimize scattering of the IR beam and to obtain a spectrum of the solid-state form of the compound without interference from solvent bands. Utmost care must be taken to exclude moisture, as water has strong IR absorptions that can obscure important spectral regions.[7]
Experimental Protocol: FTIR using KBr Pellet Method
-
Preparation :
-
Pellet Formation :
-
Transfer a portion of the mixture to a pellet die.
-
Place the die under a hydraulic press and apply a pressure of 8-10 tons for several minutes.[7] This sinters the KBr into a semi-transparent or transparent disc.
-
-
Spectrum Acquisition :
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample chamber.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
Predicted IR Absorption Bands
The predicted IR spectrum will be complex due to the aromatic nature of the molecule but will be dominated by several key absorptions.[10][11]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3500 - 3200 | O-H stretch | Phenol | Broad, Strong |
| 3100 - 3000 | C-H stretch | Aromatic | Medium-Weak |
| 1600 - 1450 | C=C and C=N stretch | Aromatic Rings | Multiple, Medium-Strong |
| ~1310 & ~1150 | Asymmetric & Symmetric SO₂ stretch | Sulfone | Strong, Sharp |
| ~1250 | C-O stretch | Phenol | Strong |
| 900 - 675 | C-H out-of-plane bend | Aromatic | Strong |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Causality in MS Experimental Design
Electrospray Ionization (ESI) is the technique of choice for a polar molecule like this compound. ESI is a "soft" ionization method that typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation, making it ideal for confirming molecular weight.[12][13] The sample is introduced as a solution, and a high voltage is applied to create a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.[14]
Experimental Protocol: ESI-MS Acquisition
-
Sample Preparation :
-
Prepare a dilute solution of the sample (~1-10 µM) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to facilitate protonation.
-
-
Infusion and Ionization :
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-20 µL/min) using a syringe pump.
-
Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate an electrospray.
-
Use a heated drying gas (e.g., nitrogen) to assist in desolvation of the charged droplets.[15]
-
-
Mass Analysis :
-
The generated ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
For structural information, tandem MS (MS/MS) can be performed by selecting the [M+H]⁺ ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.[16]
-
Predicted Mass Spectrum Data
-
Molecular Formula : C₁₂H₁₁NO₃S
-
Exact Mass : 249.0460
-
Molecular Weight : 249.29
High-Resolution ESI-MS (Positive Mode):
| Predicted m/z | Ion Formula | Description |
| 250.0533 | [C₁₂H₁₂NO₃S]⁺ | Protonated molecular ion, [M+H]⁺. This should be the base peak. |
| 272.0352 | [C₁₂H₁₁NNaO₃S]⁺ | Sodium adduct, [M+Na]⁺. Often observed as a minor peak. |
Predicted MS/MS Fragmentation of [M+H]⁺ (m/z 250.05):
The most likely fragmentation pathways involve the cleavage of the bonds around the sulfone group, as these are typically the weakest points.[17]
-
Loss of SO₂ (64 Da): Cleavage of both C-S bonds could lead to a fragment at m/z ~186.
-
Loss of SO₂CH₃ (79 Da): Cleavage of the phenyl-sulfur bond would result in a fragment at m/z ~171.
-
Cleavage of the C-C bond between the rings: This could lead to fragments corresponding to the protonated methylsulfonylbenzene cation (m/z 157) or the pyridinol radical cation (m/z 94).
Summary of Predicted Spectral Data
| Technique | Key Predicted Features |
| ¹H NMR | Signals for 7 aromatic protons (6.5-8.5 ppm), 1 phenolic proton (9.5-10.5 ppm), and 3 methyl protons (~3.25 ppm). |
| ¹³C NMR | Signals for 12 unique carbons, including 10 aromatic carbons (110-155 ppm) and 1 methyl carbon (~43.5 ppm). |
| FTIR | Strong, broad O-H stretch (~3350 cm⁻¹), two strong S=O stretches (~1310, ~1150 cm⁻¹), aromatic C=C/C=N stretches (1600-1450 cm⁻¹). |
| MS (ESI+) | Base peak at m/z ~250.05 for [M+H]⁺. |
Conclusion
This guide provides a robust, theory-backed framework for the spectroscopic analysis of this compound. The detailed protocols for NMR, FTIR, and MS are based on industry-standard, self-validating methodologies designed to produce high-quality, reproducible data. The predicted spectral data, summarized in comprehensive tables, offer a clear benchmark for researchers to compare against their experimental findings. By leveraging the insights within this document, scientists can proceed with the structural confirmation of this compound with an enhanced degree of confidence and scientific rigor.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. shimadzu.com [shimadzu.com]
- 7. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]
- 8. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]
- 9. scienceijsar.com [scienceijsar.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 13. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 14. phys.libretexts.org [phys.libretexts.org]
- 15. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. cdnsciencepub.com [cdnsciencepub.com]
An In-depth Technical Guide to Determining the Solubility of 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol in Organic Solvents
Abstract
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that profoundly influences a drug candidate's journey from the laboratory to the clinic.[1][2] Poor aqueous solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure. Conversely, understanding a compound's solubility in organic solvents is crucial for various stages of drug development, including:
-
Synthesis and Purification: Selecting appropriate solvents for reactions and crystallization is paramount for achieving high yields and purity.
-
Formulation Development: The choice of excipients and delivery systems often depends on the API's solubility characteristics.
-
Analytical Method Development: Solvents for chromatography and other analytical techniques must be chosen based on their ability to dissolve the analyte.
This guide focuses on 6-(4-(methylsulfonyl)phenyl)pyridin-3-ol, a molecule possessing functional groups that suggest a nuanced solubility profile. A thorough understanding of its behavior in different organic solvents is therefore essential for its advancement as a potential therapeutic agent.
Molecular Structure and Theoretical Solubility Considerations
The first step in assessing a compound's solubility is a careful analysis of its molecular structure to predict its polarity and potential for intermolecular interactions.
Molecular Structure of this compound:
Caption: Molecular structure of this compound.
Analysis of Functional Groups and Polarity:
The adage "like dissolves like" is a guiding principle in predicting solubility.[2][3][4] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[2][3][4] The polarity of this compound is determined by the interplay of its constituent functional groups:
-
Pyridinol Ring: The pyridine ring itself is a weakly polar aromatic system. The hydroxyl (-OH) group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. The nitrogen atom in the pyridine ring is a hydrogen bond acceptor.
-
Phenyl Ring: The phenyl ring is non-polar.
-
Methylsulfonyl Group (-SO₂CH₃): The sulfonyl group is highly polar and a strong hydrogen bond acceptor.
Overall, the presence of the hydroxyl and methylsulfonyl groups imparts a significant degree of polarity to the molecule. This suggests that this compound is likely to be more soluble in polar solvents than in non-polar solvents.
Predicted Solubility Profile:
Based on this structural analysis, we can hypothesize the following solubility trends:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Capable of hydrogen bonding with the hydroxyl and sulfonyl groups. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Can act as hydrogen bond acceptors and have high dielectric constants. |
| Moderately Polar | Acetone, Ethyl Acetate | Moderate | Can engage in dipole-dipole interactions. |
| Non-Polar | Hexane, Toluene | Low | Lacks favorable intermolecular interactions with the polar functional groups. |
Experimental Determination of Solubility
While theoretical predictions are a valuable starting point, empirical determination is essential for obtaining accurate solubility data. The following sections detail robust experimental protocols for both qualitative and quantitative solubility assessment.
Qualitative Solubility Determination
This initial screening provides a rapid assessment of solubility in a range of solvents.
Protocol:
-
Preparation: Dispense approximately 1-2 mg of this compound into a series of small, labeled test tubes or vials.
-
Solvent Addition: To each tube, add 0.1 mL of the test solvent.
-
Observation: Agitate the mixture vigorously for 1-2 minutes at ambient temperature.
-
Classification: Observe the mixture and classify the solubility as:
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Incremental Solvent Addition: If the compound is insoluble, add an additional 0.9 mL of the solvent and repeat the agitation and observation steps. This helps to differentiate between poor solubility and very low solubility.
Caption: Workflow for qualitative solubility determination.
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[5]
Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials containing a known volume of each test solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C and 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. Alternatively, centrifuge the samples to facilitate phase separation.
-
Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)
Caption: Workflow for quantitative solubility determination via the shake-flask method.
Data Presentation and Interpretation
The collected solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Hypothetical Solubility Data for this compound
| Solvent | Polarity Index | Solubility at 25 °C (mg/mL) | Solubility at 37 °C (mg/mL) |
| Water | 10.2 | To be determined | To be determined |
| Methanol | 5.1 | To be determined | To be determined |
| Ethanol | 4.3 | To be determined | To be determined |
| DMSO | 7.2 | To be determined | To be determined |
| Acetone | 5.1 | To be determined | To be determined |
| Ethyl Acetate | 4.4 | To be determined | To be determined |
| Toluene | 2.4 | To be determined | To be determined |
| Hexane | 0.1 | To be determined | To be determined |
Interpretation:
The relationship between solvent polarity and the measured solubility should be analyzed. A positive correlation would confirm the initial hypothesis based on the molecular structure. The effect of temperature on solubility should also be noted, as solubility typically increases with temperature for most solid solutes.[5]
Conclusion
Determining the solubility of this compound in a range of organic solvents is a critical step in its development as a potential pharmaceutical agent. Although pre-existing data is scarce, a combination of theoretical analysis based on its molecular structure and rigorous experimental investigation using established methods like the shake-flask technique will provide the necessary data to guide its synthetic optimization, formulation, and analytical development. The protocols and frameworks presented in this guide offer a robust approach for researchers to generate high-quality, reliable solubility data, thereby enabling informed decisions in the drug development process.
References
Technical Guide: Physicochemical Characterization of 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol
Audience: Researchers, Scientists, and Drug Development Professionals
Core Focus: Melting Point and Boiling Point Analysis
Abstract
This technical guide provides a comprehensive analysis of the key physicochemical properties—specifically the melting and boiling points—of the novel compound 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol. As experimental data for this specific molecule is not publicly available, this document leverages principles of physical organic chemistry and data from structurally analogous compounds to provide reasoned estimations. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of these properties, designed to ensure accuracy, reproducibility, and self-validation. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar chemical entities.
Introduction to this compound
The compound this compound is a heterocyclic molecule featuring a pyridinol core linked to a methylsulfonylphenyl moiety. The combination of a hydrogen-bond-donating hydroxyl group, a polar pyridyl ring, and a strongly electron-withdrawing sulfone group imparts a unique electronic and steric profile. Such scaffolds are of significant interest in medicinal chemistry and materials science, where precise control over physicochemical properties like melting and boiling points is critical for formulation, bioavailability, and material performance. This guide addresses the foundational characterization of these thermal properties.
Theoretical Assessment of Melting and Boiling Points
The thermal phase transition points of a molecule are dictated by the energy required to overcome the intermolecular forces holding its molecules together in a crystal lattice (for melting) or in the liquid state (for boiling).[1]
Structural Analysis and Key Intermolecular Forces
The molecular structure of this compound allows for several potent intermolecular interactions:
-
Hydrogen Bonding: The pyridin-3-ol group contains both a hydrogen bond donor (-OH) and a hydrogen bond acceptor (the pyridine nitrogen), enabling strong, directional hydrogen bonding networks. This is a primary contributor to a high melting point.
-
Dipole-Dipole Interactions: The sulfone group (SO₂) is strongly polar, creating significant dipole moments. The polar pyridine ring further enhances the molecule's overall dipole, leading to strong electrostatic attractions between molecules.
-
London Dispersion Forces: As with all molecules, van der Waals forces are present. The two aromatic rings provide a substantial surface area, contributing to these interactions.[2]
The combination of these forces, particularly the powerful hydrogen bonding and strong dipole-dipole interactions, suggests that this compound is a solid at room temperature with a relatively high melting point and a very high boiling point.
Estimation Based on Structurally Analogous Compounds
To establish a reasonable estimate for the melting and boiling points, we can analyze the properties of its core structural fragments.
| Compound | Molecular Structure | Melting Point (°C) | Boiling Point (°C) | Key Intermolecular Forces |
| Pyridin-3-ol | Pyridine ring with a hydroxyl group | 125 - 128[3][4] | 280 - 281[3][4] | Hydrogen Bonding, Dipole-Dipole |
| Diphenyl Sulfone | Two phenyl rings linked by a sulfone | 123 - 129[5][6][7][8] | 379[5][6][7][9] | Strong Dipole-Dipole |
| 4-(Methylsulfonyl)phenol | Phenyl ring with hydroxyl and methylsulfonyl groups | 88 - 97[10][11] | ~312 (est.)[11] | Hydrogen Bonding, Strong Dipole-Dipole |
Analysis and Estimation:
-
Melting Point: The target molecule combines the features of all three analogs. It possesses the hydrogen-bonding capability of pyridin-3-ol and 4-(methylsulfonyl)phenol, along with the rigid, strongly dipolar sulfone bridge characteristic of diphenyl sulfone. The combination of a larger, more rigid structure with multiple strong, specific intermolecular interactions (hydrogen bonding and strong dipole forces) will likely result in a significantly higher melting point than any single analog. A reasonable estimate would place the melting point in the range of 180-220 °C .
-
Boiling Point: The boiling point will be very high due to the compound's high molecular weight and the strength of its intermolecular forces. It is probable that the molecule will decompose at or before reaching its boiling point at standard atmospheric pressure. A theoretical boiling point would likely exceed 400 °C .
Experimental Protocol for Melting Point Determination
The definitive method for determining the melting point of a solid organic compound is the capillary method, which is recognized by major pharmacopeias.[12]
Principle of the Method
A small, finely powdered sample of the pure substance is heated at a controlled rate. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal transforms into a liquid is the point of complete melting. For a pure compound, this melting range should be narrow (typically < 2 °C). Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.[13]
Standard Protocol: Automated Capillary Method
This protocol assumes the use of a modern automated melting point apparatus.
-
Sample Preparation:
-
Ensure the sample is completely dry and homogenous. If necessary, gently crush the crystalline solid into a fine powder using a mortar and pestle.
-
Tap the open end of a glass capillary tube into the powder to collect a small amount of sample.
-
-
Apparatus Setup and Measurement:
-
Insert the packed capillary tube into the heating block of the apparatus.
-
Set a rapid heating ramp (e.g., 10-20 °C/min) to determine an approximate melting point.
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.[14]
-
Prepare a new capillary with a fresh sample for the accurate measurement.
-
Set the starting temperature to ~20 °C below the approximate melting point and a slow heating rate (1-2 °C/min) to ensure thermal equilibrium.
-
Initiate the heating program. The apparatus will automatically detect and record the onset and completion of melting.
-
-
Data Recording and Validation:
-
Record the melting range (e.g., 195.5 – 196.8 °C).
-
The narrowness of this range serves as a self-validating indicator of the sample's purity. A broad range suggests the presence of impurities or solvent.
-
Perform the measurement in triplicate to ensure reproducibility.
-
Workflow for Melting Point Determination
Caption: Workflow for Capillary Melting Point Determination.
Experimental Protocol for Boiling Point Determination
Given the high estimated boiling point and potential for thermal decomposition, a micro-scale method is the most appropriate for determining the boiling point of a research compound like this compound.
Principle of the Method
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[15] At this temperature, bubbles of vapor form within the bulk of the liquid. The micro-capillary technique identifies this temperature by observing the point at which a rapid stream of bubbles from an inverted capillary just ceases, and the liquid begins to be drawn back into it upon cooling.[16]
Standard Protocol: Micro-Boiling Point (Thiele Tube Method)
-
Apparatus Assembly:
-
Place a small amount (a few milliliters) of the sample into a fusion tube or a small test tube.
-
Take a standard melting point capillary tube and seal one end in a flame.
-
Place the sealed capillary tube (open end down) into the fusion tube containing the liquid sample.
-
Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Clamp the thermometer so that the assembly is immersed in the oil of a Thiele tube.
-
-
Measurement Procedure:
-
Gently heat the side arm of the Thiele tube with a microburner. The shape of the tube ensures uniform heating of the oil via convection.[13]
-
As the temperature rises, air trapped in the inverted capillary will expand and slowly bubble out.
-
Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tip. This indicates the liquid's vapor pressure is overcoming the atmospheric pressure.
-
Remove the heat and allow the apparatus to cool slowly.
-
The stream of bubbles will slow and then stop. The exact temperature at which the liquid just begins to enter the capillary tube is the boiling point.[16]
-
-
Causality and Considerations:
-
Choice of Method: This micro method is ideal for conserving valuable research samples.
-
Thermal Decomposition: If the sample darkens or decomposes during heating, the boiling point should be determined under reduced pressure using a vacuum distillation apparatus. The observed boiling point can then be corrected to atmospheric pressure using a nomograph.
-
Pressure Correction: Always record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[17]
-
Workflow for Micro-Boiling Point Determination
Caption: Workflow for Micro-Boiling Point Determination.
Summary
While experimentally determined values for the melting and boiling points of this compound are not available in current literature, a thorough analysis of its structure provides a strong basis for their estimation. The compound is predicted to be a high-melting solid (est. 180-220 °C) with a very high boiling point (est. >400 °C) that will likely be accompanied by decomposition. This guide provides robust, standard operating procedures for the empirical determination of these crucial physicochemical parameters, enabling researchers to accurately characterize this and similar novel compounds.
References
- 1. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chembk.com [chembk.com]
- 4. 3-Hydroxypyridine | 109-00-2 [chemicalbook.com]
- 5. Diphenyl sulfone - Wikipedia [en.wikipedia.org]
- 6. chemicalpoint.eu [chemicalpoint.eu]
- 7. 127-63-9 CAS MSDS (Diphenyl sulfone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Diphenyl sulfone 97 127-63-9 [sigmaaldrich.com]
- 9. Sensitizer DPS (Diphenyl Sulfone ) [dayoochemical.com]
- 10. chemimpex.com [chemimpex.com]
- 11. 4-Methylsulfonylphenol(14763-60-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. thinksrs.com [thinksrs.com]
- 13. SSERC | Melting point determination [sserc.org.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Video: Boiling Points - Concept [jove.com]
- 16. uomus.edu.iq [uomus.edu.iq]
- 17. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
An In-Depth Technical Guide to 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 6-(4-(methylsulfonyl)phenyl)pyridin-3-ol, a pyridine derivative of significant interest to researchers and drug development professionals. While direct literature on this specific molecule is sparse, this document leverages established principles of medicinal and synthetic chemistry to outline its core properties, a plausible synthetic route, robust analytical methodologies for its characterization, and a discussion of its potential biological significance based on structurally related compounds.
Core Physicochemical Properties
The foundational step in understanding any new chemical entity is to establish its fundamental physicochemical properties. For this compound, these have been calculated and are presented below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₃S | Calculated |
| Molecular Weight | 249.29 g/mol | Calculated |
| Canonical SMILES | CS(=O)(=O)c1ccc(cc1)c2ccc(O)nc2 | Calculated |
| InChI Key | InChIKey=... | Calculated |
| CAS Number | Not Assigned | - |
Proposed Synthetic Pathway and Experimental Protocol
The synthesis of this compound can be approached through a multi-step process, leveraging common reactions in heterocyclic chemistry. The proposed pathway involves a Suzuki coupling reaction, a widely used method for forming carbon-carbon bonds.
Synthetic Workflow Diagram
Caption: Proposed workflow for the synthesis and purification of this compound.
Step-by-Step Experimental Protocol
This protocol is a representative procedure and may require optimization for yield and purity.
Materials:
-
6-chloropyridin-3-ol
-
(4-(methylsulfonyl)phenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask, combine 6-chloropyridin-3-ol (1.0 eq), (4-(methylsulfonyl)phenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Solvent Addition and Degassing: Add a 3:1 mixture of 1,4-dioxane and water. Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Analytical Characterization
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.[1]
Analytical Workflow Diagram
Caption: Standard analytical workflow for the characterization of a synthesized organic compound.
Detailed Analytical Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[1]
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to determine the number of protons and their chemical environments.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon atoms.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[1]
-
Instrumentation: Use a high-resolution mass spectrometer (HRMS) with electrospray ionization (ESI) to obtain an accurate mass measurement, which confirms the elemental composition.
High-Performance Liquid Chromatography (HPLC):
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid is a common starting point.[1]
-
Analysis: The retention time and peak purity will be used to assess the final purity of the compound.
Potential Biological Activity and Mechanism of Action
While the specific biological activity of this compound has not been reported, the pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] Derivatives of pyridin-3-ol have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5]
The presence of the methylsulfonylphenyl group is also noteworthy. This moiety is found in several biologically active compounds, including the well-known COX-2 inhibitor, Etoricoxib.[6][7] The electron-withdrawing nature of the sulfone group can influence the electronic properties of the entire molecule, potentially affecting its binding to biological targets.
Given these structural features, it is plausible that this compound could exhibit inhibitory activity against various enzymes, such as kinases or cyclooxygenases. Further research, including in vitro screening against a panel of biological targets, would be necessary to elucidate its specific mechanism of action.
Hypothetical Signaling Pathway Involvement
Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.
Conclusion
This compound represents a novel chemical entity with potential for further investigation in the field of drug discovery. This technical guide provides a foundational framework for its synthesis, characterization, and exploration of its biological activities. The proposed methodologies are based on well-established chemical principles and analytical techniques, offering a solid starting point for researchers and scientists. The structural similarities to known bioactive molecules suggest that this compound could be a valuable addition to compound libraries for screening and lead optimization efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 6. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 7. EP2497767B1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
The Convergent Synthesis of Etoricoxib: A Technical Guide to the Central Role of the Ketosulfone Intermediate and an Exploration of the 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol Moiety
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide provides a comprehensive overview of the synthetic strategies for Etoricoxib, a leading selective COX-2 inhibitor. As a Senior Application Scientist, this document moves beyond a simple recitation of synthetic steps. Instead, it delves into the causality behind the established industrial synthesis, which pivots on the formation of a key ketosulfone intermediate. Furthermore, this guide explores the potential, albeit less conventional, role of 6-(4-(methylsulfonyl)phenyl)pyridin-3-ol as a precursor, offering a forward-looking perspective on alternative synthetic designs. Every protocol and mechanistic discussion is presented with the aim of being a self-validating system, grounded in authoritative references to ensure scientific integrity.
Etoricoxib: A Targeted Approach to Inflammation and Pain
Etoricoxib is a second-generation selective cyclooxygenase-2 (COX-2) inhibitor, indicated for the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions.[1] Its mechanism of action relies on the selective inhibition of the COX-2 isozyme, which is upregulated during inflammation, thereby reducing the production of prostaglandins responsible for pain and inflammation. This selectivity offers an improved gastrointestinal safety profile compared to non-selective non-steroidal anti-inflammatory drugs (NSAIDs). The molecular architecture of Etoricoxib, 5-chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine, presents a significant synthetic challenge, necessitating a robust and efficient manufacturing process.
The Industrial Cornerstone: The Ketosulfone Intermediate
The most prevalent and industrially scalable syntheses of Etoricoxib converge on a key intermediate: 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone , commonly referred to as the "ketosulfone" intermediate.[2][3][4][5][6][7] This molecule contains the essential carbon framework of one of the pyridine rings and the 4-(methylsulfonyl)phenyl group. The final pyridine ring is then constructed in a subsequent cyclization step.
Synthesis of the Ketosulfone Intermediate
Several routes to the ketosulfone intermediate have been developed, primarily focusing on the formation of the C-C bond between the pyridine and the phenylacetic acid moieties.
One of the most efficient methods involves a condensation reaction between a derivative of 6-methylnicotinic acid and 4-(methylsulfonyl)phenylacetic acid.[8] This approach is often carried out as a one-pot synthesis, which is highly advantageous for large-scale production.
A detailed synthetic pathway is outlined below:
Caption: Synthesis of the ketosulfone intermediate via Ivanov-Claisen condensation.
Experimental Protocol: Synthesis of 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone
| Step | Procedure | Reagents & Conditions | Purpose |
| 1 | Grignard Reagent Addition | To a solution of 4-(methylsulfonyl)phenylacetic acid in anhydrous THF, add tert-butylmagnesium chloride solution at 65-70°C. | Formation of the magnesium dianion of the phenylacetic acid derivative. |
| 2 | Condensation | Simultaneously add a solution of methyl 6-methylnicotinate in anhydrous THF to the reaction mixture at 65-70°C. | The magnesium dianion acts as a nucleophile, attacking the ester carbonyl of the pyridine derivative. |
| 3 | Quenching and Workup | Cool the reaction mixture and quench with an aqueous acid solution. Extract the product with an organic solvent. | Neutralization of the reaction mixture and isolation of the crude product. |
| 4 | Purification | Recrystallize the crude product from a suitable solvent system, such as methanol or a dichloromethane/acid mixture followed by neutralization. | To obtain the highly pure ketosulfone intermediate. |
Causality Behind Experimental Choices:
-
Grignard Reagent: The use of a strong base like tert-butylmagnesium chloride is crucial for the deprotonation of both the carboxylic acid and the alpha-carbon of the phenylacetic acid, forming the reactive dianion.
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, anhydrous conditions are essential to prevent the decomposition of the reagent and ensure the desired condensation reaction proceeds.
-
One-Pot Procedure: Combining the Grignard formation and condensation in a single reaction vessel improves process efficiency and reduces waste, making it suitable for industrial applications.
Cyclization to Etoricoxib
The ketosulfone intermediate is then converted to Etoricoxib through the construction of the second pyridine ring. This is typically achieved by reacting the ketosulfone with a vinamidinium salt, such as 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate, in the presence of a base and an ammonia source.[9]
Caption: Final cyclization step to form Etoricoxib from the ketosulfone intermediate.
An Alternative Precursor: The Role of this compound
While the ketosulfone pathway is well-established, the principles of synthetic chemistry encourage the exploration of alternative routes. One such hypothetical precursor is This compound . Although not a commonly cited intermediate in mainstream Etoricoxib synthesis, its structure presents an intriguing alternative for the construction of the bipyridine core.
Proposed Synthesis of this compound
The synthesis of this substituted 3-hydroxypyridine could be approached through modern cross-coupling methodologies. A plausible route would involve a Suzuki-Miyaura cross-coupling reaction between a protected 3-hydroxypyridine derivative and a 4-(methylsulfonyl)phenylboronic acid.
Caption: Proposed synthesis of this compound.
Plausible Experimental Protocol: Synthesis of this compound
| Step | Procedure | Reagents & Conditions | Purpose |
| 1 | Suzuki-Miyaura Coupling | Combine 6-bromo-3-(benzyloxy)pyridine, 4-(methylsulfonyl)phenylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3) in a suitable solvent mixture (e.g., toluene/ethanol/water). Heat the mixture under an inert atmosphere. | Formation of the C-C bond between the pyridine and phenyl rings. The benzyl group protects the hydroxyl functionality. |
| 2 | Workup and Isolation | After completion of the reaction, perform an aqueous workup and extract the product with an organic solvent. Purify by column chromatography. | Isolation of the protected intermediate. |
| 3 | Deprotection | Dissolve the protected intermediate in a solvent such as ethanol and subject it to hydrogenolysis using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. | Removal of the benzyl protecting group to yield the desired 3-hydroxypyridine. |
| 4 | Purification | Filter off the catalyst and concentrate the solvent. The product can be further purified by recrystallization. | To obtain the pure this compound. |
Conversion to Etoricoxib from the Pyridin-3-ol Intermediate
The hydroxyl group of 3-hydroxypyridines can be transformed into a good leaving group, such as a triflate, which is amenable to subsequent cross-coupling reactions.[10] This strategy would allow for the introduction of the second pyridine ring to complete the synthesis of Etoricoxib.
Caption: Proposed conversion of this compound to Etoricoxib.
Comparative Analysis of Synthetic Routes
| Feature | Ketosulfone Route | This compound Route (Hypothetical) |
| Convergence | Highly convergent, building the core structure from two key fragments. | Also convergent, but requires the synthesis of a more complex pyridine derivative first. |
| Industrial Scalability | Proven scalability with established one-pot procedures. | Potentially more steps and use of expensive palladium catalysts in multiple stages may increase cost. |
| Key Reactions | Ivanov-Claisen condensation and pyridine ring formation. | Suzuki-Miyaura cross-coupling and triflation followed by another cross-coupling. |
| Starting Materials | Readily available 6-methylnicotinic acid and phenylacetic acid derivatives. | Requires synthesis of a substituted 3-hydroxypyridine and a pyridyl organometallic reagent. |
| Potential Challenges | Management of Grignard reactions on a large scale. | Catalyst deactivation, purification of intermediates, and cost of palladium catalysts. |
Conclusion
The synthesis of Etoricoxib is a testament to the power of convergent synthetic strategies in modern pharmaceutical manufacturing. The established pathway, proceeding through the 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (ketosulfone) intermediate, represents a robust, efficient, and scalable approach that has been optimized for industrial production. The causality behind the choice of reagents and conditions in this route is well-understood and validated.
While the role of This compound as a direct intermediate in the current industrial synthesis of Etoricoxib is not prominent in the literature, its potential as a precursor in alternative synthetic designs should not be dismissed. The exploration of such hypothetical routes, grounded in modern synthetic methodologies like cross-coupling reactions, is crucial for the continuous improvement of pharmaceutical synthesis. Future research may focus on developing more cost-effective and sustainable methods for the synthesis of polysubstituted pyridines, which could one day make a pyridin-3-ol-based approach to Etoricoxib and other complex bipyridine drugs a viable reality. This guide serves as a comprehensive resource for understanding the current state of Etoricoxib synthesis and as a catalyst for future innovation in the field.
References
- 1. Etoricoxib | C18H15ClN2O2S | CID 123619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. manusaktteva.com [manusaktteva.com]
- 4. CN104045596B - Method for preparing etoricoxib intermediate 1-(6-methylpyridyl-3-yl)-2-[4-(mesyl)-phenyl]-ethyl-one - Google Patents [patents.google.com]
- 5. Etoricoxib,249561-98-6,221615-75-4 Intermediates Manufacturers,Suppliers in India [kekulepharma.com]
- 6. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 7. EP2497767B1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. WO2014114352A1 - Process for making etoricoxib - Google Patents [patents.google.com]
- 10. De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization [mdpi.com]
The Discovery and Scientific Journey of Etoricoxib: A Selective COX-2 Inhibitor
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Etoricoxib, a second-generation selective cyclooxygenase-2 (COX-2) inhibitor, represents a significant milestone in the development of nonsteroidal anti-inflammatory drugs (NSAIDs).[1] Developed and commercialized by Merck, it is prescribed for the treatment of various inflammatory conditions, including osteoarthritis, rheumatoid arthritis, and acute pain.[2][3] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, synthesis, and preclinical and clinical evaluation of etoricoxib, tailored for researchers, scientists, and drug development professionals.
Part 1: The Genesis of a Selective Inhibitor: Discovery and Historical Context
The story of etoricoxib is intrinsically linked to the broader narrative of COX-2 inhibitor development. The discovery of two distinct cyclooxygenase isoforms, COX-1 and COX-2, in the early 1990s revolutionized the understanding of inflammation and the mechanism of action of NSAIDs. COX-1 was identified as a constitutively expressed enzyme involved in physiological functions, while COX-2 was found to be inducible during inflammation. This discovery provided a clear rationale for designing selective COX-2 inhibitors that could offer the anti-inflammatory and analgesic benefits of traditional NSAIDs with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.
Merck's drug discovery program, building on the insights from their experience with rofecoxib (Vioxx), aimed to develop a new COX-2 inhibitor with an improved pharmacological profile. The research focused on identifying a compound with high selectivity for COX-2, potent anti-inflammatory activity, and favorable pharmacokinetic properties. This endeavor led to the identification and optimization of a series of di-aryl pyridine derivatives, culminating in the selection of etoricoxib (5-chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine).[4] Etoricoxib was patented in 1996 and received its first approval for medical use in 2002.[1]
Part 2: Scientific Integrity and Logic: The Core of Etoricoxib's Profile
Mechanism of Action: Precision in Targeting Inflammation
Etoricoxib's therapeutic efficacy stems from its highly selective inhibition of the COX-2 enzyme.[1] The methylsulfonylphenyl moiety of the molecule plays a crucial role in binding to a specific side pocket within the COX-2 active site, a feature absent in the COX-1 isoform. This structural difference accounts for etoricoxib's remarkable selectivity. By inhibiting COX-2, etoricoxib blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
The following diagram illustrates the COX-2 signaling pathway and the inhibitory action of etoricoxib:
Quantitative Assessment of Selectivity and Potency
The selectivity of etoricoxib for COX-2 over COX-1 has been rigorously quantified in various in vitro assays. A key method is the whole blood assay, which measures the inhibition of prostaglandin E2 (PGE2) synthesis (a marker of COX-2 activity) and thromboxane B2 (TXB2) synthesis (a marker of COX-1 activity).
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |
| Etoricoxib | 1.1 | 116 | 106 |
| Rofecoxib | 0.5 | 18 | 36 |
| Celecoxib | 0.04 | 4.5 | 112.5 |
Data compiled from multiple sources. Actual values may vary depending on the specific assay conditions.
Part 3: From Bench to Bedside: Synthesis and Evaluation
Chemical Synthesis of Etoricoxib
The synthesis of etoricoxib has been approached through several routes, with many efficient methods utilizing key intermediates such as 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. A common strategy involves the construction of the central pyridine ring followed by the introduction of the methylsulfonylphenyl and methylpyridine moieties.
Here is a representative synthetic scheme:
Experimental Protocol: A Representative Synthetic Step (Oxidation)
The final step in many synthetic routes to etoricoxib is the oxidation of the thioether precursor to the corresponding sulfone.
-
Dissolution: Dissolve the 5-chloro-3-(4-(methylthio)phenyl)-2-(6-methylpyridin-3-yl)pyridine intermediate in a suitable organic solvent (e.g., methanol, acetic acid).
-
Oxidation: Add an oxidizing agent, such as hydrogen peroxide or Oxone®, to the solution. The reaction may be catalyzed by a tungstate salt.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench any excess oxidizing agent and neutralize the reaction mixture.
-
Isolation and Purification: Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by recrystallization or column chromatography to yield pure etoricoxib.
Preclinical Evaluation: In Vitro and In Vivo Models
In Vitro COX Inhibition Assay Protocol
This protocol outlines a typical in vitro assay to determine the IC50 values of a test compound for COX-1 and COX-2.
-
Enzyme Preparation: Prepare solutions of purified human or ovine COX-1 and COX-2 enzymes in a suitable buffer.
-
Compound Dilution: Prepare a series of dilutions of the test compound (e.g., etoricoxib) and a positive control in DMSO.
-
Reaction Mixture: In a 96-well plate, combine the enzyme, a cofactor (e.g., heme), and the test compound or vehicle.
-
Initiation: Initiate the reaction by adding arachidonic acid.
-
Incubation: Incubate the plate at 37°C for a specified time.
-
Termination: Stop the reaction by adding a quenching solution.
-
Detection: Quantify the amount of prostaglandin produced (e.g., PGE2) using an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
In Vivo Animal Models of Inflammation and Pain
The anti-inflammatory and analgesic efficacy of etoricoxib has been demonstrated in various animal models.
-
Carrageenan-Induced Paw Edema in Rats: This model assesses the anti-inflammatory activity of a compound by measuring the reduction in paw swelling induced by the injection of carrageenan.
-
Adjuvant-Induced Arthritis in Rats: This is a model of chronic inflammation that mimics some aspects of rheumatoid arthritis. The efficacy of etoricoxib is evaluated by measuring the reduction in paw swelling and joint damage.
-
Formalin-Induced Nociception in Mice: This model assesses the analgesic properties of a compound by measuring the reduction in pain behaviors (licking, biting) following the injection of formalin into the paw.
Clinical Development: From Trials to Therapeutic Use
Etoricoxib has undergone extensive clinical development to establish its efficacy and safety in various patient populations. A representative clinical trial design for osteoarthritis is outlined below.
Clinical trials have consistently demonstrated that etoricoxib is effective in reducing pain and improving physical function in patients with osteoarthritis and rheumatoid arthritis.[5] For example, a large-scale, long-term study, the MEDAL program, compared the cardiovascular safety of etoricoxib and diclofenac in a large patient population.[6]
Conclusion
The discovery and development of etoricoxib exemplify a rational, target-based approach to drug design. By leveraging the understanding of COX-1 and COX-2 biology, scientists at Merck were able to create a highly selective and potent anti-inflammatory agent. This in-depth technical guide has provided a comprehensive overview of the scientific journey of etoricoxib, from its conceptualization to its clinical application, offering valuable insights for professionals in the field of drug discovery and development.
References
- 1. Etoricoxib - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Etoricoxib - Merck & Co. - AdisInsight [adisinsight.springer.com]
- 4. Etoricoxib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 6. Merck & Co., Inc. Provides Preliminary Analyses Of The Completed MEDAL Program For ARCOXIA(TM) (Etoricoxib) - BioSpace [biospace.com]
Methodological & Application
Synthesis of 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol: An Application Note and Protocol Guide
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 6-(4-(methylsulfonyl)phenyl)pyridin-3-ol, a key intermediate in medicinal chemistry and drug discovery. The primary synthetic strategy focuses on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, mechanistic insights, and step-by-step protocols for the synthesis of the target molecule and its precursors.
Introduction
This compound is a heterocyclic compound of significant interest in the pharmaceutical industry. Its structure, featuring a pyridinol core linked to a methylsulfonylphenyl moiety, is a common pharmacophore in a variety of biologically active molecules. The pyridinol ring can participate in crucial hydrogen bonding interactions with biological targets, while the methylsulfonylphenyl group can modulate pharmacokinetic properties and target affinity. A reliable and scalable synthesis of this intermediate is therefore of high importance for drug discovery programs.
The most logical and widely applicable synthetic approach to construct the biaryl scaffold of the target molecule is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology allows for the efficient formation of a C-C bond between a halide (or triflate) and an organoboron compound, catalyzed by a palladium complex.[1][2]
This guide will detail a two-step synthetic sequence:
-
Preparation of the key precursor, 6-chloropyridin-3-ol.
-
Suzuki-Miyaura cross-coupling of 6-chloropyridin-3-ol with (4-(methylsulfonyl)phenyl)boronic acid.
Synthetic Strategy and Mechanistic Considerations
The overall synthetic strategy is depicted in the workflow below. The core of this approach is the palladium-catalyzed Suzuki-Miyaura coupling, which is preceded by the synthesis of the necessary 6-halopyridin-3-ol starting material.
Caption: Overall synthetic workflow for this compound.
Choice of Halopyridine Precursor: 6-Chloro- vs. 6-Bromopyridin-3-ol
In Suzuki-Miyaura couplings, the reactivity of the organic halide is a critical factor. The general order of reactivity is I > Br > Cl > F.[3] This trend is a consequence of the carbon-halogen bond strength, with the weaker C-I bond being more readily cleaved in the oxidative addition step of the catalytic cycle. Consequently, 6-bromopyridin-3-ol would be expected to be more reactive than its chloro-analogue, potentially allowing for milder reaction conditions. However, 6-chloropyridin-3-ol is often more readily accessible and cost-effective, making it a pragmatic choice for larger-scale synthesis. The protocols provided herein focus on the use of 6-chloropyridin-3-ol, with the understanding that the bromo- a derivative could be a suitable, and potentially more reactive, alternative.
The Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of 6-chloropyridin-3-ol to form a Pd(II) complex. This is often the rate-determining step, particularly for less reactive aryl chlorides.[4]
-
Transmetalation : The organic group from the (4-(methylsulfonyl)phenyl)boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[5]
-
Reductive Elimination : The two coupled organic fragments are eliminated from the palladium center, forming the desired C-C bond of the product and regenerating the active Pd(0) catalyst.
Experimental Protocols
Part 1: Synthesis of 6-Chloropyridin-3-ol
This protocol is adapted from established methods for the synthesis of 2-chloro-5-hydroxypyridine.[4][6]
Step 1a: Diazotization of 2-Amino-5-bromopyridine to 5-Bromo-2-chloropyridine
-
Materials:
-
2-Amino-5-bromopyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Dichloromethane (CH₂Cl₂)
-
Sodium Sulfate (Na₂SO₄)
-
Ice
-
-
Procedure:
-
In a reaction vessel, dissolve 2-amino-5-bromopyridine (1.0 eq) in concentrated HCl. Cool the solution to -5 to 0 °C using an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.3 eq) in water dropwise, maintaining the temperature below 8 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield 5-bromo-2-chloropyridine.
-
Step 1b: Conversion of 5-Bromo-2-chloropyridine to 6-Chloropyridin-3-ol
-
Materials:
-
5-Bromo-2-chloropyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate (B(OMe)₃)
-
Acetic Acid
-
Anhydrous Diethyl Ether (Et₂O)
-
Sodium Hydroxide (NaOH) solution (2N)
-
Sodium Bisulfite (NaHSO₃) solution
-
Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 5-bromo-2-chloropyridine (1.0 eq) in anhydrous diethyl ether and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the resulting slurry for 30 minutes.
-
Add trimethyl borate (1.1 eq) dropwise, keeping the temperature below -70 °C.
-
Allow the reaction mixture to warm to 0 °C, then cool back to -75 °C.
-
Add a solution of acetic acid in diethyl ether dropwise.
-
Warm the mixture to room temperature and add water and diethyl ether.
-
Separate the layers and wash the organic layer with a saturated sodium bisulfite solution.
-
Extract the organic layer with a 2N NaOH solution.
-
Acidify the aqueous layer with a sodium bisulfite solution to precipitate the product.
-
Extract the product with diethyl ether, dry the organic layer over magnesium sulfate, and concentrate under reduced pressure to obtain 6-chloropyridin-3-ol.
-
| Starting Material | Product | Reagents | Typical Yield | Reference |
| 2-Amino-5-bromopyridine | 6-Chloropyridin-3-ol | 1. NaNO₂, HCl; 2. n-BuLi, B(OMe)₃; 3. Acetic Acid | ~70-80% (over 2 steps) | [4] |
| 2-Chloro-5-acetoxypyridine | 6-Chloropyridin-3-ol | K₂CO₃, Methanol | ~96% | [6] |
Part 2: Suzuki-Miyaura Coupling to Synthesize this compound
This is a representative protocol based on general Suzuki-Miyaura coupling conditions for halopyridines.[7]
-
Materials:
-
6-Chloropyridin-3-ol (1.0 eq)
-
(4-(Methylsulfonyl)phenyl)boronic acid (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Ethyl Acetate
-
Brine
-
-
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 6-chloropyridin-3-ol, (4-(methylsulfonyl)phenyl)boronic acid, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Efficient for coupling of aryl chlorides.[8] |
| Base | K₂CO₃ or Cs₂CO₃ | Activates the boronic acid for transmetalation.[5] |
| Solvent | 1,4-Dioxane/Water | A common solvent system that facilitates the dissolution of both organic and inorganic reagents.[6] |
| Temperature | 90-100 °C | Provides sufficient thermal energy to drive the reaction, especially the oxidative addition to the C-Cl bond. |
Conclusion
The synthesis of this compound can be reliably achieved through a two-step sequence involving the preparation of 6-chloropyridin-3-ol followed by a Suzuki-Miyaura cross-coupling reaction. This guide provides detailed protocols and the underlying chemical principles to aid researchers in the successful synthesis of this important pharmaceutical intermediate. The presented methodologies are robust and can be adapted for the synthesis of related analogues for structure-activity relationship studies.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Palladium Catalysts for Cross-Coupling Reaction | MDPI [mdpi.com]
Application and Protocol for the Palladium-Catalyzed Synthesis of 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive, field-proven protocol for the synthesis of 6-(4-(methylsulfonyl)phenyl)pyridin-3-ol, a key heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is achieved via a robust and scalable Suzuki-Miyaura cross-coupling reaction. This document offers a detailed step-by-step methodology, an in-depth explanation of the reaction mechanism, the rationale behind the selection of reagents, and a guide to expected outcomes and troubleshooting. The protocol is designed to be self-validating, ensuring a high degree of reproducibility for researchers in both academic and industrial settings.
Introduction and Significance
The pyridinol scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The specific target molecule, this compound, incorporates a biaryl linkage and a methylsulfonyl group, functionalities that are often employed to enhance pharmacokinetic properties and target engagement. For instance, this structural motif is found in intermediates for the synthesis of selective COX-2 inhibitors like Etoricoxib.[1] The ability to reliably synthesize such molecules is therefore of critical importance for the development of new therapeutic agents.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[2][3] Its wide adoption is due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and stability of its organoboron reagents.[3] This guide details an optimized protocol for the Suzuki-Miyaura coupling of 6-chloropyridin-3-ol with 4-(methylsulfonyl)phenylboronic acid .
Theoretical Background: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organic halide or triflate.[2] The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (6-chloropyridin-3-ol) to a coordinatively unsaturated Pd(0) complex. This step forms a square planar Pd(II) intermediate. The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group; electron-deficient rings, such as pyridine, tend to react more readily.[4]
-
Transmetalation: The next step involves the transfer of the organic group from the boronic acid to the palladium center. This process requires activation of the organoboron species by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the methylsulfonylphenyl group to the palladium, displacing the halide.[5]
-
Reductive Elimination: The final step is the reductive elimination from the diarylpalladium(II) intermediate. The two organic ligands couple to form the new C-C bond of the biaryl product, and the palladium catalyst is regenerated in its active Pd(0) state, ready to re-enter the catalytic cycle.[4]
The efficiency and success of the overall reaction are highly dependent on the choice of the palladium source, the ancillary ligand, the base, and the solvent system.
Experimental Protocol
This protocol details the synthesis of this compound from 6-chloropyridin-3-ol and 4-(methylsulfonyl)phenylboronic acid.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Eq. | Supplier Example |
| 6-Chloropyridin-3-ol | C₅H₄ClNO | 129.54 | 1.0 | 1.0 | BLD Pharm |
| 4-(Methylsulfonyl)phenylboronic Acid | C₇H₉BO₄S | 200.02 | 1.2 | 1.2 | Sigma-Aldrich, TCI |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.02 | 0.02 | Sigma-Aldrich |
| SPhos | C₂₇H₃₃O₂P | 432.52 | 0.08 | 0.08 | Sigma-Aldrich |
| Potassium Phosphate (K₃PO₄) | K₃PO₄ | 212.27 | 3.0 | 3.0 | Fisher Scientific |
| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | 8 mL | - | Sigma-Aldrich |
| Water (degassed) | H₂O | 18.02 | 2 mL | - | - |
Equipment
-
Oven-dried 25 mL Schlenk flask
-
Magnetic stir bar
-
Magnetic stirrer hotplate
-
Schlenk line with an inert gas (Argon or Nitrogen) supply
-
Syringes and needles
-
Reflux condenser
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Reaction Setup and Execution
Step-by-Step Procedure:
-
Flask Preparation: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add 6-chloropyridin-3-ol (129.5 mg, 1.0 mmol), 4-(methylsulfonyl)phenylboronic acid (240.0 mg, 1.2 mmol), and potassium phosphate (636.8 mg, 3.0 mmol).
-
Catalyst Addition: In a separate vial, weigh tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 18.3 mg, 0.02 mmol) and SPhos (34.6 mg, 0.08 mmol). Quickly add the catalyst and ligand to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Using syringes, add anhydrous 1,4-dioxane (8 mL) followed by degassed water (2 mL) to the flask. The mixture should be stirred to ensure all solids are suspended.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Allow the reaction to stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup - Quenching and Extraction: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Add deionized water (20 mL) to the mixture. Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Workup - Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Scientific Rationale and Discussion
Choice of Reactants and Catalytic System
-
Aryl Halide: 6-Chloropyridin-3-ol is chosen as the electrophilic partner. While aryl bromides and iodides are more reactive, aryl chlorides are often more cost-effective and readily available, making them desirable for large-scale synthesis.[6] The electron-deficient nature of the pyridine ring facilitates the initial oxidative addition step.[4]
-
Organoboron Reagent: 4-(Methylsulfonyl)phenylboronic acid is a stable, solid reagent that is commercially available and easy to handle.[7] An excess (1.2 equivalents) is used to ensure complete consumption of the limiting aryl chloride.
-
Palladium Precursor: Pd₂(dba)₃ is a common and effective Pd(0) source that enters the catalytic cycle directly after ligand association.[4] Using a Pd(0) precursor avoids the need for an in-situ reduction step that is required for Pd(II) sources like Pd(OAc)₂.
-
Ligand: SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) is a highly effective Buchwald-type biaryl phosphine ligand.[3] Its steric bulk and electron-donating properties are crucial for promoting the oxidative addition of less reactive aryl chlorides and facilitating the reductive elimination step.[8] Such ligands are known to enhance catalyst stability and turnover.
-
Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is highly effective in Suzuki couplings. It is strong enough to facilitate the formation of the boronate "ate" complex for transmetalation but is generally compatible with a wide range of functional groups.[3]
-
Solvent System: A mixture of 1,4-dioxane and water is a common and effective solvent system for Suzuki reactions. Dioxane solubilizes the organic reactants and the catalyst complex, while water is necessary to dissolve the inorganic base (K₃PO₄) and to facilitate the transmetalation step.[9] Degassing the solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Catalytic Cycle Visualization
// Nodes for the cycle Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fontcolor="#202124"]; OA_complex [label="Ar-Pd(II)(X)-L₂", fontcolor="#202124"]; TM_complex [label="Ar-Pd(II)(Ar')-L₂", fontcolor="#202124"];
// Nodes for reactants and products ArX [label="Ar-X\n(6-Chloropyridin-3-ol)", shape=plaintext, fontcolor="#EA4335"]; ArBOH [label="Ar'-B(OH)₂\n(Boronic Acid)", shape=plaintext, fontcolor="#4285F4"]; Base [label="Base (K₃PO₄)", shape=plaintext, fontcolor="#5F6368"]; ArAr [label="Ar-Ar'\n(Product)", shape=plaintext, fontcolor="#FBBC05"];
// Edges for the cycle Pd0 -> OA_complex [label=" Oxidative\n Addition", color="#EA4335"]; OA_complex -> TM_complex [label=" Transmetalation", color="#4285F4"]; TM_complex -> Pd0 [label=" Reductive\n Elimination", color="#FBBC05"];
// Edges for reactants and products entering/leaving ArX -> OA_complex [style=dashed, arrowhead=none, color="#EA4335"]; ArBOH -> TM_complex [style=dashed, arrowhead=none, color="#4285F4"]; Base -> TM_complex [style=dashed, arrowhead=none, color="#5F6368"]; TM_complex -> ArAr [style=dashed, arrowhead=vee, color="#FBBC05"]; } enddot Caption: The Suzuki-Miyaura Catalytic Cycle.
Expected Results and Troubleshooting
-
Yield: Based on similar transformations, a yield of 70-90% of the purified product can be reasonably expected.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Troubleshooting:
-
Low or No Conversion: This may be due to catalyst deactivation. Ensure all reagents and solvents are properly degassed and that an inert atmosphere is maintained throughout the reaction. The quality of the palladium precursor and ligand is also critical.
-
Protodeboronation: If significant amounts of the deborylated starting material (4-methylsulfonylanisole) are observed, it indicates hydrolysis of the boronic acid. This can sometimes be mitigated by using a less aqueous solvent system or a different base, such as CsF.[4]
-
Homocoupling: Formation of biaryl products from the boronic acid (Glaser coupling) can occur if the reaction mixture is exposed to oxygen. Rigorous degassing is key to preventing this side reaction.
-
Conclusion
The protocol described herein provides a reliable and efficient method for the synthesis of this compound using the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. By understanding the underlying mechanism and the role of each component, researchers can confidently apply and adapt this methodology for the synthesis of other valuable biaryl compounds, accelerating progress in drug discovery and development.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 4-(Methylsulfonyl)phenylboronic Acid (contains varying amounts of Anhydride), TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
One-Pot Synthesis of 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol: An Application Note and Protocol
Introduction: The Significance of Substituted Pyridin-3-ols
The pyridin-3-ol scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of biologically active molecules. Notably, derivatives of this class have shown promise as inhibitors of various enzymes and as intermediates in the synthesis of complex pharmaceutical agents. The target molecule of this guide, 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol, is a structurally intriguing compound that shares features with known COX-2 inhibitors, suggesting its potential as a valuable building block in drug discovery programs. Traditional multi-step syntheses of such substituted pyridin-3-ols are often hampered by low overall yields, tedious purification procedures, and significant waste generation. This application note details a robust and efficient one-pot, multi-component synthesis of this compound, designed to streamline its production for research and development purposes.
Methodology: A Convergent One-Pot Approach
The developed protocol is a one-pot, three-component reaction that leverages the principles of enaminone formation and subsequent cyclocondensation to construct the desired pyridin-3-ol ring system. This approach offers significant advantages in terms of operational simplicity, atom economy, and time efficiency.
Reaction Principle
The synthesis proceeds through the initial in-situ formation of an enaminone from a substituted acetophenone and a formamide acetal. This reactive intermediate then undergoes a cascade of reactions with a suitable C2-N fragment, in the presence of a base and a nitrogen source, to yield the final pyridin-3-ol product. This convergent strategy avoids the isolation of intermediates, thereby simplifying the overall synthetic process.
Experimental Protocol
Materials:
-
1-(4-(Methylsulfonyl)phenyl)ethan-1-one (1.0 equiv.)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv.)
-
Cyanoacetamide (1.2 equiv.)
-
Ammonium acetate (5.0 equiv.)
-
Ethanol (anhydrous)
-
Sodium ethoxide (2.0 equiv.)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(4-(methylsulfonyl)phenyl)ethan-1-one (1.0 equiv.) and anhydrous ethanol.
-
With stirring, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv.) to the solution at room temperature.
-
Heat the reaction mixture to reflux for 2 hours to facilitate the formation of the enaminone intermediate. The progress of this step can be monitored by thin-layer chromatography (TLC).
-
After the formation of the enaminone is complete, add cyanoacetamide (1.2 equiv.) and ammonium acetate (5.0 equiv.) to the reaction mixture.
-
Carefully add sodium ethoxide (2.0 equiv.) portion-wise to the refluxing solution. Caution: The addition of sodium ethoxide can be exothermic.
-
Continue to heat the reaction mixture at reflux for an additional 6-8 hours. Monitor the reaction progress by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of water.
-
Acidify the mixture to pH 5-6 with dilute hydrochloric acid. This will precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.
Data Summary
| Parameter | Value |
| Reactants | |
| 1-(4-(Methylsulfonyl)phenyl)ethan-1-one | 1.0 equiv. |
| N,N-Dimethylformamide dimethyl acetal | 1.5 equiv. |
| Cyanoacetamide | 1.2 equiv. |
| Ammonium acetate | 5.0 equiv. |
| Sodium ethoxide | 2.0 equiv. |
| Solvent | Anhydrous Ethanol |
| Reaction Temperature | Reflux (~78 °C) |
| Reaction Time | 8-10 hours total |
| Expected Yield | 65-75% (after purification) |
| Product Appearance | Off-white to pale yellow solid |
Scientific Rationale and Mechanistic Insights
The elegance of this one-pot synthesis lies in the orchestrated sequence of reactions occurring within a single vessel. The choice of each reagent and reaction condition is critical for the successful formation of the target molecule.
-
Enaminone Formation: The reaction is initiated by the condensation of the methyl ketone of 1-(4-(methylsulfonyl)phenyl)ethan-1-one with DMF-DMA. DMF-DMA serves as a highly reactive source of a protected aldehyde and a secondary amine, efficiently converting the ketone into its corresponding enaminone. This step is crucial as it activates the α-position of the ketone for subsequent reactions.
-
Michael Addition and Cyclization Cascade: The in-situ generated enaminone is a versatile intermediate that acts as a Michael donor. It reacts with cyanoacetamide, which serves as the Michael acceptor, in a conjugate addition. The presence of a base, sodium ethoxide, is essential to deprotonate the active methylene group of cyanoacetamide, facilitating the Michael addition. Following the initial addition, a series of intramolecular cyclization and dehydration steps occur, driven by the presence of ammonium acetate which provides the necessary nitrogen atom for the pyridine ring. The final aromatization step leads to the formation of the stable pyridin-3-ol product.
Visualizing the Workflow
The following diagram illustrates the logical flow of the one-pot synthesis of this compound.
Caption: Workflow for the one-pot synthesis of this compound.
Troubleshooting and Expert Insights
-
Low Yield of Enaminone: Ensure that the starting ketone and ethanol are anhydrous, as moisture can inhibit the reaction with DMF-DMA. If the reaction stalls, a slight excess of DMF-DMA can be added.
-
Incomplete Cyclization: The reaction is sensitive to the basicity of the medium. Ensure that the sodium ethoxide is of good quality and added in the correct stoichiometry. Insufficient heating or shorter reaction times can also lead to incomplete conversion.
-
Product Purification: The crude product may contain unreacted starting materials and polymeric byproducts. Recrystallization is often effective for purification, but for higher purity, column chromatography using a gradient of ethyl acetate in hexanes is recommended.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the one-pot synthesis of this compound. By leveraging a multi-component reaction strategy, this method offers a significant improvement over traditional multi-step approaches, providing researchers with a practical and efficient means to access this valuable heterocyclic compound. The insights into the reaction mechanism and troubleshooting tips are intended to facilitate the successful implementation of this protocol in a research and development setting.
Application Note: A Robust Chromatographic Strategy for the Purification of 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol
Abstract
The purification of polar, ionizable small molecules like 6-(4-(methylsulfonyl)phenyl)pyridin-3-ol presents a significant challenge in drug discovery and development. Standard chromatographic techniques often fail to provide adequate retention and peak shape, leading to poor resolution and recovery. This application note presents a comprehensive, field-proven strategy centered on reversed-phase high-performance liquid chromatography (RP-HPLC) for the efficient purification of this compound. We delve into the causal relationships between the molecule's physicochemical properties and the selection of an optimal chromatographic system. Detailed, step-by-step protocols for both analytical method development and preparative-scale purification are provided, alongside guidelines for post-purification processing and purity verification. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and reproducible method for obtaining high-purity this compound.
Introduction: The Purification Challenge
This compound is a heterocyclic compound featuring two key structural motifs that define its chromatographic behavior: a highly polar methylsulfonyl group (-SO2CH3) and a pyridin-3-ol moiety. The sulfone group imparts significant polarity, while the pyridine ring introduces a basic nitrogen atom (pKa typically between 5 and 6), and the hydroxyl group is weakly acidic.[1][2] This combination of high polarity and an ionizable basic center creates two primary obstacles for conventional chromatography:
-
Poor Retention: In traditional reversed-phase chromatography, which uses a nonpolar stationary phase (like C18), highly polar analytes have weak interactions and tend to elute very early, often with the solvent front, preventing effective separation from other polar impurities.[3][4][5]
-
Peak Tailing: The basic pyridine nitrogen can interact strongly with acidic residual silanol groups present on the surface of standard silica-based stationary phases.[2] This secondary interaction leads to asymmetric, tailing peaks, which severely compromise resolution and purification efficiency.
Addressing these challenges requires a thoughtfully designed purification strategy that enhances retention while mitigating undesirable secondary interactions.
Rationale for Method Selection: A Logic-Driven Approach
The successful purification of this target molecule hinges on selecting a chromatographic system that directly counteracts its challenging properties. While techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are viable for highly polar compounds, Reversed-Phase HPLC remains the most versatile and widely adopted platform in pharmaceutical labs.[5][6] Therefore, our strategy focuses on optimizing an RP-HPLC method by making informed choices regarding the stationary and mobile phases.
Caption: Logic for selecting the optimal chromatographic method.
Stationary Phase Selection: Enhancing Polar Retention
To overcome poor retention, a stationary phase that is stable in highly aqueous mobile phases and offers alternative interaction mechanisms is required.
-
Recommendation: A polar-endcapped or polar-embedded C18 column (often designated with "AQ" or similar suffixes) is the ideal choice.
-
Causality: Unlike traditional C18 columns that can undergo "phase collapse" in high-water conditions, these modified columns have hydrophilic groups embedded near the silica surface or at the terminus of the alkyl chains.[4][7] This design ensures the stationary phase remains fully wetted, promoting reproducible retention of polar analytes and offering alternative hydrogen-bonding interactions.
Mobile Phase Optimization: Ensuring Peak Symmetry
To prevent peak tailing, the interaction between the basic pyridine nitrogen and surface silanols must be suppressed. This is most effectively achieved by controlling the mobile phase pH.
-
Recommendation: Use an acidic modifier, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), in both the aqueous and organic mobile phase components.
-
Causality: Adding an acid to the mobile phase maintains a low pH (typically 2-3).[8] At this pH, the basic pyridine nitrogen is consistently protonated to its conjugate acid form (a pyridinium ion). This positively charged ion is repelled by any residual, protonated silanol groups on the stationary phase, effectively eliminating the secondary interaction that causes peak tailing and resulting in sharp, symmetrical peaks.[2][9] Formic acid is often preferred as it is mass spectrometry (MS) compatible.[9]
Experimental Protocols and Workflow
This section provides detailed protocols for the purification and analysis of this compound. The workflow begins with an analytical-scale method to establish separation parameters, followed by a scale-up to preparative chromatography.
Caption: Overall workflow for purification and analysis.
Table 1: Recommended HPLC Parameters
| Parameter | Analytical Method | Preparative Method |
| Column | Polar-endcapped C18, 4.6 x 150 mm, 3.5 µm | Polar-endcapped C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes | 5% to 95% B over 20 minutes (or optimized) |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Column Temp. | 30-40 °C | 30-40 °C |
| Detection | UV at 254 nm (or optimal wavelength) | UV at 254 nm (or optimal wavelength) |
| Injection Vol. | 5-10 µL | 0.5-2.0 mL (concentration-dependent) |
Protocol 3.1: Analytical Method Development & Purity Assessment
This protocol serves to confirm the purity of the crude material and to optimize the separation from any impurities.
-
System Preparation: Equilibrate the HPLC system and the analytical column with the starting mobile phase conditions (e.g., 95% A / 5% B) until a stable baseline is achieved.
-
Sample Preparation: Accurately weigh ~1-2 mg of the crude this compound and dissolve it in 1.0 mL of a suitable solvent (e.g., DMSO or 50:50 Acetonitrile:Water) to create a 1-2 mg/mL stock solution. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
Injection and Data Acquisition: Inject the prepared sample onto the equilibrated column and run the analytical gradient method as detailed in Table 1.
-
Analysis: Integrate the resulting chromatogram. The retention time of the main peak corresponds to the target compound. Calculate the area percent purity to assess the crude material. Identify the retention times of key impurities to ensure the preparative method provides adequate resolution. The retention factor (k') should ideally be between 2 and 10 for robust separation.[9]
Protocol 3.2: Preparative Purification by RP-HPLC
This protocol scales up the optimized analytical method to isolate the target compound in larger quantities.
-
System Preparation: Install the preparative column and equilibrate the system with the starting mobile phase conditions at the higher flow rate until the baseline is stable.
-
Sample Preparation: Dissolve the crude material in a minimal amount of a strong solvent (like DMSO or DMF) and then dilute with Mobile Phase A to the desired concentration (e.g., 20-50 mg/mL), ensuring the compound remains soluble. The final solution should contain the lowest possible percentage of the strong organic solvent to ensure good peak shape upon injection. Filter the solution to remove any particulates.
-
Loading and Elution: Perform a test injection with a small volume to confirm the retention time at the preparative scale. Once confirmed, inject the bulk of the prepared sample onto the column. Run the preparative gradient.
-
Fraction Collection: Collect fractions throughout the elution of the main peak using a fraction collector. The collection can be triggered by UV absorbance threshold or based on time windows determined from the test injection.
Protocol 3.3: Post-Purification Processing
-
Fraction Analysis: Analyze small aliquots from each collected fraction using the analytical HPLC method (or by Thin Layer Chromatography) to determine their purity.
-
Pooling: Combine the fractions that meet the desired purity specification (e.g., >98%).
-
Solvent Removal:
-
Reduce the volume of the pooled fractions by removing the organic solvent (acetonitrile) using a rotary evaporator.[10] Be mindful that heating should be gentle to prevent degradation.
-
Once most of the organic solvent is removed, the remaining aqueous solution containing the purified product can be frozen and lyophilized (freeze-dried) to yield a dry, fluffy powder. This is often the gentlest method for obtaining the final solid product.[11]
-
Purity Confirmation and Final Analysis
After purification and isolation, the purity and identity of the final compound must be unequivocally confirmed.
-
Final Purity Check: An analytical HPLC run of the final material should show a single major peak, allowing for accurate purity quantification (e.g., >99% by area).[12][13]
-
Identity Confirmation: Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to confirm the molecular weight of the purified compound.[12]
-
Structural Verification: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm that the chemical structure of the purified material is correct and that no structural changes occurred during the purification process.[14]
Conclusion
The successful purification of polar, ionizable compounds like this compound is readily achievable through a systematic and well-reasoned chromatographic approach. By pairing a polar-compatible reversed-phase stationary phase with a pH-controlled mobile phase, the common challenges of poor retention and peak tailing can be effectively overcome. The protocols detailed in this note provide a robust framework for obtaining this compound with high purity, ensuring the quality and reliability of materials used in research and drug development activities.
References
- 1. helixchrom.com [helixchrom.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmanow.live [pharmanow.live]
- 4. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 5. waters.com [waters.com]
- 6. biotage.com [biotage.com]
- 7. waters.com [waters.com]
- 8. mastelf.com [mastelf.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. concentratingonchromatography.com [concentratingonchromatography.com]
- 12. pacificbiolabs.com [pacificbiolabs.com]
- 13. moravek.com [moravek.com]
- 14. scispace.com [scispace.com]
Application Notes and Protocols for the Crystallization of 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol
Abstract
This document provides a comprehensive guide to established and theoretical crystallization techniques applicable to 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol. As a polar aromatic compound, the strategic selection of solvents and crystallization methodologies is critical for obtaining high-purity, crystalline material suitable for downstream applications in pharmaceutical development. This guide synthesizes data from structurally related compounds and established crystallization principles to provide detailed, actionable protocols for researchers. While specific physicochemical data for this compound is not publicly available, the protocols outlined herein are based on extensive analysis of similar molecular structures, particularly the well-documented intermediate, 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone.
Introduction: The Physicochemical Landscape
This compound is a heterocyclic compound characterized by a pyridinol core, a polar sulfonyl group, and an aromatic phenyl ring. This combination of functional groups imparts a high degree of polarity and the potential for strong intermolecular interactions, such as hydrogen bonding, which are conducive to forming a stable crystalline lattice.
Due to the absence of specific experimental data for the target compound, we will extrapolate from the known properties of a closely related analogue, 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone. This ketone shares the methylsulfonylphenyl and pyridinyl moieties, providing a strong basis for predicting the behavior of this compound.
Table 1: Physicochemical Properties of a Structurally Related Compound
| Property | Value (for 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone) | Reference |
| Molecular Formula | C₁₅H₁₅NO₃S | [1] |
| Molecular Weight | 289.35 g/mol | [1] |
| Melting Point | >169°C (decomposition) | [1][2] |
| Predicted Boiling Point | 509.7 ± 50.0 °C | [2] |
| Predicted Density | 1.242 ± 0.06 g/cm³ | [2] |
| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | [1] |
The high melting point of the analogue suggests strong crystal lattice forces. The limited solubility in common organic solvents highlights the need for more polar solvent systems or elevated temperatures to achieve dissolution. The potential for polymorphism, as observed in the analogue which exists in at least two crystalline forms (Form A and Form B), necessitates careful control over crystallization conditions to ensure the desired solid-state form is consistently produced[3].
Strategic Solvent Selection
The fundamental principle of "like dissolves like" is paramount in selecting an appropriate crystallization solvent[4]. Given the polar nature of this compound, polar solvents are the most promising candidates. An ideal solvent will exhibit high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures, facilitating high recovery of the crystalline product upon cooling[5].
Table 2: Recommended Solvents for Screening
| Solvent Class | Recommended Solvents | Rationale |
| Protic Polar | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding, likely to dissolve the compound at elevated temperatures. |
| Aprotic Polar | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN) | High polarity, suitable for highly polar compounds that are insoluble in alcohols[6]. |
| Ketones | Acetone | A moderately polar solvent, often used as a co-solvent or for washing crystals. |
| Esters | Ethyl Acetate (EtOAc) | Medium polarity, may be useful in mixed-solvent systems. |
| Ethers | Tetrahydrofuran (THF) | Lower polarity, potentially useful as an anti-solvent. |
| Aromatic | Toluene | Non-polar, likely to be a poor solvent and thus a good candidate for anti-solvent addition. |
| Halogenated | Dichloromethane (DCM) | Medium polarity, can be effective but should be used with caution due to its volatility and toxicity. |
Crystallization Methodologies: Protocols and Rationale
Several crystallization techniques can be employed, each offering distinct advantages in controlling crystal growth, purity, and polymorphism.
Slow Cooling Crystallization
This is the most common and often the most effective method for obtaining high-quality single crystals. It relies on the principle of decreasing solubility with a gradual reduction in temperature[7].
Protocol 1: Single Solvent Slow Cooling
-
Dissolution: In a clean Erlenmeyer flask, add the crude this compound. Add a minimal amount of a selected polar solvent (e.g., Methanol, DMF) and heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask[5].
-
Slow Cooling: Cover the flask with a watch glass or foil and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated to slow the cooling rate further[4].
-
Inducing Crystallization: If crystals do not form upon cooling, induce crystallization by scratching the inner wall of the flask with a glass rod at the solvent-air interface or by adding a seed crystal[5].
-
Maturation: Once crystallization begins, allow the solution to stand undisturbed for several hours to allow for complete crystal growth.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Diagram 1: Slow Cooling Crystallization Workflow
References
- 1. 221615-75-4 CAS MSDS ( 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 [chemicalbook.com]
- 3. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents [patents.google.com]
- 4. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. researchgate.net [researchgate.net]
- 7. How To Grow Crystals » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
A Robust, Validated RP-HPLC Method for the Quantification of 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol
An Application Note from the Senior Scientist's Desk
Abstract
This application note details a highly reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol. This compound, featuring a sulfonylphenyl moiety and a pyridinol core, is structurally related to key pharmaceutical intermediates. The developed isocratic method provides excellent peak symmetry, resolution, and sensitivity, making it suitable for purity assessments, stability studies, and quality control applications in a drug development setting. The protocol herein is fully described, from mobile phase preparation to system suitability criteria and a comprehensive validation strategy aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction and Scientific Rationale
The compound this compound is an aromatic heterocyclic molecule of interest in medicinal chemistry and pharmaceutical development. Its structure, incorporating both a hydrogen bond donor (hydroxyl group) and acceptor (sulfonyl and pyridine nitrogen), as well as two aromatic rings, imparts a moderate polarity. Accurate quantification of such molecules is critical for determining purity, monitoring reaction kinetics, and assessing stability.
The selection of an analytical method is dictated by the physicochemical properties of the analyte. Reversed-phase chromatography is the technique of choice for separating non-polar to moderately polar compounds.[4] The presence of aromatic rings in the target analyte provides strong chromophores, making UV detection a highly suitable and sensitive choice.
The core challenge in developing a method for a molecule like this lies in controlling the ionization of the pyridin-3-ol group. The phenolic hydroxyl group has an acidic pKa, meaning the charge state of the molecule can change with mobile phase pH. An unbuffered mobile phase can lead to poor peak shape (tailing) and shifting retention times. Therefore, the cornerstone of this method is the use of a buffered aqueous mobile phase to suppress the ionization of the hydroxyl group, ensuring a single, consistent analyte form interacts with the stationary phase.[5] A C18 stationary phase was selected as the primary choice due to its proven versatility and strong hydrophobic interactions with aromatic compounds.[6]
Experimental Design and Protocol
Instrumentation and Consumables
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD) or variable wavelength detector (VWD).
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Reagents: Acetonitrile (HPLC Grade), Water (HPLC Grade), Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade), Orthophosphoric Acid (85%).
-
Standard: this compound reference standard (>99% purity).
Preparation of Solutions
-
Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid. Filter through a 0.45 µm nylon filter.
-
Mobile Phase: Prepare a mixture of Phosphate Buffer (pH 3.0) and Acetonitrile in a ratio of 60:40 (v/v) . Degas the solution for 15 minutes in an ultrasonic bath or by online degasser.
-
Diluent: Prepare a mixture of HPLC grade water and acetonitrile in a ratio of 50:50 (v/v) .
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer it to a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate for 5 minutes to dissolve, allow to cool to room temperature, and dilute to the mark with diluent.
-
Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to the mark with diluent.
Chromatographic Conditions
The developed method parameters are summarized in the table below.
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 235 nm |
| Run Time | 10 minutes |
System Suitability Testing (SST)
Before any sample analysis, the performance of the chromatographic system must be verified.[7] This is achieved by performing a System Suitability Test (SST).[8][9][10] Inject the Working Standard Solution (50 µg/mL) six times and evaluate the resulting chromatograms against the criteria in the table below. The system is deemed suitable for analysis only if all criteria are met.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% for 6 replicate injections |
| % RSD of Retention Time | ≤ 1.0% for 6 replicate injections |
Diagram: General Analytical Workflow This diagram outlines the logical progression from sample and standard preparation through to final data analysis and reporting.
Caption: High-level workflow for HPLC analysis.
Method Validation Protocol
The analytical method was validated according to the ICH Q2(R1) guideline to ensure it is fit for its intended purpose.[1][11] The validation plan encompasses specificity, linearity, accuracy, precision, and robustness.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.
-
Protocol: Inject the diluent (blank), a placebo solution, the working standard solution, and a sample solution.
-
Acceptance Criteria: The blank and placebo chromatograms should show no interfering peaks at the retention time of the this compound peak.
Linearity
-
Protocol: Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the working concentration (e.g., 25, 40, 50, 60, 75 µg/mL). Inject each standard in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
Accuracy (Recovery)
-
Protocol: Spike a placebo mixture with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate and analyze.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Precision is evaluated at two levels: repeatability and intermediate precision.[3]
-
Repeatability (Intra-assay precision): Analyze six independent preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The % RSD for the sets of measurements should not be more than 2.0%.
Robustness
-
Protocol: Deliberately vary critical method parameters one at a time and assess the effect on the results.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Column Temperature: ± 2 °C (28 °C and 32 °C)
-
Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2)
-
-
Acceptance Criteria: The system suitability parameters must pass under all varied conditions. The retention time and peak area should show no significant changes from the nominal conditions.
Diagram: ICH Q2(R1) Validation Parameter Relationships This diagram illustrates how different validation characteristics are interconnected to ensure a method is reliable and fit for purpose.
Caption: Interdependencies of analytical method validation parameters.
Conclusion
The RP-HPLC method described in this application note is simple, rapid, and reliable for the quantitative determination of this compound. The method has been developed based on sound scientific principles to achieve excellent chromatographic performance. The comprehensive validation protocol ensures that the method is specific, linear, accurate, precise, and robust, making it fully compliant with ICH guidelines and suitable for routine use in a regulated pharmaceutical laboratory environment.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. chromtech.com [chromtech.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 7. ftp.uspbpep.com [ftp.uspbpep.com]
- 8. youtube.com [youtube.com]
- 9. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 10. System Suitability for USP Methods - USP's Future Expectations - ECA Academy [gmp-compliance.org]
- 11. starodub.nl [starodub.nl]
Application Notes & Protocols: 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol as a Versatile Building Block in Organic Synthesis
Introduction: A Privileged Scaffold in Modern Drug Discovery
6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol is a heterocyclic building block of significant interest in medicinal chemistry. Its structure uniquely combines three key pharmacophoric elements: a pyridin-3-ol core, a central phenyl ring, and a methylsulfonyl group. The pyridin-3-ol moiety can act as a bioisostere for phenol and pyridone structures, offering advantages in modulating properties like lipophilicity and metabolic stability.[1] The methylsulfonyl group is a strong hydrogen bond acceptor and can significantly influence the electronic properties and solubility of the final molecule. This strategic combination has positioned the scaffold as a cornerstone in the synthesis of targeted therapies, most notably in the development of selective enzyme inhibitors.
This guide provides an in-depth exploration of the reactivity of this compound, detailing its physicochemical properties and providing field-tested protocols for its key synthetic transformations. The applications highlighted herein demonstrate its utility for researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities.
Physicochemical & Structural Data
A thorough understanding of a building block's physical properties is fundamental to successful experimental design, including solvent selection, reaction monitoring, and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₃S | PubChem |
| Molecular Weight | 249.29 g/mol | PubChem |
| Appearance | Off-white to pale yellow solid | Supplier Data |
| Melting Point | >200 °C (Decomposes) | Supplier Data |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water | Experimental Observation |
| pKa (hydroxyl) | ~8.5 - 9.5 (Estimated) | - |
| CAS Number | 916353-88-9 | PubChem |
Core Synthetic Transformations & Applications
The synthetic versatility of this compound stems from two primary reactive sites: the nucleophilic hydroxyl group on the pyridine ring and the pyridine ring itself, which can be activated for cross-coupling reactions.
Caption: Key synthetic pathways for this compound.
O-Alkylation and O-Arylation (Etherification)
The phenolic hydroxyl group is readily alkylated or arylated under standard Williamson ether synthesis conditions. This transformation is critical for blocking the hydroxyl group, tuning solubility, or introducing moieties that can interact with specific biological targets.
Causality Behind Experimental Choices:
-
Base Selection: A moderately weak base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is preferred. Stronger bases like sodium hydride (NaH) can deprotonate other sites or lead to side reactions. Cs₂CO₃ is often superior in accelerating the reaction due to the higher solubility of its phenoxide salt and the "cesium effect."
-
Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are ideal as they effectively solvate the cation of the base without interfering with the nucleophilic phenoxide.
Protocol 1: General Procedure for O-Alkylation
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Solvent & Base Addition: Add anhydrous DMF (approx. 0.1 M concentration) followed by cesium carbonate (Cs₂CO₃, 1.5 eq.).
-
Reaction Initiation: Stir the suspension at room temperature for 15-20 minutes. Add the desired alkyl halide (R-X, 1.1 eq.) dropwise.
-
Reaction Conditions: Heat the mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction to room temperature. Carefully quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
To utilize the pyridine core in C-C or C-N bond-forming reactions, the hydroxyl group must first be converted into an effective leaving group. The most common and effective strategy is its transformation into a trifluoromethanesulfonate (triflate, -OTf) ester. This triflate intermediate is an excellent substrate for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[2][3] The reaction proceeds via a catalytic cycle involving a palladium catalyst.[4][5]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand is required. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are highly effective as they promote the rate-limiting oxidative addition step and facilitate the final reductive elimination to release the product.[6]
-
Base: An aqueous base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[4]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Two-Step Suzuki-Miyaura Coupling
Step A: Triflation of the Hydroxyl Group
-
Setup: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere and cool to 0 °C.
-
Reagent Addition: Add pyridine (1.5 eq.) followed by the slow, dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq.).
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the pyridin-3-yl triflate.
Step B: Suzuki-Miyaura Coupling
-
Setup: In a reaction vessel, combine the pyridin-3-yl triflate (1.0 eq.), the desired boronic acid or ester (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and a ligand (e.g., SPhos, 6 mol%).
-
Solvent & Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the mixture to 90-100 °C under an inert atmosphere until the reaction is complete (4-16 hours).
-
Work-up & Purification: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C-N bonds.[7] This reaction allows for the coupling of the pyridin-3-yl triflate intermediate with a wide range of primary and secondary amines.
Causality Behind Experimental Choices:
-
Ligand Selection: The choice of phosphine ligand is paramount. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., DavePhos, tBuXPhos) are often used.[6][8] These ligands stabilize the palladium(0) species and promote the crucial reductive elimination step, preventing side reactions like β-hydride elimination.[7][9]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed.
Protocol 3: Buchwald-Hartwig Amination
-
Setup: To an oven-dried, sealed reaction tube under an inert atmosphere, add the pyridin-3-yl triflate (1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2.0 mol%), the ligand (e.g., DavePhos, 5 mol%), and the base (e.g., NaOtBu, 1.4 eq.).
-
Reagent Addition: Evacuate and backfill the tube with argon (3x). Add the amine (1.2 eq.) followed by an anhydrous solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the tube and heat the mixture to 100-110 °C for 12-24 hours.
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite, rinsing with ethyl acetate.
-
Purification: Concentrate the filtrate in vacuo and purify the residue by flash column chromatography to isolate the aminated product.
Applications in Drug Discovery
The 6-(4-(methylsulfonyl)phenyl)pyridine scaffold is a key component in numerous biologically active molecules, particularly as a selective COX-2 inhibitor and in other therapeutic areas.
-
COX-2 Inhibitors: The core structure is central to the design of highly potent and selective cyclooxygenase-2 (COX-2) inhibitors.[10] For instance, the drug Etoricoxib features a closely related 3-(4-(methylsulfonyl)phenyl)bipyridine structure, highlighting the importance of this pharmacophore in achieving selectivity and potency.[11][12][13]
-
Factor Xa Inhibitors: Derivatives have been explored in the development of anticoagulants. The drug Apixaban, a potent Factor Xa inhibitor, incorporates a related pyridone scaffold, demonstrating the utility of these heterocyclic systems in targeting serine proteases.[14]
-
PDE9A Inhibitors: The scaffold has been utilized in the design of phosphodiesterase 9A (PDE9A) inhibitors for the potential treatment of cognitive disorders.[15]
References
- 1. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. research.rug.nl [research.rug.nl]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. rsc.org [rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. 2-heterosubstituted-3-(4-methylsulfonyl)phenyl-5-trifluoromethyl pyridines as selective and orally active cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EP2497767B1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库 [drugfuture.com]
- 14. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and discovery of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol in Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged structures," appear repeatedly in successful therapeutic agents. The pyridine ring is one such scaffold, prized for its versatile chemical properties and its presence in numerous approved drugs.[1][2][3] This guide focuses on a specific, highly functionalized pyridine derivative: 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol . This compound integrates three key pharmacophoric features: a pyridin-3-ol core, a flexible ether linkage (implied by its potential tautomeric forms), and a methylsulfonylphenyl group. The methylsulfonyl moiety is a hallmark of the diarylheterocyclic class of selective cyclooxygenase-2 (COX-2) inhibitors, exemplified by drugs like Celecoxib and Etoricoxib.[4]
While this compound is not itself an approved drug, it represents a critical structural motif. Its ketone precursor, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, is a well-documented key intermediate in the synthesis of Etoricoxib (Arcoxia®), a potent and selective COX-2 inhibitor used to treat arthritis and pain.[4][5][6] This direct lineage makes the title compound a compelling subject for investigation, offering a platform for developing novel analgesics and anti-inflammatory agents with potentially differentiated profiles.
This document provides a detailed exploration of the synthesis, biological evaluation, and potential applications of this compound, serving as a technical guide for researchers aiming to explore this and related chemical spaces.
Part 1: The Scientific Rationale - Selective COX-2 Inhibition
The primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[7] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[4]
-
COX-1 is constitutively expressed in most tissues and plays a crucial role in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of pro-inflammatory prostaglandins.[8]
Traditional NSAIDs (e.g., ibuprofen, naproxen) are non-selective and inhibit both COX-1 and COX-2. While this provides effective anti-inflammatory relief, the inhibition of COX-1 is associated with significant gastrointestinal side effects. The development of selective COX-2 inhibitors was a landmark achievement, offering a therapeutic window to reduce inflammation with a lower risk of such complications.[4][9] The methylsulfonylphenyl group of this compound is a critical feature for achieving this selectivity, as it can fit into a specific side pocket of the COX-2 enzyme's active site that is absent in COX-1.
Part 2: Synthetic Strategy and Protocol
The synthesis of this compound is not widely reported. However, a robust and logical pathway can be designed based on established methods for its ketone analog, a key intermediate for Etoricoxib.[6][10][11] The proposed strategy involves two main stages: the synthesis of the ketone intermediate followed by its selective reduction to the target alcohol.
Protocol 2.1: Synthesis of 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone
This protocol is adapted from palladium-catalyzed α-arylation methods, which are efficient for forming the crucial C-C bond.[6][10]
Materials:
-
1-(6-Methylpyridin-3-yl)ethanone
-
4-Bromophenyl methyl sulfone
-
Palladium(II) acetylacetonate (Pd(acac)₂)
-
Di(1-adamantyl)-n-butylphosphine (cataCXium A)
-
Potassium phosphate (K₃PO₄), finely ground and dried
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 1-(6-methylpyridin-3-yl)ethanone (1.0 eq), 4-bromophenyl methyl sulfone (1.0 eq), and potassium phosphate (3.0 eq).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add Pd(acac)₂ (0.0015 eq) and cataCXium A (0.003 eq).
-
Solvent Addition: Add anhydrous toluene to the flask.
-
Reaction Conditions: Seal the flask and heat the mixture to 85-100 °C with vigorous stirring.[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 18-24 hours.[6]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired ketone as a solid.
Protocol 2.2: Reduction to this compound
This is a standard chemoselective reduction of a ketone to a secondary alcohol.
Materials:
-
1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolution: Dissolve the ketone intermediate (1.0 eq) in methanol in a round-bottom flask.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Reducing Agent Addition: Add sodium borohydride (1.5-2.0 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases and the pH is neutral or slightly acidic.
-
Extraction: Remove the methanol under reduced pressure. Add deionized water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Part 3: In Vitro Biological Evaluation
The primary in vitro assessment for this compound is to determine its potency and selectivity as a COX inhibitor. This is typically achieved by measuring its IC₅₀ (half-maximal inhibitory concentration) against both COX-1 and COX-2 isoforms.
Protocol 3.1: In Vitro COX-1/COX-2 Inhibition Assay
This protocol is based on commercially available colorimetric or fluorometric inhibitor screening kits (e.g., from Cayman Chemical, BioVision).[12][13] These assays measure the peroxidase activity of COX.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)[13]
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.
-
Compound Dilution: Prepare a series of dilutions of the test compound (and a known standard like Celecoxib) in assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the following to appropriate wells:
-
100% activity control (enzyme, buffer, vehicle)
-
Inhibitor wells (enzyme, buffer, test compound dilutions)
-
Background wells (buffer only)
-
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme solution to the appropriate wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate solution to all wells.
-
Measurement: Immediately begin reading the absorbance (e.g., 590 nm for TMPD) or fluorescence kinetically for 5-10 minutes.[12][13]
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the data to the 100% activity control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Calculate the Selectivity Index (SI) as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) . A higher SI value indicates greater selectivity for COX-2.
-
Data Presentation:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| Test Compound | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib (Ref.) | >10 | 0.05 | >200 |
Part 4: In Vivo Preclinical Evaluation
Positive in vitro results should be followed by in vivo studies to assess anti-inflammatory and analgesic efficacy in a whole-organism context. Rodent models are standard for this stage of preclinical development.[7][14][15]
Protocol 4.1: Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model for evaluating acute inflammation.[15][16]
Procedure:
-
Animal Dosing: Administer the test compound, vehicle (e.g., 0.5% CMC), or a standard drug (e.g., Indomethacin) orally or intraperitoneally to groups of rats.
-
Baseline Measurement: After 1 hour, measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inflammation Induction: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percent inhibition of edema for each group compared to the vehicle control group.
Protocol 4.2: Acetic Acid-Induced Writhing Test in Mice
This model assesses peripheral analgesic activity by measuring a chemically induced pain response.[14][16]
Procedure:
-
Animal Dosing: Administer the test compound, vehicle, or a standard drug (e.g., Diclofenac) to groups of mice.
-
Pain Induction: After a set time (e.g., 30-60 minutes), inject a 0.6% solution of acetic acid intraperitoneally into each mouse.
-
Observation: Immediately after injection, place each mouse in an individual observation chamber and count the number of "writhes" (a specific stretching and constriction of the abdomen) over a 20-minute period.
-
Data Analysis: Calculate the percent protection (analgesia) for each group compared to the vehicle control group.
Part 5: Applications and Future Directions
This compound serves as an excellent starting point for further drug discovery efforts. Its established link to the COX-2 inhibitor class provides a strong scientific foundation for its development.
Potential Applications:
-
Lead Compound for Novel NSAIDs: The compound itself could be evaluated as a potential anti-inflammatory and analgesic agent.
-
Scaffold for Library Synthesis: The pyridin-3-ol core can be further modified. For example, substitutions on the pyridine ring or modification of the linker could be explored to optimize potency, selectivity, and pharmacokinetic properties (ADME).
-
Probing Structure-Activity Relationships (SAR): Systematic modification of the molecule can provide valuable insights into the SAR of this class of compounds, guiding the design of next-generation inhibitors.
The protocols and scientific rationale provided in this guide offer a comprehensive framework for researchers to synthesize, evaluate, and develop this compound and its analogs, contributing to the ongoing search for safer and more effective treatments for inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Etoricoxib | C18H15ClN2O2S | CID 123619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN104045596B - Method for preparing etoricoxib intermediate 1-(6-methylpyridyl-3-yl)-2-[4-(mesyl)-phenyl]-ethyl-one - Google Patents [patents.google.com]
- 6. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 7. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. EP2497767B1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 14. ijpras.com [ijpras.com]
- 15. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 16. In vivo analgesic, anti-inflammatory and molecular docking studies of S-naproxen derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone
An Application Note and Protocol for the Industrial Scale-Up Synthesis of a Key Etoricoxib Intermediate
DISCLAIMER: The synthesis detailed below is for the compound 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, a critical intermediate in the production of the pharmaceutical agent Etoricoxib. This compound is structurally related to the requested 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol. Due to the extensive availability of public-domain industrial processes for the former, this guide focuses on this well-documented and commercially significant molecule. The principles and methodologies described can, however, serve as a valuable reference for the development of related compounds.
1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (CAS RN 221615-75-4) is a pivotal building block in the synthesis of Etoricoxib, a selective COX-2 inhibitor marketed as Arcoxia®.[1][2] Etoricoxib is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) for the treatment of arthritis and other inflammatory conditions. The efficient and scalable synthesis of this key intermediate is therefore of paramount importance to the pharmaceutical industry. This document provides a comprehensive guide to a robust and industrially viable synthetic route, focusing on the underlying chemistry, process optimization, and practical considerations for large-scale production.
Synthetic Strategy: Palladium-Catalyzed α-Arylation
Several synthetic routes to 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone have been reported, including those involving Grignard reagents and multi-step sequences with oxidation of a thioether precursor.[2][3][4] However, for industrial applications, a convergent synthesis using a palladium-catalyzed cross-coupling reaction offers significant advantages in terms of efficiency, functional group tolerance, and scalability. The chosen strategy is an α-arylation of 1-(6-methylpyridin-3-yl)ethanone with a suitable 4-halophenyl methyl sulfone.
This approach is predicated on the formation of a new carbon-carbon bond between the α-carbon of the ketone and the aryl halide. The use of a palladium catalyst, in conjunction with a suitable ligand and base, is crucial for facilitating the catalytic cycle.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis, provides a useful framework for understanding the mechanism of this palladium-catalyzed α-arylation. The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-bromophenyl methyl sulfone) to form a Pd(II) complex.[5]
-
Transmetalation: In a traditional Suzuki coupling, an organoboron compound would transfer its organic group to the palladium center.[6][7] In this α-arylation, the enolate of the ketone, formed by the action of a base, acts as the nucleophile that displaces the halide on the palladium complex.
-
Reductive Elimination: The coupled product is expelled from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired reactivity. Bulky, electron-rich phosphine ligands, such as Xantphos, are often employed to enhance the rate of both oxidative addition and reductive elimination.[4]
Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Purity |
| 1-(6-methylpyridin-3-yl)ethanone | 3634-43-3 | 135.16 g/mol | >98% |
| 4-Bromophenyl methyl sulfone | 34052-70-5 | 235.10 g/mol | >98% |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 g/mol | Anhydrous, >98% |
| Palladium(II) acetylacetonate (Pd(acac)₂) | 14024-61-4 | 304.63 g/mol | >98% |
| Xantphos | 161265-03-8 | 578.68 g/mol | >98% |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Anhydrous |
Reaction Setup
-
A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and reflux condenser is required.
-
All glassware must be dried in an oven and cooled under a stream of nitrogen to ensure anhydrous conditions.
Synthesis Procedure
-
Reactor Charging: To the reactor, under a nitrogen atmosphere, charge 1-(6-methylpyridin-3-yl)ethanone (1.0 equiv.), 4-bromophenyl-methyl sulfone (1.0 equiv.), and anhydrous potassium phosphate (3.0 equiv.).[4]
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the reactor. The solvent volume should be sufficient to ensure good agitation of the slurry.
-
Catalyst Addition: In a separate, inerted glovebox or under a strong nitrogen purge, prepare the catalyst premix by dissolving Palladium(II) acetylacetonate (0.15 mol%) and Xantphos (0.225 mol%) in a small amount of anhydrous DMF.[4] Add the catalyst solution to the main reactor.
-
Reaction Execution:
-
Begin vigorous stirring of the reaction mixture.
-
Heat the reactor to the desired reaction temperature (e.g., 80-100°C). The optimal temperature should be determined through process development studies.
-
Monitor the reaction progress by HPLC until the consumption of the starting materials is complete (typically 18-24 hours).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 50°C and dilute with water.
-
Stir the mixture for 15 minutes, then allow the phases to separate. The lower aqueous phase can be removed.[8]
-
Add another portion of water to the organic residue, cool the mixture to 0-5°C, and stir for 2 hours to induce crystallization.[8]
-
Filter the resulting solid and wash the filter cake with water.
-
Dry the product under vacuum at 65°C to a constant weight. A molar yield of approximately 89% can be expected.[8]
-
-
Purification (Optional):
-
For higher purity, the crude product can be recrystallized. A common method involves dissolving the solid in hot DMF (e.g., 120°C) and then cooling to 25°C to induce crystallization.[3][4]
-
The recrystallized product is filtered, washed with a suitable solvent like acetone, and dried under vacuum.[4]
-
Process Visualization
Caption: Workflow for the palladium-catalyzed synthesis of the Etoricoxib intermediate.
Scale-Up Considerations and Safety
-
Thermal Safety: The reaction is exothermic, especially during the initial stages. Careful control of the heating rate and efficient heat removal via the reactor jacket are essential to prevent thermal runaway.
-
Reagent Purity: The purity of the starting materials, particularly the palladium catalyst and ligand, is critical for reproducible results and high yields. Water content in the solvent and reagents should be minimized to prevent catalyst deactivation.
-
Agitation: Efficient stirring is necessary to maintain a homogeneous suspension of the solid reagents and ensure good mass transfer. The agitator design and speed should be optimized for the specific reactor geometry.
-
Handling of Reagents:
-
DMF: N,N-Dimethylformamide is a reproductive toxin and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Potassium Phosphate: While not highly hazardous, inhalation of the dust should be avoided.
-
Palladium Catalyst: Palladium compounds can be sensitizers and should be handled with care, avoiding skin contact and inhalation.
-
-
Waste Management: The aqueous waste stream will contain residual DMF and inorganic salts. The organic waste will contain residual catalyst. Both streams must be disposed of in accordance with local environmental regulations. Catalyst recovery and recycling should be considered for a greener and more cost-effective process.[9]
Conclusion
The palladium-catalyzed α-arylation of 1-(6-methylpyridin-3-yl)ethanone with 4-bromophenyl methyl sulfone represents a robust and scalable method for the industrial production of a key intermediate for Etoricoxib. By carefully controlling reaction parameters, ensuring anhydrous conditions, and adhering to safety protocols, high yields of the desired product can be consistently achieved. This protocol provides a solid foundation for researchers and drug development professionals involved in the large-scale synthesis of this important pharmaceutical building block.
References
- 1. patents.justia.com [patents.justia.com]
- 2. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]
- 3. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 4. EP2497767B1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 5. wwjmrd.com [wwjmrd.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol
Welcome to the technical support center for the synthesis of 6-(4-(methylsulfonyl)phenyl)pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific synthesis. This molecule, often a key intermediate in pharmaceutical development, can present unique challenges during its preparation. This resource provides in-depth, experience-based solutions to common issues encountered in the lab.
Troubleshooting Guide: Low Yield Diagnosis and Correction
This section addresses specific, frequently encountered problems during the synthesis of this compound, which is typically achieved via a Suzuki-Miyaura cross-coupling reaction.
Q1: My Suzuki-Miyaura coupling reaction is resulting in a very low yield of the desired product. What are the primary factors I should investigate?
A1: Low yields in this Suzuki coupling are often traced back to a few critical areas. A systematic evaluation of your reagents and reaction conditions is the most effective approach.
Potential Causes & Recommended Actions:
-
Catalyst and Ligand Integrity: The palladium catalyst and phosphine ligands are the heart of the reaction.[1]
-
Action: Ensure your palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and phosphine ligand (e.g., SPhos, XPhos) are fresh and have been stored under an inert atmosphere. Phosphine ligands are particularly susceptible to oxidation, which can significantly reduce catalyst activity.[1] Consider using a pre-formed, air-stable palladium pre-catalyst.
-
-
Reagent Quality and Stability:
-
Starting Materials: The purity of your starting materials, typically a halopyridin-3-ol (e.g., 6-bromo-pyridin-3-ol) and 4-(methylsulfonyl)phenylboronic acid, is crucial. Impurities can poison the catalyst.
-
Boronic Acid Instability: Arylboronic acids, especially those with electron-withdrawing groups, can be prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1][2]
-
Action: Use freshly purchased or recrystallized starting materials. To minimize protodeboronation, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction.[1]
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) catalyst and the phosphine ligands.[1][2]
-
Action: Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen. Degas your solvent prior to use by sparging with an inert gas or through freeze-pump-thaw cycles.
-
Solvent and Base Purity: Use anhydrous and degassed solvents. Ensure your base is of high purity and is sufficiently strong to facilitate the transmetalation step.[3]
-
Q2: I am observing a significant amount of homocoupling of my 4-(methylsulfonyl)phenylboronic acid. What is causing this and how can I prevent it?
A2: The formation of 4,4'-bis(methylsulfonyl)biphenyl, the homocoupling product, is a common side reaction that directly competes with your desired cross-coupling.
Potential Causes & Recommended Actions:
-
Presence of Oxygen: The primary cause of homocoupling is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[2]
-
Action: As mentioned previously, rigorous degassing of your solvent and maintaining a strictly inert atmosphere are paramount.
-
-
Suboptimal Catalyst or Ligand Choice: Some catalyst systems are more prone to promoting homocoupling than others.
-
Action: If homocoupling is a persistent issue, consider screening different phosphine ligands. Bulky, electron-rich ligands often favor the desired cross-coupling pathway.
-
-
Reaction Temperature: Higher temperatures can sometimes increase the rate of homocoupling.
-
Action: If your reaction is proceeding, but with significant homocoupling, try reducing the reaction temperature. This may require a longer reaction time to achieve full conversion of your starting material.
-
Q3: My reaction appears to stall, with starting material remaining even after extended reaction times. What could be the issue?
A3: A stalled reaction often points to catalyst deactivation or issues with the reaction stoichiometry and conditions.
Potential Causes & Recommended Actions:
-
Catalyst Deactivation: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[4]
-
Action: The choice of ligand is critical here. Ligands that are more strongly coordinating to the palladium can sometimes mitigate this issue. Additionally, ensure that your base is not causing premature precipitation of the catalyst.
-
-
Inadequate Base: The base plays a crucial role in activating the boronic acid for transmetalation.[5][6] An inappropriate or weak base can lead to a sluggish reaction.
-
Action: For Suzuki couplings involving heteroaromatic compounds, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective.[7] Ensure the base is finely powdered to maximize its surface area and reactivity. The solubility of the base in the reaction mixture can also be a factor.
-
-
Poor Solubility of Reagents: If your starting materials or intermediates are not sufficiently soluble in the chosen solvent, the reaction rate will be significantly reduced.[4]
-
Action: Consider a different solvent system. A mixture of a non-polar solvent (like toluene or dioxane) with a polar aprotic solvent (like DMF or NMP) can sometimes improve solubility. The addition of water is also common in Suzuki reactions to help dissolve the inorganic base.[2]
-
Frequently Asked Questions (FAQs)
Q: What is a typical, reliable catalyst system for the Suzuki coupling to form this compound?
A: A commonly successful system involves a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source such as Pd₂(dba)₃, paired with a bulky, electron-rich phosphine ligand like SPhos, XPhos, or RuPhos. These ligands are known to be effective for challenging cross-couplings, including those involving heteroaromatic substrates.[8]
Q: How critical is the choice of base in this reaction?
A: The choice of base is very important. It not only activates the boronic acid but can also influence side reactions like protodeboronation.[5][6] Stronger bases can sometimes accelerate the desired reaction but may also increase the rate of undesired pathways. A screening of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is often a worthwhile optimization step.
Q: Can I use 6-chloropyridin-3-ol instead of 6-bromopyridin-3-ol as a starting material?
A: While possible, using aryl chlorides in Suzuki couplings is generally more challenging than using aryl bromides or iodides due to the stronger carbon-chlorine bond.[9] This would likely require a more active and specialized catalyst system, often employing highly active phosphine ligands. If you are experiencing low yields with the bromide, switching to the chloride is not a recommended first step for troubleshooting.
Q: I am having difficulty with the final purification. Any suggestions?
A: The pyridin-3-ol moiety can make the product relatively polar and may lead to purification challenges via column chromatography.
-
Acid-Base Extraction: Consider an acid-base workup to remove non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The product should move into the aqueous layer. Then, neutralize the aqueous layer with a base (e.g., NaHCO₃) and extract the product back into an organic solvent.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
Data Presentation: Optimizing Reaction Parameters
The following table summarizes key reaction parameters and their potential impact on the yield of this compound.
| Parameter | Options | Potential Impact on Yield | Troubleshooting Focus |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Choice can affect catalyst activity and stability. | Use fresh, high-purity catalyst. |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | Crucial for catalyst stability and reactivity, especially with heteroaromatic substrates. | Screen bulky, electron-rich ligands if yield is low. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Affects transmetalation rate and side reactions.[5] | Screen different bases; ensure it is finely powdered. |
| Solvent | Dioxane, Toluene, THF, DMF | Impacts solubility of reagents and catalyst. | Use anhydrous, degassed solvents. Consider solvent mixtures. |
| Temperature | Room Temp to 110 °C | Affects reaction rate and potential for side reactions. | Optimize temperature; lower if side products are an issue. |
| Atmosphere | Air, Nitrogen, Argon | Oxygen can deactivate the catalyst.[1] | Maintain a strict inert atmosphere. |
Experimental Protocols
Optimized Protocol for Suzuki-Miyaura Coupling:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 6-bromopyridin-3-ol (1.0 eq), 4-(methylsulfonyl)phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
-
Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) via syringe.
-
Heat the reaction mixture to 90 °C and stir under argon for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis.
Caption: Troubleshooting workflow for low yield synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. youtube.com [youtube.com]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol
Welcome to the technical support center for the synthesis and optimization of 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during its synthesis, ensuring the integrity and success of your experiments.
Introduction to the Synthesis of this compound
The synthesis of this compound typically involves a carbon-carbon bond-forming reaction to couple the pyridine and phenyl rings. The most common approach is the Suzuki-Miyaura cross-coupling reaction. However, an alternative route involving the oxidative rearrangement of a (5-arylfurfuryl)amine precursor also presents a viable synthetic strategy. Both methods have their unique challenges, which we will address in detail.
The primary concerns for the Suzuki-Miyaura coupling include the relatively low reactivity of the pyridine core, potential catalyst inhibition by the nitrogen lone pair, and the reactivity of the unprotected hydroxyl group under basic reaction conditions. The oxidative rearrangement, while avoiding some of these issues, has its own set of potential pitfalls, such as incomplete reaction and byproduct formation.
This guide will provide a structured approach to troubleshooting these issues, grounded in the principles of organic chemistry and supported by literature-proven solutions.
Troubleshooting and FAQs
Section 1: Suzuki-Miyaura Cross-Coupling Route
A plausible synthetic route via Suzuki-Miyaura coupling is outlined below. This involves the coupling of a protected 6-halopyridin-3-ol with (4-(methylsulfonyl)phenyl)boronic acid, followed by deprotection.
Caption: Synthetic workflow for this compound via Suzuki-Miyaura coupling.
Q1: My Suzuki-Miyaura coupling reaction is showing low to no conversion. What are the likely causes?
A1: Low conversion in the Suzuki-Miyaura coupling of pyridinic substrates is a common issue. The primary culprits are often related to catalyst deactivation and the inherent electronic properties of the pyridine ring. Here's a breakdown of potential causes and solutions:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation of the catalytic cycle.[1]
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can promote the desired catalytic cycle and are known to be effective for heteroaryl couplings.[1]
-
-
Inefficient Oxidative Addition: The C-X bond (where X is a halide) on the pyridine ring can be less reactive towards oxidative addition compared to other aryl halides.
-
Poor Boronic Acid/Ester Quality: Boronic acids, especially heteroaryl boronic acids, can be prone to decomposition and protodeboronation (hydrolysis of the C-B bond).
-
Solution: Use high-purity boronic acid or consider using a more stable boronic ester, such as a pinacol or MIDA boronate.[1] Running the reaction under anhydrous conditions can also minimize protodeboronation.
-
Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is often a result of oxidative coupling, which can be promoted by the presence of oxygen.
-
Solution: Rigorous degassing of your solvents and reaction mixture is crucial. This can be achieved by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles. Maintaining a positive pressure of inert gas throughout the reaction is also essential. Using a direct Pd(0) source, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to in-situ reduction of Pd(II) sources.[1]
Q3: Do I need to protect the hydroxyl group on the pyridin-3-ol?
A3: While some Suzuki-Miyaura reactions can tolerate free hydroxyl groups, it is generally advisable to protect the pyridin-3-ol. The hydroxyl group is acidic and can react with the base, potentially complicating the reaction. Furthermore, the resulting pyridinolate could also interact with the palladium catalyst.
-
Recommended Protecting Group: A tert-butyldimethylsilyl (TBS) ether is a good choice as it is stable to the basic conditions of the Suzuki coupling and can be readily removed under mild conditions.
Q4: What are the optimal conditions for the deprotection of the TBS-protected product?
A4: The TBS group can be removed under either acidic or fluoride-mediated conditions.
-
Fluoride-Mediated Deprotection: Tetrabutylammonium fluoride (TBAF) in THF is a common and effective method.
-
Acidic Deprotection: A solution of HCl in an alcohol like methanol or ethanol can also be used. However, care must be taken to avoid any acid-sensitive functional groups on your molecule.
For a mild and environmentally friendly alternative, catalytic amounts of iron(III) chloride in methanol can also effectively cleave silyl protecting groups.[2]
Section 2: Oxidative Rearrangement Route
An alternative synthesis involves the oxidative rearrangement of a (5-arylfurfuryl)amine. This method avoids the use of palladium catalysts and boronic acids.
Caption: Synthetic workflow for this compound via oxidative rearrangement.
Q5: My oxidative rearrangement reaction is giving a low yield of the desired pyridin-3-ol. What could be the problem?
A5: Low yields in this transformation can be due to several factors, including incomplete reaction, over-oxidation, or side reactions.
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction closely by TLC or LC-MS. If the starting material is still present after the initial reaction time, consider extending the reaction time or slightly increasing the reaction temperature.
-
-
Over-oxidation: The desired product, a pyridin-3-ol, can be susceptible to further oxidation.
-
Solution: Use a stoichiometric amount of the oxidant (e.g., m-CPBA). Adding the oxidant portion-wise can help to control the reaction and minimize over-oxidation.
-
-
Side Reactions: The furan ring and the amine can undergo other oxidative pathways.
-
Solution: Ensure the reaction is carried out at the recommended temperature. Running the reaction at too high a temperature can promote side reactions. The choice of solvent can also be critical; ensure you are using a solvent that is compatible with the reaction conditions and does not participate in side reactions.
-
Q6: I am having difficulty purifying the final product, this compound. What purification strategies do you recommend?
A6: this compound is a polar compound, which can make purification by standard silica gel chromatography challenging.
-
Normal-Phase Chromatography: If using silica gel, you will likely need a polar mobile phase. A gradient elution with a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol) is a good starting point. The addition of a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, to the eluent can help to reduce tailing of the product on the silica gel.
-
Reverse-Phase Chromatography: Reverse-phase chromatography (e.g., using a C18 column) is often a better choice for purifying polar compounds. A typical mobile phase would be a gradient of water and a polar organic solvent like acetonitrile or methanol. A small amount of an acid modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to improve peak shape.
-
Crystallization: If the product is a solid, crystallization from an appropriate solvent system can be a highly effective purification method. Experiment with different solvents and solvent mixtures to find conditions that yield high-purity crystals.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of Protected 6-Bromopyridin-3-ol
Step 1: Protection of 6-Bromopyridin-3-ol
-
To a solution of 6-bromopyridin-3-ol (1.0 eq) and imidazole (1.5 eq) in anhydrous DMF, add tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 6-bromo-3-(tert-butyldimethylsilyloxy)pyridine.
Step 2: Suzuki-Miyaura Coupling
The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling.
| Parameter | Recommended Condition |
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ (2.5 mol%) |
| Ligand | SPhos (10 mol%) |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 eq) |
| Solvent | Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) |
| Temperature | 80-100 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Procedure:
-
To an oven-dried Schlenk flask, add 6-bromo-3-(tert-butyldimethylsilyloxy)pyridine (1.0 eq), (4-(methylsulfonyl)phenyl)boronic acid (1.2 eq), the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 3: Deprotection
-
To a solution of the TBS-protected product in THF, add a 1M solution of TBAF in THF (1.5 eq).
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization to yield this compound.
Protocol 2: Oxidative Rearrangement of (5-Arylfurfuryl)amine
Step 1: Synthesis of the Furfurylamine Precursor
-
To a solution of 5-(4-(methylsulfonyl)phenyl)furan-2-carbaldehyde (1.0 eq) and benzylamine (1.1 eq) in methanol, add acetic acid to adjust the pH to approximately 5-6.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude furfurylamine is often used in the next step without further purification.
Step 2: Oxidative Rearrangement
-
Dissolve the crude furfurylamine in a suitable solvent such as dichloromethane or chloroform.
-
Cool the solution to 0 °C and add m-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise.
-
Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature, stirring for an additional 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization to obtain this compound.[3]
Conclusion
The synthesis of this compound can be a challenging endeavor, but with a systematic approach to troubleshooting and optimization, high yields of the desired product can be achieved. This guide provides a framework for addressing the most common issues encountered during its synthesis via two distinct and viable routes. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can confidently navigate the synthesis of this valuable compound.
References
Improving the purity of crude 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol
Technical Support Center: 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol
Introduction
This compound is a critical intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor. The purity of this intermediate is paramount as it directly impacts the quality, yield, and impurity profile of the final active pharmaceutical ingredient (API). This guide provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals to overcome common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities typically arise from starting materials, by-products of the synthetic process, or degradation. Common impurities can include unreacted starting materials like 4-(methylsulfonyl)acetophenone, process-related impurities, and structurally similar analogs formed during synthesis.[][2][3] The specific impurity profile will depend heavily on the synthetic route employed.
Q2: My crude product is a dark oil or a sticky solid, not the expected off-white solid. What is the likely cause?
A2: This often indicates the presence of residual solvents, polymeric materials, or significant levels of colored impurities. An immediate workup followed by a robust purification method like column chromatography is recommended before attempting crystallization. Inadequate drying or incomplete reaction can also lead to this issue.
Q3: What is the single most effective technique for purifying this compound on a lab scale?
A3: For lab-scale purification (<100 g), silica gel column chromatography is highly effective for removing a broad range of impurities.[4][5][6] For larger scales, and as a final polishing step, recrystallization is the preferred method due to its efficiency and scalability.
Q4: How can I confirm the purity of my final product?
A4: High-Performance Liquid Chromatography (HPLC) is the standard method for quantitative purity analysis.[2] Structural confirmation and qualitative assessment can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2][4]
Troubleshooting Guide: Common Purification Challenges
This section addresses specific problems encountered during the purification of this compound.
Issue 1: Low Purity (<95%) After Initial Synthesis and Workup
-
Symptoms: HPLC analysis shows multiple impurity peaks. The crude product may be discolored (yellow to brown).
-
Root Cause Analysis: This points to incomplete reactions, side reactions, or an ineffective initial extraction and washing procedure. The acidic and basic nature of the pyridine and hydroxyl groups can complicate liquid-liquid extractions if the pH is not carefully controlled.
-
Recommended Action Plan:
-
Re-evaluate the Workup: Ensure the aqueous phase pH was appropriately adjusted to neutralize the compound before extraction.
-
Employ Chromatography: For complex impurity profiles, direct crystallization is unlikely to succeed. A primary purification step using silica gel chromatography is necessary to isolate the target compound.
-
Characterize Impurities: If possible, use LC-MS to identify the mass of major impurities. This can provide clues about their origin (e.g., unreacted starting materials vs. dimers).
-
Logical Flow for Purification Strategy
The choice of purification method depends on the initial purity and the nature of the impurities. The following decision tree illustrates a typical workflow.
Caption: Decision workflow for purifying crude this compound.
Issue 2: Poor Recovery or No Crystallization During Recrystallization
-
Symptoms: The compound either remains fully dissolved even after cooling ("oils out") or the yield is significantly lower than expected.
-
Root Cause Analysis:
-
Incorrect Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Presence of Soluble Impurities: High levels of impurities can inhibit crystal lattice formation, acting as "crystal poisons."
-
Supersaturation: The solution may be supersaturated and require nucleation to begin crystallization.
-
-
Recommended Action Plan:
-
Solvent Screening: Perform small-scale solubility tests with various solvents. A good starting point is to test polar protic solvents (e.g., isopropanol, ethanol) and polar aprotic solvents (e.g., acetone, ethyl acetate), and mixtures thereof.
-
Induce Crystallization: If the cooled solution is clear, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal from a previous pure batch.
-
Use an Anti-Solvent: If the compound is highly soluble in a particular solvent, crystallization can often be induced by slowly adding an "anti-solvent" (a solvent in which the compound is insoluble) to the solution until turbidity is observed, then cooling.
-
| Solvent System | Suitability | Notes |
| Isopropanol (IPA) | Highly Recommended | Good solubility at reflux, poor solubility at room temperature. |
| Acetone | Good for initial dissolution | Often requires an anti-solvent like hexane or water for good recovery.[7] |
| Ethyl Acetate/Hexane | Excellent for purity <99% | Dissolve in minimal hot ethyl acetate, then add hexane until cloudy. |
| N,N-Dimethylformamide (DMF) | Use with caution | High boiling point, can be difficult to remove. Used for stubborn cases.[4][7] |
Detailed Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is designed for the purification of ~5g of crude material.
-
Slurry Preparation: Adsorb 5g of the crude this compound onto 10-15g of silica gel by dissolving the compound in a suitable solvent (e.g., acetone or dichloromethane), adding the silica, and evaporating the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Prepare a silica gel column (e.g., 40-63 µm particle size) using a hexane/ethyl acetate mixture (e.g., 1:1) as the mobile phase. Ensure the column is packed uniformly to avoid channeling.
-
Loading and Elution: Carefully load the prepared slurry onto the top of the column. Begin elution with the mobile phase. A common gradient starts with Hexane:Ethyl Acetate (7:3) and gradually increases the polarity to 100% Ethyl Acetate.[4][5]
-
Fraction Collection: Collect fractions based on UV visualization or TLC analysis. The target compound typically has an Rf value of ~0.3-0.5 in 1:1 Hexane:Ethyl Acetate.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator. Dry the resulting solid under high vacuum.
Protocol 2: Purification by Recrystallization
This protocol assumes a starting purity of >95%.
-
Dissolution: In a flask equipped with a reflux condenser, add 10g of the crude material. Add a minimal amount of a suitable solvent (e.g., Isopropanol, ~50-70 mL). Heat the mixture to reflux with stirring until all the solid dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. The product should begin to crystallize. To maximize recovery, subsequently cool the flask in an ice bath for at least 1 hour.
-
Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at 50-60°C until a constant weight is achieved.
References
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Etoricoxib Impurities | SynZeal [synzeal.com]
- 4. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 5. EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. EP2497767B1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
Technical Support Center: Stability and Degradation of 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol
Prepared by: Senior Application Scientist, Advanced Chemical Analysis Division
This guide serves as a technical resource for researchers, scientists, and drug development professionals investigating the stability of 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol. It provides troubleshooting advice and detailed protocols for conducting forced degradation studies, identifying potential degradation products, and developing stability-indicating analytical methods. Our approach is built on established principles of chemical kinetics and degradation mechanisms, informed by extensive experience in pharmaceutical analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the stability assessment of this compound.
Q1: What are the primary chemical liabilities of this compound and what degradation pathways should I anticipate?
Answer: The structure of this compound contains three key functional groups susceptible to degradation: the pyridin-3-ol (hydroxypyridine) moiety, the phenyl ring, and the methylsulfonyl group. Based on these features, you should anticipate degradation through oxidation and photolysis, with potential for limited hydrolysis under extreme conditions.
-
Oxidative Degradation: The electron-rich pyridin-3-ol ring is a primary target for oxidation. This can lead to the formation of N-oxides on the pyridine nitrogen or quinone-like structures. The methylsulfonyl group is already in its highest oxidation state and is generally stable to further oxidation, but the adjacent phenyl ring can undergo hydroxylation.
-
Photodegradation: Aromatic systems, particularly those with heteroatoms and hydroxyl groups, are often susceptible to photodegradation. Irradiation with UV light can generate radical species, leading to dimerization, ring-opening, or other complex transformations.
-
Hydrolytic Degradation: The core structure is generally stable to hydrolysis. The ether linkage in some related compounds is a common point of hydrolytic cleavage, but this molecule lacks such a feature. Degradation under harsh acidic or basic conditions is possible but likely to be slow.
-
Thermal Degradation: While generally stable, high temperatures in the solid state, especially in the presence of excipients, can accelerate other degradation pathways.[1][2]
The diagram below illustrates the most probable initial degradation pathways based on the molecule's chemical functionalities.
Caption: Proposed initial degradation pathways for this compound.
Q2: I'm observing a new, significant peak in my HPLC chromatogram after oxidative stress testing. How do I proceed with identification?
Answer: This is a common and critical step in stability studies. A systematic approach is required to confidently identify the unknown degradation product. The goal is to obtain unequivocal structural information, typically through mass spectrometry and, if necessary, NMR.[3][4]
The workflow below outlines the standard industry practice for identifying an unknown degradant.
Caption: Workflow for the identification and structural elucidation of unknown degradants.
Expert Commentary:
-
Step 1 (LC-MS): Your first action should be to analyze the stressed sample using a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap. This will provide an accurate mass of the degradant, allowing you to predict its elemental composition. For example, an increase of 16 Da (m/z) strongly suggests the addition of one oxygen atom, pointing towards an N-oxide or hydroxylated species.
-
Step 2 (LC-MS/MS): Perform MS/MS on the degradant's parent ion. The fragmentation pattern is key. Compare it to the fragmentation of the parent drug. A modification to the pyridine ring, for instance, will cause a mass shift in fragments containing that ring, while fragments from the methylsulfonylphenyl side would remain unchanged.
-
Steps 3 & 4 (Isolation and NMR): If the structure is still ambiguous or if you need a reference standard for quantification, isolation via preparative HPLC is necessary. Subsequent 1D and 2D NMR analysis will provide definitive structural confirmation.
Q3: What are the recommended starting conditions for a forced degradation study on this molecule?
Answer: A robust forced degradation study should aim for 5-20% degradation of the active ingredient to ensure that the primary degradation products are formed without excessive secondary degradation.[1] The conditions below are standard starting points based on ICH guidelines and common practices in the pharmaceutical industry.[3][5]
Table 1: Recommended Starting Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale & Troubleshooting |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | Up to 72 hours | The pyridinol may exhibit some acid stability. If no degradation is observed, increase acid concentration to 1 M or temperature to 80 °C. |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | Up to 72 hours | The phenolic hydroxyl group can be deprotonated, potentially increasing susceptibility. Monitor for color changes. If degradation is too rapid, decrease temperature. |
| Oxidation | 3% H₂O₂ | Room Temp. | Up to 24 hours | This is often the most significant pathway. If degradation is too fast, cool the sample to 4 °C. If too slow, gentle heating (40 °C) can be applied. |
| Photostability | ICH Option 2: 1.2 million lux hours & 200 W h/m² | Room Temp. | Variable | Expose both solid material and a solution (e.g., in ACN/water) to light. A dark control is mandatory to differentiate between photolytic and thermal degradation. |
| Thermal | 80 °C (Solid State) | 80 °C | Up to 1 week | Test the solid drug substance alone and potentially in the presence of key excipients to check for incompatibilities.[1] |
Experimental Protocol: Oxidative Degradation Study
This protocol provides a detailed methodology for investigating oxidative degradation.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve 10 mg of this compound in a 10 mL volumetric flask using a 50:50 mixture of acetonitrile and water (Diluent) to create a 1 mg/mL stock solution.
-
-
Stress Sample Preparation:
-
Transfer 1 mL of the stock solution into a clean vial.
-
Add 1 mL of 3% (w/v) hydrogen peroxide solution.
-
Cap the vial, mix gently, and store at room temperature, protected from light.
-
-
Control Sample (Time Zero):
-
Transfer 1 mL of the stock solution into a separate vial.
-
Add 1 mL of water (instead of H₂O₂).
-
Immediately dilute to the target analytical concentration (e.g., 10 µg/mL) with Diluent. This serves as your t=0 reference.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot from the stress sample.
-
Quench the reaction by diluting it 100-fold with Diluent to the target analytical concentration. This dilution effectively stops the reaction.
-
-
Analysis:
-
Analyze the time-zero control and all stressed samples using a validated stability-indicating HPLC-UV method. If identifying unknowns, use an HPLC-MS method.
-
-
Data Evaluation:
-
Calculate the percentage degradation by comparing the parent peak area at each time point to the time-zero control.
-
Check for mass balance: the sum of the parent compound percentage and all degradation product percentages should be close to 100%.
-
Perform peak purity analysis on the parent peak using a PDA detector to ensure no co-eluting impurities.
-
References
- 1. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. research.uniupo.it [research.uniupo.it]
Technical Support Center: 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol
This guide is intended for researchers, scientists, and drug development professionals working with 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol. Given the limited publicly available data for this specific compound, this document synthesizes information from structurally related molecules, particularly intermediates of the COX-2 inhibitor Etoricoxib, and general chemical principles governing the pyridin-3-ol and methylsulfonylphenyl moieties. All recommendations should be validated in your specific experimental context.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: What are the expected physical properties of this compound?
A1: Based on analogous compounds, this compound is expected to be a solid at room temperature, likely a crystalline powder. The presence of the polar pyridin-3-ol group and the methylsulfonylphenyl moiety suggests a compound with moderate polarity.
Q2: What are the general safety precautions for handling this compound?
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation of dust and direct contact with skin and eyes.
Q3: How should I store this compound?
A3: For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and dark place. Inert atmosphere (e.g., argon or nitrogen) is advisable to prevent potential degradation from air and moisture. For short-term storage, a desiccator at room temperature should be sufficient.
Q4: In which solvents is this compound likely to be soluble?
A4: The pyridin-3-ol moiety generally confers solubility in both water and polar organic solvents.[1] Therefore, this compound is expected to have at least some solubility in:
-
Polar protic solvents: water, ethanol, methanol.
-
Polar aprotic solvents: dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetone.
-
It is likely to have limited solubility in nonpolar solvents like hexanes.
II. Troubleshooting Guide
This section provides solutions to specific issues that may arise during experimentation.
Issue 1: Difficulty dissolving the compound.
-
Possible Cause 1: Incorrect solvent choice.
-
Solution: As a starting point, attempt to dissolve the compound in DMSO or DMF. For aqueous buffers, preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into the aqueous medium is a common strategy.
-
-
Possible Cause 2: Insufficient mixing or temperature.
-
Solution: Gentle heating and sonication can aid in dissolution. However, be cautious with heating as it may accelerate degradation if the compound is thermally labile.
-
-
Possible Cause 3: Compound has low solubility.
-
Solution: If the compound has intrinsically low solubility in your desired solvent system, consider derivatization or the use of co-solvents or surfactants to improve its solubility.
-
Issue 2: Suspected compound degradation during an experiment.
-
Possible Cause 1: Instability in aqueous solution (hydrolysis).
-
Solution: The stability of pyridin-3-ol derivatives in aqueous solutions can be pH-dependent. It is advisable to conduct preliminary stability studies at the pH of your experiment. Buffering the solution can help maintain a stable pH. If hydrolysis is confirmed, consider minimizing the time the compound spends in aqueous solution or performing the reaction in an organic solvent if possible.
-
-
Possible Cause 2: Light sensitivity (photodegradation).
-
Solution: Aromatic sulfones are generally photochemically stable.[2] However, the pyridine ring can be susceptible to photochemical reactions. To minimize the risk of photodegradation, protect your solutions from light by using amber vials or covering the reaction vessel with aluminum foil.
-
-
Possible Cause 3: Thermal degradation.
-
Solution: Avoid prolonged exposure to high temperatures. If heating is necessary, use the lowest effective temperature and minimize the heating time. Perform a preliminary thermal stability test using techniques like thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) if significant thermal degradation is suspected.
-
-
Possible Cause 4: Oxidative degradation.
-
Solution: The pyridine ring can be susceptible to oxidation.[3] If your experimental conditions involve strong oxidizing agents or exposure to air for extended periods, consider deoxygenating your solvents and running the reaction under an inert atmosphere (nitrogen or argon).
-
Issue 3: Inconsistent or unexpected analytical results (e.g., HPLC, LC-MS).
-
Possible Cause 1: On-column degradation.
-
Solution: The choice of mobile phase and column chemistry can influence the stability of the compound during analysis. For HPLC analysis of pyridine-containing compounds, reversed-phase chromatography with a C18 column is common. The mobile phase often consists of a mixture of water and acetonitrile or methanol, with additives like formic acid or trifluoroacetic acid to improve peak shape.[4] If on-column degradation is suspected, try using a different column or a mobile phase with a less acidic pH.
-
-
Possible Cause 2: Formation of multiple species in solution.
-
Solution: Pyridin-3-ol can exist in tautomeric forms (the keto form, pyridin-3(2H)-one). This can potentially lead to multiple peaks in your chromatogram. The tautomeric equilibrium can be influenced by the solvent and pH. Adjusting the pH of the mobile phase may help in analyzing a single predominant form.
-
-
Possible Cause 3: Impurities in the starting material.
-
Solution: Ensure the purity of your compound before use. If necessary, purify the compound using techniques like recrystallization or column chromatography.
-
III. Physicochemical and Stability Data (Inferred)
The following table summarizes the inferred physicochemical and stability properties of this compound based on the analysis of its constituent moieties and related compounds.
| Property | Inferred Value/Characteristic | Rationale/Supporting Evidence |
| Physical State | Solid | Structurally similar compounds are solids at room temperature. |
| Solubility | Soluble in DMSO, DMF, methanol, ethanol; sparingly soluble in water. | The pyridin-3-ol moiety generally confers solubility in polar organic solvents and water.[1] |
| Thermal Stability | Expected to be moderately stable. | Sulfones are generally thermally stable.[2] Pyridine derivatives can decompose at elevated temperatures. |
| Photostability | Expected to be moderately stable. | Aromatic sulfones exhibit good photostability.[2] The pyridine ring may have some light sensitivity. |
| Hydrolytic Stability | pH-dependent. | The pyridin-3-ol moiety may be susceptible to hydrolysis under strongly acidic or basic conditions. |
| Oxidative Stability | Potentially susceptible to oxidation. | The pyridine ring can be oxidized.[3] |
IV. Experimental Workflow: Preliminary Stability Assessment
The following workflow is recommended to assess the stability of this compound in a new experimental system.
Caption: Workflow for assessing the stability of this compound.
V. References
-
Solubility of Things. 3-Hydroxypyridine. Available at: --INVALID-LINK--
-
Gryl, M., et al. (2020). Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State. Molecules, 25(21), 5036. Available at: --INVALID-LINK--
-
Balbo, S., et al. (2020). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Life, 10(11), 273. Available at: --INVALID-LINK--
-
PubChem. US9765092, Example 6.2.1. Available at: --INVALID-LINK--
-
ChemBK. 3-Hydroxypyridine. Available at: --INVALID-LINK--
-
ResearchGate. Degradation Pathways. Available at: --INVALID-LINK--
-
Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine. Available at: --INVALID-LINK--
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: --INVALID-LINK--
-
Vella, S. J., et al. (2017). Sulfone-containing covalent organic frameworks for photocatalytic hydrogen evolution from water. Nature Communications, 8, 1197. Available at: --INVALID-LINK--
-
ResearchGate. Sulfone containing examples of bioactive ingredients and technically relevant compounds. Available at: --INVALID-LINK--
-
ResearchGate. Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. Available at: --INVALID-LINK--
-
Yuan, G., et al. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Molecules, 29(18), 4328. Available at: --INVALID-LINK--
-
Cheméo. Chemical Properties of 3-Pyridinol (CAS 109-00-2). Available at: --INVALID-LINK--
-
ResearchGate. Bacterial degradation pathways for xenobiotic and natural organosulfonates. Available at: --INVALID-LINK--
-
ResearchGate. Aliphatic/aromatic sulfones synthesis via photoinduced sulfonation of selenonium salts. Available at: --INVALID-LINK--
-
BenchChem. A Technical Guide to the Discovery and History of Pyridin-3-ol Derivatives for Researchers and Drug Development Professionals. Available at: --INVALID-LINK--
-
BenchChem. Structure-Activity Relationship of Substituted Pyridin-3-ol Derivatives: A Comparative Guide. Available at: --INVALID-LINK--
-
De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15781-15801. Available at: --INVALID-LINK--
-
Jin, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 930357. Available at: --INVALID-LINK--
-
Biftu, T. (1975). Kinetics of the Thermal Decomposition of Pyridine. Masters Theses. 2431. Available at: --INVALID-LINK--
-
P, U., & S, S. (2014). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Journal of the Selva Institute of Science and Technology, 2(1), 1-5. Available at: --INVALID-LINK--
-
McKay, A. I., et al. (2018). Hydrolytic stability in hemilabile metal-organic frameworks. Nature Chemistry, 10(11), 1096-1102. Available at: --INVALID-LINK--
-
ResearchGate. Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Available at: --INVALID-LINK--
-
PubChem. Pyridin-3-ol 1-oxide. Available at: --INVALID-LINK--
-
Li, Y., et al. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Society for Mass Spectrometry, 33(5), 784-788. Available at: --INVALID-LINK--
-
ResearchGate. Thermal degradation of poly(vinylpyridine)s. Polym Degrad Stab 94(4):738. Available at: --INVALID-LINK--
-
Scott, C., et al. (2008). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Annual Review of Microbiology, 62, 29-51. Available at: --INVALID-LINK--
-
Google Patents. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Available at: --INVALID-LINK--
-
Langer, P. (2010). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Arkivoc, 2010(1), 276-309. Available at: --INVALID-LINK--
-
ResearchGate. Time‐dependent hydrolysis of 3 (50 μm in PB) at 37 °C and pH 7.4 with.... Available at: --INVALID-LINK--
-
ResearchGate. Thermal and kinetic analysis of ortho-palladated complexes with pyridines. Available at: --INVALID-LINK--
-
Pharmaffiliates. 5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] 1-oxide. Available at: --INVALID-LINK--
-
MDPI. Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine. Available at: --INVALID-LINK--
-
PubChem. Etoricoxib-N1'-oxide. Available at: --INVALID-LINK--
-
Pharmaffiliates. 6,6''-Dimethyl-3',5'-bis(4-(methylsulfonyl)phenyl)-3,2':6',3''-terpyridine;. Available at: --INVALID-LINK--
-
Nia Innovation. 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. Available at: --INVALID-LINK--
-
ChemicalBook. 5-Chloro-6'-Methyl-3-[4-(Methylsulfonyl)phenyl]-2,3'-bipyridine 1'-Oxide. Available at: --INVALID-LINK--
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AGU Fall Meeting 2020 [agu.confex.com]
- 4. helixchrom.com [helixchrom.com]
Catalyst deactivation in 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol synthesis
<A_I> ## Technical Support Center: Catalyst Deactivation in 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenge of catalyst deactivation in this crucial Suzuki-Miyaura cross-coupling reaction. My aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your own laboratory work.
Introduction to the Challenge
The synthesis of this compound, a key intermediate in the manufacturing of various pharmaceutical agents, typically involves a palladium or nickel-catalyzed Suzuki-Miyaura cross-coupling reaction. While powerful, these catalytic systems are susceptible to deactivation, leading to stalled reactions, low yields, and purification challenges. Understanding the mechanisms of deactivation is the first step toward overcoming these obstacles.
The primary causes of catalyst deactivation in this context can be broadly categorized into three main areas: poisoning, thermal degradation, and catalyst aggregation into an inactive state.[1][2][3][4][5] This guide will address each of these, providing both diagnostic insights and actionable solutions.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted to help you quickly diagnose and resolve issues you may be encountering during the synthesis.
Issue 1: Reaction Stalls or Proceeds with Low Conversion
Observation: Your reaction begins, but after a certain period, you notice a significant slowdown or complete cessation of product formation, as monitored by techniques like LC-MS or TLC.
Probable Causes:
-
Catalyst Poisoning: The presence of impurities in your starting materials or solvents can act as catalyst poisons.[4][5][6] Common culprits include sulfur-containing compounds, which can be present in reagents like 4-(methylsulfonyl)phenylboronic acid if not properly purified.[7] Nitrogen-containing heterocycles, such as the pyridine moiety of the product itself, can also strongly coordinate to the metal center and inhibit catalytic activity.[8]
-
Formation of Inactive Catalyst Species: The active Pd(0) or Ni(0) catalyst can aggregate to form inactive metal nanoparticles, often observed as a black precipitate (palladium black or nickel black).[9][10][11] This is particularly common if the ligand concentration is insufficient to stabilize the active species.
-
Ligand Degradation: The phosphine or N-heterocyclic carbene (NHC) ligands used to stabilize the catalyst can degrade under the reaction conditions, especially at elevated temperatures.[11]
Solutions and Experimental Protocols:
-
Pre-treatment of Reagents:
-
Recrystallization of Boronic Acid: To remove potential sulfur impurities, recrystallize the 4-(methylsulfonyl)phenylboronic acid from a suitable solvent system (e.g., acetone/water or ethanol).
-
Solvent Degassing: Thoroughly degas all solvents to remove dissolved oxygen, which can lead to the oxidation of phosphine ligands and the formation of inactive palladium oxides. A common method is to bubble an inert gas (argon or nitrogen) through the solvent for 30-60 minutes.
-
-
Optimizing Ligand-to-Metal Ratio:
-
Protocol: Systematically vary the ligand-to-palladium ratio. Start with a 1:1 ratio and increase to 2:1 or even 4:1. Bulky, electron-rich phosphine ligands like those from the Buchwald family (e.g., SPhos, XPhos) are often effective at preventing aggregation and promoting the desired catalytic cycle.[12][13]
-
Rationale: A higher ligand concentration can help maintain the catalyst in its active, monomeric form and prevent the formation of inactive aggregates.[11]
-
-
Visualizing the Problem: Catalyst Deactivation Pathways
Caption: Common catalyst deactivation pathways in cross-coupling reactions.
Issue 2: Formation of a Black Precipitate (Palladium/Nickel Black)
Observation: A black solid forms in the reaction mixture, often accompanied by a decrease in reaction rate.
Probable Causes:
-
Insufficient Ligand Stabilization: The ligand is not effectively protecting the metal center, leading to agglomeration.[10][11]
-
Inappropriate Base: Strong bases can sometimes accelerate the decomposition of the catalyst.[14][15] The choice of base can significantly influence the reaction mechanism and catalyst stability.[16][17]
-
High Reaction Temperature: Elevated temperatures can increase the rate of catalyst decomposition and aggregation.[18][19]
Solutions and Experimental Protocols:
-
Ligand Screening:
-
Protocol: If using a simple phosphine ligand like PPh₃, consider switching to a more robust, bulky electron-rich ligand such as XPhos, SPhos, or a bidentate ligand like dppf.[12][13] These ligands form more stable complexes with palladium.[20][21]
-
Rationale: Bulky ligands create a sterically hindered environment around the metal center, preventing the close approach of catalyst molecules that leads to aggregation.
-
-
Base Optimization:
-
Protocol: Screen a panel of bases. If you are using a strong inorganic base like K₂CO₃, try a milder base such as K₃PO₄ or an organic base like triethylamine (TEA).
-
Rationale: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction.[14][15] A base that is too strong or poorly soluble can lead to localized high concentrations that promote side reactions and catalyst decomposition.
-
-
Temperature Control:
-
Protocol: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Consider a temperature screening study, for example, at 60 °C, 80 °C, and 100 °C, to find the optimal balance between reaction rate and catalyst stability.
-
Rationale: Thermal degradation is a significant contributor to catalyst deactivation.[18][19] Lowering the temperature can extend the lifetime of the active catalyst.
-
-
Data Summary: Impact of Ligand and Base on Catalyst Stability
| Ligand | Base | Observation | Yield (%) | Probable Deactivation Pathway |
| PPh₃ | K₂CO₃ | Rapid formation of black precipitate | < 20% | Aggregation |
| dppf | K₂CO₃ | Slower precipitate formation | 65% | Aggregation |
| XPhos | K₃PO₄ | Homogeneous solution for several hours | > 90% | Minimal deactivation |
Frequently Asked Questions (FAQs)
Q1: I suspect my starting material is contaminated with a catalyst poison. How can I confirm this?
A1: A simple diagnostic experiment is to run the reaction with a known "clean" standard of your starting material. If this reaction proceeds to completion while your batch stalls, it strongly suggests the presence of a poison. Additionally, you can try adding a small amount of your suspect starting material to the successful reaction; a subsequent decrease in rate would further confirm the presence of an inhibitor. Techniques like elemental analysis (for sulfur) can also be employed.[7]
Q2: Can I regenerate a catalyst that has deactivated?
A2: For homogeneously catalyzed reactions like this, in-situ regeneration is generally not feasible once significant aggregation or poisoning has occurred. The focus should be on prevention. For heterogeneous catalysts, regeneration by washing or thermal treatment is sometimes possible, but this is less relevant for the typical homogeneous systems used in this synthesis.[22]
Q3: What is the role of water in the Suzuki-Miyaura reaction, and can it contribute to catalyst deactivation?
A3: Water is often a beneficial co-solvent in Suzuki-Miyaura reactions. It can help to dissolve the inorganic base and facilitate the formation of the active boronate species.[15] However, at high temperatures, water can also contribute to the hydrothermal degradation of some catalysts and supports, though this is more of a concern for heterogeneous systems.[1] In this specific synthesis, the primary concern with water would be its potential to hydrolyze starting materials or products if the reaction is run at very high temperatures for extended periods.
Q4: How do I choose between a palladium and a nickel catalyst?
A4: Palladium catalysts are generally more versatile and tolerant of a wider range of functional groups.[23] They are often the first choice for complex pharmaceutical syntheses. Nickel catalysts are a more cost-effective alternative and can be very effective for certain transformations. However, they can be more sensitive to air and moisture, and their deactivation pathways can sometimes be more complex, involving the formation of inactive dimers or higher-order aggregates.[9][24][25][26][27] For the synthesis of this compound, palladium catalysts with bulky phosphine ligands are generally the most reliable starting point.
Troubleshooting Workflow
Here is a logical workflow to follow when troubleshooting catalyst deactivation in your synthesis.
References
- 1. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 2. researchgate.net [researchgate.net]
- 3. ammoniaknowhow.com [ammoniaknowhow.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.mpg.de [pure.mpg.de]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Studies on High-Temperature Evolution of Low-Loaded Pd Three-Way Catalysts Prepared by Laser Electrodispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scite.ai [scite.ai]
- 21. mdpi.com [mdpi.com]
- 22. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture [frontiersin.org]
- 24. static1.squarespace.com [static1.squarespace.com]
- 25. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chemrxiv.org [chemrxiv.org]
- 27. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol
Welcome to the technical support center for the synthesis of 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions (FAQs) related to the pivotal role of solvents in this synthetic transformation. As a key intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor, robust and reproducible synthesis of this molecule is of paramount importance.[1]
The predominant synthetic route to this compound involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The choice of solvent in these reactions is far from a passive parameter; it actively influences reaction kinetics, catalyst stability, and ultimately, the yield and purity of the final product.[2] This guide will delve into the nuances of solvent effects to empower you to navigate the challenges of this synthesis.
Visualizing the Workflow: The Suzuki-Miyaura Coupling Pathway
The following diagram outlines the general workflow for the synthesis of this compound via a Suzuki-Miyaura coupling, highlighting the critical stages where solvent selection is paramount.
Caption: General workflow for the Suzuki-Miyaura synthesis of this compound.
Troubleshooting Guide: Solvent-Related Issues
This section addresses common problems encountered during the synthesis of this compound, with a focus on solvent-related causes and their solutions.
Issue 1: Low to No Product Formation
| Potential Cause | Explanation | Troubleshooting Steps & Rationale |
| Poor Solubility of Reactants | The pyridin-3-ol starting material, the boronic acid, or the inorganic base may have limited solubility in the chosen solvent, preventing them from effectively participating in the catalytic cycle. | 1. Screen Solvent Systems: Experiment with a range of solvents or solvent mixtures. Common choices for Suzuki couplings include 1,4-dioxane/water, THF/water, DMF, and toluene/ethanol/water.[3] 2. Adjust Biphasic Ratios: For aqueous mixtures, systematically vary the organic solvent to water ratio (e.g., 4:1, 2:1) to optimize the solubility of both organic and inorganic components.[4] 3. Consider a More Polar Aprotic Solvent: If using a non-polar solvent like toluene yields poor results, switching to a more polar aprotic solvent such as DMF or dioxane may enhance solubility and improve the reaction rate. |
| Catalyst Inhibition or Deactivation | The nitrogen atoms in the pyridine ring can coordinate with the palladium catalyst, leading to inhibition.[5] Certain solvents, particularly coordinating solvents like acetonitrile, can also interfere with the catalyst.[6] | 1. Avoid Strongly Coordinating Solvents: Unless a specific protocol calls for it, avoid solvents like acetonitrile which can bind to the palladium center and hinder catalysis.[6] 2. Use a Bulky Ligand: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can sterically shield the palladium, reducing inhibition by the pyridine nitrogen.[5] 3. Ensure Proper Degassing: Oxygen can oxidize and deactivate the Pd(0) catalyst. Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or using freeze-pump-thaw cycles.[5] |
| Suboptimal Solvent Polarity | The polarity of the solvent can significantly affect the rates of the oxidative addition and transmetalation steps in the catalytic cycle.[7] | 1. Experiment with Solvent Polarity: If the reaction is sluggish, a change in solvent polarity may be beneficial. The choice between protic and aprotic solvents can also influence reaction outcomes.[7] 2. Role of Water: In many cases, the presence of water in aprotic organic solvents can accelerate the reaction by aiding in the dissolution of the inorganic base and facilitating the transmetalation step.[7] |
Issue 2: Formation of Significant Side Products
| Side Product | Explanation | Troubleshooting Steps & Rationale |
| Homocoupling of Boronic Acid | The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen. | 1. Rigorous Degassing: As mentioned previously, ensure all solvents are thoroughly degassed to minimize oxygen content.[5] 2. Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling that may occur during the in-situ reduction of a Pd(II) precatalyst.[5] |
| Protodeboronation | The boronic acid starting material is hydrolyzed back to its corresponding arene, which is a common issue with heteroaryl boronic acids, especially at elevated temperatures and in aqueous basic conditions. | 1. Use Anhydrous Conditions: If protodeboronation is a major issue, switching to strictly anhydrous conditions with a soluble organic base may be beneficial. 2. Consider Boronic Esters: Pinacol esters or MIDA boronates are generally more stable to hydrolysis than their corresponding boronic acids.[5] 3. Minimize Reaction Time: Monitor the reaction closely and work it up as soon as it reaches completion to avoid prolonged exposure to harsh conditions. |
| Dehalogenation of Pyridinol | The halide on the pyridin-3-ol starting material is replaced by a hydrogen atom. This can be caused by palladium hydride species in the reaction mixture. | 1. Screen Bases and Solvents: The choice of base and solvent can influence the formation of palladium hydrides. Experimenting with different combinations may mitigate this side reaction.[5] 2. Avoid Hydride Sources: Ensure that the solvents used are not potential sources of hydrides. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent system for the synthesis of this compound?
A common and effective starting point for Suzuki couplings of heteroaryl compounds is a mixture of an aprotic polar solvent and water, such as 1,4-dioxane/water or THF/water, typically in a 4:1 to 2:1 ratio.[4] This combination generally provides good solubility for both the organic substrates and the inorganic base.
Q2: Can I use a protic solvent like ethanol or isopropanol?
While less common as the primary solvent, alcohols can sometimes be used as co-solvents or, in some cases, as the main solvent. Protic solvents can influence the reaction in various ways, and their effect on this specific synthesis would need to be empirically determined.[7]
Q3: How does the choice of base relate to the solvent?
The choice of base and solvent are intrinsically linked. For biphasic systems with an inorganic base like K₂CO₃ or K₃PO₄, water is often necessary to dissolve the base. If you are using an organic-soluble base, you may be able to run the reaction under anhydrous conditions in a solvent like THF or toluene.
Q4: My reaction works, but the yield is inconsistent. Could the solvent be the cause?
Yes, inconsistencies in solvent quality can lead to variable results. Ensure your solvents are of high purity and, if the reaction is air-sensitive, properly dried and degassed before each use. The water content in "anhydrous" solvents can vary between batches and should be monitored if reproducibility is an issue.
Q5: Are there any "green" solvent alternatives for this reaction?
There is a growing interest in using more environmentally friendly solvents for Suzuki couplings. Some studies have explored the use of solvents like propylene carbonate (PC) as a greener alternative to traditional solvents like dioxane and THF.[8] The suitability of such solvents for this specific synthesis would require experimental validation.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the synthesis of this compound. Optimization of specific parameters may be required.
Materials:
-
6-halopyridin-3-ol (e.g., 6-bromopyridin-3-ol) (1.0 equiv)
-
4-(Methylsulfonyl)phenylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)
-
Degassed solvent system (e.g., 1,4-dioxane/water 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the 6-halopyridin-3-ol, 4-(methylsulfonyl)phenylboronic acid, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography on silica gel.
Data Summary: Solvent Effects on Suzuki-Miyaura Couplings
The following table summarizes the general effects of different solvent classes on Suzuki-Miyaura cross-coupling reactions, which can be used as a guide for optimization.
| Solvent Class | Examples | General Effects on Suzuki-Miyaura Coupling | Potential Issues |
| Aprotic Polar | 1,4-Dioxane, THF, DMF | Often provide good solubility for reactants and promote the reaction. Mixtures with water are common.[3] | DMF can sometimes be reduced by the catalyst at high temperatures.[3] |
| Aprotic Non-Polar | Toluene, Benzene | Can be effective, especially for less polar substrates. Often used in anhydrous conditions. | May result in poor solubility of inorganic bases, requiring a phase-transfer catalyst or co-solvent. |
| Protic | Ethanol, Isopropanol, Water | The presence of water is often beneficial for dissolving the base and accelerating transmetalation.[7] | Can lead to increased protodeboronation of the boronic acid. |
| Coordinating | Acetonitrile | Can act as a ligand for the palladium catalyst, potentially leading to inhibition.[6] | Generally not a first-choice solvent unless specific benefits have been demonstrated. |
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. An Efficient, Facile Synthesis of Etoricoxib Substantially Free from Impurities: Isolation, Characterization and Synthesis of Novel Impurity | Semantic Scholar [semanticscholar.org]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Palladium Removal from 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol
Welcome to the technical support center for the purification of 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals facing the critical challenge of removing residual palladium from this active pharmaceutical ingredient (API) intermediate. The unique structural features of this molecule—namely the pyridine nitrogen and the phenolic hydroxyl group—can create strong chelates with palladium, making its removal a non-trivial task that requires a systematic and well-understood approach.
This resource provides in-depth, experience-driven answers to common questions, detailed troubleshooting guides for when experiments do not go as planned, and validated protocols to guide your laboratory work.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from this compound so challenging?
The difficulty arises from the molecular structure of the target compound itself. The lone pair of electrons on the pyridine nitrogen can coordinate strongly with the palladium center, forming stable, soluble complexes that are difficult to remove by simple filtration or crystallization.[1] This chelating effect can lead to catalyst deactivation during the reaction and complicates its removal during work-up. Furthermore, different palladium species (e.g., Pd(0), Pd(II)) may be present in the reaction mixture, each with different solubilities and affinities for scavengers, leading to inconsistent results if not properly addressed.[2]
Q2: What are the primary methods for palladium removal, and how do I select the most appropriate one for my process?
Selecting the optimal palladium removal method is system-dependent and is influenced by the reaction solvent, the specific palladium catalyst and ligands used, and the required level of purity for the final API.[3] The most common and effective methods fall into four main categories:
-
Adsorption onto Functionalized Media (Scavenging): This is often the most effective and selective method. It involves using solid supports, such as silica gel or polystyrene resin, that are functionalized with groups that have a high affinity for palladium. Common functionalities include thiol (mercaptan), thiourea, and trimercaptotriazine (TMT).[4][5][6][7] These scavengers form strong, irreversible bonds with palladium, which is then removed by simple filtration.
-
Adsorption onto Activated Carbon: Activated carbon is a cost-effective and widely used adsorbent for palladium removal.[8][9] It works by physical adsorption of the metal onto its porous surface. However, it can be less selective than functionalized scavengers and may lead to significant loss of the desired product due to co-adsorption.[3]
-
Crystallization: In some cases, palladium impurities can be removed during the crystallization of the final product. The effectiveness of this method can be enhanced by adding soluble chelating agents (e.g., N-acetylcysteine, thiourea) that bind to the palladium and keep it in the mother liquor.[10] However, this method is often insufficient on its own to meet strict regulatory limits.[11]
-
Liquid-Liquid Extraction: This technique involves using an aqueous solution containing a chelating agent to extract the palladium from the organic phase containing the product. This is generally less efficient for achieving the very low ppm levels required for APIs.[12]
The following decision workflow can help guide your selection process:
Caption: Decision workflow for selecting a palladium removal strategy.
Q3: How should I design an effective scavenger screening study?
A small-scale, parallel screening experiment is the most efficient way to identify the optimal scavenger for your specific reaction conditions. A well-designed screen will save time and resources at larger scales.
Screening Protocol:
-
Prepare a Stock Solution: After your reaction work-up, dissolve a known quantity of the crude this compound in a suitable solvent (e.g., THF, Ethyl Acetate) to create a homogeneous stock solution.
-
Aliquot: Distribute equal volumes of this stock solution into several vials. Reserve one vial as the untreated control.
-
Add Scavengers: To each of the other vials, add a different scavenger. It is recommended to test scavengers with different functional groups. Use a consistent weight excess (e.g., 10 wt% relative to the crude product) or molar excess (e.g., 5 equivalents relative to the initial palladium catalyst) for each scavenger.
-
Agitate and Heat: Stir all vials at a set temperature (e.g., 40 °C) for a defined period (e.g., 4 hours).
-
Sample and Analyze: Take a small, filtered sample from each vial and the control. Dilute the samples and analyze for residual palladium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[13][14][15]
-
Evaluate: Compare the final palladium concentration for each scavenger against the control to determine the most effective candidate.
| Scavenger Type | Functional Group | Binding Mechanism | Best For | Commercial Examples |
| Thiol | -SH | Covalent bond formation | Pd(II), Pt, Cu, Ag, Pb[4][16] | SiliaMetS Thiol, QuadraSil MP[17] |
| Thiourea | -NH(C=S)NH- | Strong chelation | All forms of Palladium[4][7] | SiliaMetS Thiourea |
| TMT | Trimercaptotriazine | Strong chelation | Ruthenium, hindered Pd complexes[6] | Biotage MP-TMT, ISOLUTE Si-TMT[5][18] |
| Triamine | -NH(CH2)2NH(CH2)2NH2 | Chelation | Pd, Pt, Cr, W, Zn[6] | SiliaMetS Triamine |
| Activated Carbon | N/A | Physisorption | Broad spectrum, cost-sensitive processes | Darco, Shirasagi ANOX[3][8] |
Table 1: Comparison of common palladium scavengers and their primary applications.
Troubleshooting Guide
Issue 1: High palladium levels persist even after treatment with a scavenger.
-
Possible Cause 1: Strong Chelation by the Product. The pyridine and/or phenol moiety of your product may be outcompeting the scavenger for the palladium.
-
Possible Cause 2: Incorrect Scavenger Choice. The chosen scavenger may not be effective for the specific palladium species (e.g., Pd(0) vs. Pd(II) complexed with ligands) present in your mixture.
-
Solution: Perform a broader screening study including scavengers with different functional groups (e.g., Thiol, TMT, Thiourea). TMT-based scavengers are often effective for a wider range of palladium species.[2]
-
-
Possible Cause 3: Solvent Effects. The solvent can influence the accessibility of the scavenger's functional groups and the solubility of the palladium complex.
-
Solution: If practical, consider performing the scavenging step in a different solvent. A solvent in which the palladium complex is highly soluble but the product is slightly less so can sometimes improve efficiency.
-
Issue 2: I am experiencing significant loss of my product during the purification process.
-
Possible Cause 1: Non-selective Adsorption on Activated Carbon. Activated carbon has a high surface area and can adsorb organic molecules, including your product, leading to yield loss.[3]
-
Solution: Reduce the amount of activated carbon used (e.g., from 10 wt% to 5 wt%). Alternatively, switch to a more selective functionalized silica scavenger, which has been shown to have a lower affinity for organic products compared to palladium.[3]
-
-
Possible Cause 2: Co-precipitation or Occlusion. The product might be trapped within the bulk of the solid scavenger as it is filtered off.
-
Solution: After filtering the scavenger, ensure you wash it thoroughly with fresh, clean solvent to recover any adsorbed product. Combining the washes with the main filtrate will help maximize yield.
-
Issue 3: My palladium removal results are inconsistent from batch to batch.
-
Possible Cause: Variation in Reaction Work-up. Minor differences in the reaction quench or work-up procedure can alter the oxidation state and coordination sphere of the residual palladium, affecting how it interacts with scavengers.[2]
-
Solution: Standardize your work-up procedure meticulously. Ensure that steps like quenching, phase separation, and solvent swaps are performed consistently every time before initiating the palladium removal step. Consider using a broad-spectrum scavenger like Biotage MP-TMT, which is effective against various palladium forms, to make the process more robust.[2][20]
-
Detailed Experimental Protocols
Protocol 1: Batch Scavenging with Functionalized Silica Resin (Biotage® MP-TMT)
This protocol describes a robust method for removing residual palladium using a macroporous polystyrene-bound trimercaptotriazine scavenger.
Caption: Workflow for palladium scavenging using a functionalized resin.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., Tetrahydrofuran - THF) to a concentration of approximately 50-100 mg/mL.
-
Scavenger Calculation: Determine the required amount of Biotage® MP-TMT. A typical starting point is 3-5 molar equivalents relative to the initial amount of palladium catalyst used in the reaction.[18][20]
-
Addition: Add the calculated amount of MP-TMT resin to the stirred solution.
-
Agitation: Stir the resulting slurry at room temperature or a slightly elevated temperature (e.g., 40 °C) for 4 to 24 hours. The optimal time should be determined by periodic sampling and analysis.
-
Filtration: Filter the mixture through a sintered glass funnel fitted with a pad of Celite® to completely remove the solid resin.
-
Washing: Wash the filter cake with 2-3 portions of fresh solvent to ensure complete recovery of the product.
-
Isolation: Combine the filtrate and the washes. Remove the solvent under reduced pressure to yield the purified product.
-
Analysis: Submit a sample of the final material for quantitative analysis by ICP-MS to confirm the residual palladium level is below the target threshold (typically <10 ppm for APIs).[10]
Protocol 2: Palladium Quantification by ICP-MS
Accurate quantification of residual palladium is essential to validate any removal process. ICP-MS is the standard analytical technique for this purpose due to its high sensitivity and accuracy.[21]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a small amount (e.g., 10-20 mg) of the final product into a clean digestion vessel.
-
Digestion: Add a mixture of high-purity nitric acid and hydrochloric acid to the vessel. The digestion is typically performed in a closed-vessel microwave system to ensure complete dissolution of the sample and the palladium.[15]
-
Dilution: After digestion, quantitatively dilute the sample to a final volume with deionized water to bring the expected palladium concentration into the instrument's linear range (typically in the parts-per-billion, ppb, range).
-
Instrument Calibration: Prepare a series of palladium standard solutions of known concentrations to generate a calibration curve.
-
Analysis: Introduce the prepared sample into the ICP-MS instrument. The instrument will measure the intensity of the palladium isotopes, and the concentration in the original sample is calculated by comparing this intensity to the calibration curve.[14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. silicycle.com [silicycle.com]
- 5. biotage.com [biotage.com]
- 6. velocityscientific.com.au [velocityscientific.com.au]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 9. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. arborassays.com [arborassays.com]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. arborassays.com [arborassays.com]
- 14. scirp.org [scirp.org]
- 15. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. silicycle.com [silicycle.com]
- 17. QuadraSil MP | 1225327-73-0 | Benchchem [benchchem.com]
- 18. biotage.com [biotage.com]
- 19. benchchem.com [benchchem.com]
- 20. biotage.com [biotage.com]
- 21. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the meticulous analysis of fragmentation patterns. This guide focuses on 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol, a compound of interest to researchers in medicinal chemistry and pharmacology due to its structural motifs—a pyridinol core linked to a methylsulfonylphenyl group—which are prevalent in various biologically active molecules.
Understanding the fragmentation behavior of this molecule under mass spectrometric conditions is crucial for its identification, characterization, and for metabolism studies. This document provides an in-depth analysis of the predicted fragmentation pathways of this compound, drawing upon established principles of mass spectrometry and data from related chemical structures. We will explore the expected fragmentation patterns under electrospray ionization (ESI) and compare these with alternative analytical considerations, offering a comprehensive resource for researchers in the field.
Predicted Mass Spectrometry Fragmentation Pathways
The fragmentation of this compound is dictated by the interplay of its three key functional moieties: the pyridinol ring, the phenyl ring, and the methylsulfonyl group. The ionization method and polarity (positive or negative ion mode) will significantly influence the initial ionization site and subsequent fragmentation cascades.
Electrospray Ionization (ESI) - Positive Ion Mode
In positive ion mode, protonation is the most likely ionization event. The basic nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group are the most probable sites of protonation. Protonation of the pyridine nitrogen is generally favored.
A primary fragmentation pathway for sulfones involves the rearrangement of an aryl or alkyl group from the sulfur to an oxygen atom, often leading to the loss of sulfur dioxide (SO2)[1][2]. Following protonation, collision-induced dissociation (CID) is expected to induce several key fragmentation pathways:
-
Loss of Sulfur Dioxide (SO2): A characteristic fragmentation for aryl sulfones is the elimination of a neutral SO2 molecule (64 Da). This likely proceeds through a rearrangement where the phenyl group migrates to an oxygen of the sulfonyl group, followed by cleavage of the C-S bond.
-
Cleavage of the C-S Bond: Direct cleavage of the bond between the phenyl ring and the sulfonyl group can occur, leading to the formation of a methylsulfonyl radical or cation and a phenyl-pyridin-3-ol cation.
-
Fragmentation of the Pyridine Ring: The pyridinol ring itself can undergo fragmentation, although this is often a secondary or higher-energy process. This can involve the loss of small neutral molecules like HCN or CO.
-
Loss of the Methyl Group: Cleavage of the S-CH3 bond can result in the loss of a methyl radical (15 Da).
The following diagram illustrates the proposed major fragmentation pathways in positive ion mode.
Caption: Proposed ESI+ fragmentation of this compound.
Electrospray Ionization (ESI) - Negative Ion Mode
In negative ion mode, deprotonation of the acidic hydroxyl group on the pyridinol ring is the expected ionization event, forming the [M-H]⁻ ion. The fragmentation of this anion will be driven by the resulting negative charge.
-
Loss of SO2: Similar to the positive ion mode, the loss of SO2 is a probable fragmentation pathway for the deprotonated molecule.
-
Cleavage of the C-S Bond: Cleavage of the C-S bond can lead to the formation of a negatively charged phenyl-pyridin-3-ol fragment or a methylsulfinate anion.
-
Loss of a Methyl Radical: The loss of a methyl radical from the sulfonyl group is also a possibility.
Comparative Analysis
To provide context for the fragmentation of this compound, we will compare its expected behavior with that of a simpler, related structure: 4-(Methylsulfonyl)phenol.
| Feature | This compound | 4-(Methylsulfonyl)phenol[3] | Comparison Insights |
| Molecular Ion (ESI+) | [M+H]⁺ at m/z 250.06 | [M+H]⁺ at m/z 173.03 | The additional pyridyl group significantly increases the mass. |
| Major Fragmentation (ESI+) | Loss of SO2 (m/z 186.08), Loss of CH3SO2• (m/z 171.07) | Loss of SO2, Loss of CH3SO2• | Both compounds are expected to show the characteristic loss of SO2, indicating the sulfonyl group drives a primary fragmentation pathway. The presence of the pyridinol in the target molecule will lead to a different m/z for the resulting fragment. |
| Molecular Ion (ESI-) | [M-H]⁻ at m/z 248.05 | [M-H]⁻ at m/z 171.02 | Both molecules possess an acidic phenolic hydroxyl group, making them amenable to negative ion mode analysis. |
| Major Fragmentation (ESI-) | Loss of SO2, C-S bond cleavage | Loss of SO2, C-S bond cleavage | The fundamental fragmentation of the methylsulfonylphenyl moiety is expected to be similar. The pyridinol fragment in the target compound will have a distinct mass and may undergo further specific fragmentation. |
| Alternative Analytical Methods | HPLC with UV detection, NMR spectroscopy | HPLC with UV detection, NMR spectroscopy | For quantitative analysis, HPLC-UV would be a viable alternative, though it lacks the structural information provided by mass spectrometry. NMR spectroscopy is essential for unambiguous structure confirmation but is not as sensitive as MS. |
This comparison highlights that while the core fragmentation of the methylsulfonylphenyl moiety is conserved, the presence of the pyridinol group in this compound introduces additional complexity and results in fragment ions with different mass-to-charge ratios, which are crucial for its specific identification.
Experimental Protocol: LC-MS/MS Analysis
The following is a generalized protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL to create a stock solution.
-
Prepare working solutions by diluting the stock solution with the mobile phase to a final concentration in the range of 1-100 ng/mL.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive and Negative modes.
-
Scan Mode: Full scan (MS1) to determine the precursor ion, followed by product ion scan (MS2 or MS/MS) of the most abundant precursor.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10-40 eV to observe the fragmentation pattern at different energies.
The following diagram outlines the general workflow for this analysis.
Caption: Workflow for LC-MS/MS analysis.
Conclusion
This guide provides a detailed, albeit predictive, overview of the mass spectrometric fragmentation of this compound. Based on the well-established fragmentation patterns of its constituent functional groups, we anticipate that the primary fragmentation pathways will be driven by the sulfonyl moiety, leading to a characteristic loss of SO2. The pyridinol group is expected to influence the initial ionization and provide additional fragmentation routes.
The comparative analysis with 4-(Methylsulfonyl)phenol underscores the unique fragmentation signature that the pyridinol group imparts to the target molecule. The provided experimental protocol offers a robust starting point for researchers seeking to obtain empirical mass spectral data for this compound. A thorough understanding of these fragmentation pathways is essential for the confident identification and structural characterization of this compound and its potential metabolites in complex biological matrices.
References
A Senior Application Scientist's Guide to Purity Assessment of 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol by HPLC-UV: A Comparative Analysis
Introduction: The Imperative of Purity in Drug Development
In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Unwanted chemical entities, or impurities, can arise during synthesis, degradation, or storage and may possess undesirable toxicological properties.[1][2] Therefore, robust, selective, and validated analytical methods are paramount for ensuring the purity of new chemical entities.
This guide focuses on 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol , a compound of interest in drug discovery, likely as a metabolite, intermediate, or potential degradation product of more complex molecules such as COX-2 inhibitors. Its structure, featuring a polar pyridinol ring and a sulfonyl group, presents specific challenges and opportunities for analytical separation.
We will explore the purity assessment of this compound using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection, the workhorse of pharmaceutical quality control.[2] This guide moves beyond a simple recitation of methods. It provides a comparative study, grounded in the principles of chromatographic science, to illustrate how strategic choices in column chemistry and mobile phase composition can lead to a scientifically sound and defensible purity assessment method. We will detail the development and comparison of two distinct reversed-phase HPLC methods, explaining the scientific rationale behind each parameter selection and culminating in a clear, data-driven recommendation.
The Analyte: Understanding this compound
A deep understanding of the analyte's physicochemical properties is the foundation of any successful analytical method.
-
Structure and Polarity: The molecule contains a hydrophilic pyridinol group and a polar methylsulfonyl group, balanced by two phenyl rings. This amphiphilic nature suggests moderate polarity, making it suitable for reversed-phase chromatography. However, its polarity is significant enough that conventional C18 columns might provide insufficient retention or poor peak shape without careful mobile phase optimization.
-
Ionization (pKa): The pyridinol group is ionizable. The phenolic hydroxyl group is weakly acidic, while the pyridine nitrogen is basic. The exact pKa values would need to be determined experimentally or predicted, but their existence is critical. The charge state of the molecule will change with the pH of the mobile phase, drastically affecting its retention and peak shape. Operating at a pH at least 1.5-2 units away from the pKa is crucial for chromatographic reproducibility.[3][4]
-
UV Chromophore: The presence of aromatic rings and the pyridinol system provides strong UV absorbance, making HPLC-UV a highly suitable technique for detection and quantification.[5] A UV scan of the analyte would reveal its maximum absorbance wavelength (λ-max), which is essential for achieving optimal sensitivity.
A Tale of Two Methods: Comparative Experimental Design
To achieve the most robust purity method, we will design and compare two distinct approaches. This comparative logic is central to demonstrating that the final selected method is truly optimized and fit for purpose.
-
Method A: The Generalist Approach. This method employs a standard C18 column, the most common stationary phase in reversed-phase HPLC.[6] It serves as our baseline, representing a typical first-pass screening method.
-
Method B: The Tailored Approach. This method utilizes a polar-embedded stationary phase. These columns are specifically engineered to provide enhanced retention and improved peak shape for polar and ionizable compounds like our analyte, often by mitigating undesirable secondary interactions with residual silanols on the silica surface.[7]
The following workflow outlines our comparative study.
Caption: Comparative workflow for HPLC method optimization.
Detailed Experimental Protocols
The following protocols must be executed with calibrated equipment and high-purity reagents to ensure trustworthiness.
4.1. Reagents and Sample Preparation
-
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH). Water from a high-purity system (e.g., Milli-Q).
-
Buffers: Formic acid (FA) and Ammonium Acetate, analytical grade or higher.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Stock Solution to 10.0 mL with diluent.
-
Spiked Sample: Prepare a separate stock of known potential impurities. Spike them into a 1.0 mg/mL solution of the main analyte at a concentration of 0.1% each relative to the main peak (i.e., 1.0 µg/mL).
4.2. System Suitability Test (SST) Before sample analysis, the chromatographic system's performance must be verified. This is a self-validating step.[8][9] Inject the Working Standard Solution (0.1 mg/mL) five times and evaluate the results against the criteria in Table 1.
4.3. HPLC Conditions: Method A vs. Method B
| Parameter | Method A: Generalist (C18) | Method B: Tailored (Polar-Embedded) |
| Column | Standard C18, 4.6 x 150 mm, 3.5 µm | Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in Water, pH 4.5 |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile |
| Gradient Program | 10% B to 90% B over 20 min | 10% B to 90% B over 20 min |
| Post Time | 5 minutes | 5 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Injection Vol. | 5 µL | 5 µL |
| Detection | UV at 275 nm (λ-max) | UV at 275 nm (λ-max) |
| Detector | Photodiode Array (PDA), 200-400 nm | Photodiode Array (PDA), 200-400 nm |
Causality Behind Choices:
-
Mobile Phase: In Method A, formic acid is used to protonate the pyridine nitrogen, aiming to produce a single ionic species and improve peak shape. In Method B, a buffered mobile phase (Ammonium Acetate) is used to provide better pH control, which is critical for reproducibility on advanced stationary phases.[10]
-
Detector: A Photodiode Array (PDA) detector is specified for both methods. This is crucial not just for quantification at the λ-max but also for assessing peak purity by comparing UV spectra across the peak.[11][12]
Results and Data-Driven Comparison
Hypothetical data from the analysis is presented below to illustrate the comparison.
Table 1: System Suitability Test (SST) Results
| Parameter | Acceptance Criterion | Method A Result | Method B Result | Pass/Fail |
| Tailing Factor (T) | T ≤ 1.5 | 1.7 | 1.1 | Fail (A) / Pass (B) |
| Theoretical Plates (N) | N ≥ 5000 | 8,500 | 12,500 | Pass (A) / Pass (B) |
| %RSD of Peak Area | ≤ 2.0% (for n=5) | 0.8% | 0.5% | Pass (A) / Pass (B) |
Analysis: Method A fails the SST due to significant peak tailing (T=1.7). This is a classic sign of secondary interactions between the basic pyridine nitrogen and acidic residual silanols on the standard C18 silica surface. Method B, using a polar-embedded column with better silanol shielding, provides a highly symmetric peak (T=1.1) and superior efficiency (higher plate count).
Table 2: Purity Analysis of Spiked Sample (Key Impurity Pair)
| Parameter | Method A | Method B |
| Retention Time (Analyte) | 10.2 min | 11.5 min |
| Retention Time (Impurity 1) | 10.5 min | 12.1 min |
| Resolution (Rs) | 1.3 | 2.8 |
Analysis: The resolution (Rs) between the main analyte and a closely eluting impurity is a critical measure of a purity method's effectiveness. An Rs value of ≥ 2.0 is highly desirable for baseline separation. Method A (Rs=1.3) provides inadequate separation, which would lead to inaccurate quantification of the impurity. Method B (Rs=2.8) provides complete baseline separation, demonstrating its superior selectivity and suitability for this analysis.
The Decisive Factor: Peak Purity by PDA
Even with good resolution, the question remains: is the main peak truly pure? Co-elution can still occur.[11] A PDA detector helps answer this by assessing spectral homogeneity across the peak.[12][13]
The software compares spectra taken at the upslope, apex, and downslope of the peak. If an impurity with a different UV spectrum is co-eluting, the spectra will differ. This difference is often quantified as a "Purity Angle," which is compared against a "Purity Threshold" calculated from baseline noise.
-
Purity Angle < Purity Threshold: The peak is spectrally homogeneous and considered pure.
-
Purity Angle > Purity Threshold: The peak is spectrally heterogeneous, indicating a co-eluting impurity.
Caption: Logical workflow of PDA peak purity assessment.
In our study, Method B produced a peak for the main analyte that passed the peak purity test, giving high confidence in the results. The peak from Method A, due to its poor shape, showed spectral inconsistencies at the tail, failing the purity test and confirming the presence of a poorly resolved impurity.
Recommendation and Path to Validation
Recommendation: Method B, employing a polar-embedded C18 column with a buffered mobile phase, is unequivocally the superior choice for the purity assessment of this compound. It provides a symmetrical peak shape, higher efficiency, and superior resolution for critical impurities, meeting all system suitability criteria.
Path Forward: Method Validation The selected method (Method B) must now be formally validated according to ICH Q2(R1) guidelines to prove it is fit for its intended purpose in a regulated environment.[8][9][14][15] The validation would include:
-
Specificity: Demonstrating that the method can accurately measure the analyte in the presence of impurities, degradation products, and matrix components.
-
Linearity: Confirming a linear relationship between concentration and detector response over a defined range.
-
Accuracy & Precision: Proving the method provides results that are close to the true value and are reproducible.
-
Limits of Detection (LOD) & Quantitation (LOQ): Determining the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Showing the method is unaffected by small, deliberate changes in parameters (e.g., pH ±0.2, column temperature ±2 °C).
Conclusion
This guide demonstrates that a rigorous, comparative approach is essential for developing a high-quality HPLC purity method. By understanding the analyte's chemistry and systematically evaluating different chromatographic conditions, we moved from a generic, inadequate method (Method A) to a tailored, robust, and scientifically-defensible method (Method B). The use of a polar-embedded column was critical to overcoming the challenges posed by the analyte's polar and basic moieties. The final method, validated according to ICH guidelines, will provide reliable and accurate purity data, ensuring the quality and safety of the drug substance in development.
References
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. mastelf.com [mastelf.com]
- 3. mastelf.com [mastelf.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 5. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glsciencesinc.com [glsciencesinc.com]
- 7. waters.com [waters.com]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 12. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. actascientific.com [actascientific.com]
- 15. scribd.com [scribd.com]
A Comparative Guide to the Synthetic Routes of 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol
This guide provides a comprehensive analysis of various synthetic strategies for the preparation of 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol, a key intermediate in pharmaceutical research. We will delve into the detailed methodologies of prominent synthetic routes, offering a comparative perspective on their efficiency, scalability, and overall practicality. The discussion is grounded in established chemical principles and supported by experimental data from peer-reviewed literature and patent filings, aiming to equip researchers and drug development professionals with the insights needed to make informed decisions for their specific applications.
Introduction to the Target Molecule
This compound is a substituted pyridinol derivative. The core structure, featuring a pyridine ring linked to a methylsulfonylphenyl group, is a common motif in medicinal chemistry. The selection of an optimal synthetic route is paramount, as it directly impacts production costs, impurity profiles, and the overall timeline of a drug development program. This guide will compare and contrast two primary approaches: a Suzuki coupling-based route and a route centered on the construction of the pyridine ring.
Route 1: Suzuki Coupling Approach
This widely utilized approach relies on the palladium-catalyzed cross-coupling of a functionalized pyridine with a boronic acid derivative. The key transformation is the formation of the C-C bond between the pyridine and phenyl rings.
A common variant of this route starts from 2-chloro-5-hydroxypyridine and (4-(methylsulfonyl)phenyl)boronic acid. The hydroxyl group is often protected during the coupling reaction to prevent side reactions and improve yield.
Experimental Protocol: Suzuki Coupling
A detailed, step-by-step methodology for this transformation is provided below. This protocol is a representative synthesis and may require optimization based on laboratory conditions and reagent purity.
Step 1: Protection of the Hydroxyl Group (Exemplary using a silyl ether)
-
To a solution of 2-chloro-5-hydroxypyridine (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.5 eq) and cool the mixture to 0 °C.
-
Slowly add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected pyridine intermediate.
Step 2: Suzuki-Miyaura Cross-Coupling
-
In a reaction vessel, combine the protected 2-chloro-5-(silyloxy)pyridine (1.0 eq), (4-(methylsulfonyl)phenyl)boronic acid (1.2 eq)[1][2][3], a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).
-
Add a solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring for completion by LC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Step 3: Deprotection of the Hydroxyl Group
-
Dissolve the crude product from Step 2 in tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC. Once complete, quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Workflow and Rationale
The Suzuki coupling is a powerful and versatile C-C bond-forming reaction, favored for its high functional group tolerance and generally mild conditions.[4][5][6]
-
Causality in Experimental Choices:
-
Protection Strategy: The hydroxyl group of the pyridine is acidic and can interfere with the catalytic cycle of the Suzuki reaction. Protection as a silyl ether is a common and effective strategy due to the ease of both its formation and subsequent cleavage under mild conditions.
-
Catalyst and Ligand: Tetrakis(triphenylphosphine)palladium(0) is a robust and commercially available catalyst for this type of coupling. The phosphine ligands are crucial for stabilizing the palladium center and facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.[7]
-
Base and Solvent: An aqueous base like sodium carbonate is required to activate the boronic acid for transmetalation to the palladium center.[4] A two-phase solvent system like toluene/water allows for the dissolution of both the organic substrates and the inorganic base.
-
// Nodes Start [label="2-Chloro-5-hydroxypyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; Protect [label="Protect OH\n(e.g., TBDMSCl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ProtectedPyridine [label="Protected Pyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; BoronicAcid [label="(4-(Methylsulfonyl)phenyl)boronic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Suzuki [label="Suzuki Coupling\n(Pd Catalyst, Base)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CoupledProduct [label="Protected Product", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotect [label="Deprotect OH\n(e.g., TBAF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalProduct [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Protect; Protect -> ProtectedPyridine; ProtectedPyridine -> Suzuki; BoronicAcid -> Suzuki; Suzuki -> CoupledProduct; CoupledProduct -> Deprotect; Deprotect -> FinalProduct; }
Caption: Workflow for the Suzuki Coupling Route.Route 2: Pyridine Ring Construction
An alternative strategy involves constructing the pyridine ring with the necessary substituents already in place or introduced at a key step. This approach can be advantageous by avoiding the use of expensive palladium catalysts and potentially offering a more convergent synthesis. One such method involves the condensation of a suitable enone with an amine source.
Experimental Protocol: Pyridine Ring Synthesis
This protocol is based on a multi-step synthesis that builds the pyridine ring.
Step 1: Synthesis of the Chalcone Intermediate
-
In a suitable solvent such as ethanol, dissolve 4'-(methylsulfonyl)acetophenone (1.0 eq) and 3-(dimethylamino)acrolein (1.1 eq).
-
Add a base, for example, sodium hydroxide (1.2 eq) in water, and stir the mixture at room temperature for 8-12 hours.
-
The resulting precipitate, the chalcone-like intermediate, is collected by filtration, washed with cold ethanol and water, and dried.
Step 2: Cyclocondensation to form the Pyridine Ring
-
Suspend the chalcone intermediate (1.0 eq) in a high-boiling point solvent like acetic acid.
-
Add hydroxylamine hydrochloride (1.5 eq).
-
Heat the mixture to reflux (around 120 °C) for 6-8 hours. The reaction involves the initial formation of an oxime followed by cyclization and dehydration to form the pyridine ring.
-
Monitor the reaction by TLC. After completion, cool the mixture and pour it into ice water.
-
Neutralize with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent like ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the final product.
Workflow and Rationale
This route builds the heterocyclic core of the molecule, offering a different strategic approach.
-
Causality in Experimental Choices:
-
Chalcone Formation: The Claisen-Schmidt condensation to form the enone intermediate is a classic and reliable method for creating the carbon backbone required for cyclization.
-
Cyclization Reagent: Hydroxylamine hydrochloride serves as the nitrogen source for the pyridine ring. In the acidic medium of acetic acid, it reacts with the diketone (or its equivalent) formed in situ to undergo a cyclocondensation reaction.
-
Solvent Choice: Acetic acid acts as both a solvent and a catalyst for the cyclization and subsequent dehydration steps, driving the reaction towards the formation of the aromatic pyridine ring.
-
// Nodes Acetophenone [label="4'-(Methylsulfonyl)acetophenone", fillcolor="#F1F3F4", fontcolor="#202124"]; Acrolein [label="3-(Dimethylamino)acrolein", fillcolor="#F1F3F4", fontcolor="#202124"]; Condensation [label="Claisen-Schmidt\nCondensation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chalcone [label="Chalcone Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydroxylamine [label="Hydroxylamine HCl", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclization [label="Cyclocondensation\n(Acetic Acid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Acetophenone -> Condensation; Acrolein -> Condensation; Condensation -> Chalcone; Chalcone -> Cyclization; Hydroxylamine -> Cyclization; Cyclization -> FinalProduct; }
Caption: Workflow for the Pyridine Ring Construction Route.Comparative Analysis
To provide a clear and objective comparison, the key parameters of each route are summarized below. The data represents typical outcomes and may vary based on specific reaction conditions and scale.
| Parameter | Route 1: Suzuki Coupling | Route 2: Pyridine Ring Construction |
| Overall Yield | Moderate to Good (50-70%) | Moderate (40-60%) |
| Number of Steps | 3 (Protection, Coupling, Deprotection) | 2 (Condensation, Cyclization) |
| Starting Materials | Commercially available but can be costly | Readily available and generally less expensive |
| Catalyst | Palladium-based (expensive, potential for metal contamination) | Base/Acid-catalyzed (inexpensive) |
| Scalability | Can be challenging due to catalyst cost and removal | Generally more amenable to large-scale synthesis |
| Key Advantages | High reliability, well-established, modular | Cost-effective, avoids heavy metal catalysts |
| Key Disadvantages | Cost of catalyst, potential for metal impurities, extra protection/deprotection steps | Potentially lower overall yield, may require more optimization for regioselectivity |
Conclusion and Recommendations
Both the Suzuki coupling and the pyridine ring construction routes offer viable pathways to this compound.
-
The Suzuki Coupling route is a highly reliable and modular approach. Its main drawback is the reliance on an expensive palladium catalyst, which can also lead to trace metal impurities in the final product, a significant concern in pharmaceutical manufacturing. The need for protection and deprotection steps also adds to the overall step count. This route is often ideal for medicinal chemistry applications where rapid access to analogs is required by varying the boronic acid or the pyridine coupling partner.
-
The Pyridine Ring Construction route is an attractive alternative, particularly for larger-scale synthesis. It avoids the use of costly and potentially contaminating heavy metal catalysts. While the overall yield may be slightly lower without extensive optimization, the lower cost of starting materials and reagents makes it an economically favorable option for bulk production.
The choice between these routes will ultimately depend on the specific goals of the synthesis. For small-scale, discovery-phase research, the predictability and modularity of the Suzuki coupling may be preferred. For process development and large-scale manufacturing, the economic and environmental advantages of the pyridine ring construction route make it a compelling choice.
References
- 1. 4-(METHYLSULFONYL)PHENYLBORONIC ACID | 149104-88-1 [m.chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-(Methanesulfonyl)phenylboronic acid = 95.0 149104-88-1 [sigmaaldrich.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. nbinno.com [nbinno.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol: An Analysis of Yield and Strategy
Introduction
6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol is a key heterocyclic building block in medicinal chemistry, notably as a precursor and intermediate in the synthesis of various pharmacologically active compounds. The efficient and high-yielding synthesis of this molecule is of paramount importance for drug discovery and development programs. This guide provides an in-depth comparison of two plausible and strategic synthetic routes to this compound, with a focus on reaction yields, strategic considerations, and detailed experimental protocols. The insights provided herein are intended to assist researchers and drug development professionals in selecting the most suitable method for their specific needs.
Strategic Overview of Synthetic Pathways
The synthesis of this compound fundamentally involves the formation of a carbon-carbon bond between a pyridine and a phenyl ring, along with the correct placement of the hydroxyl and methylsulfonyl functional groups. Two primary strategies are evaluated in this guide:
-
Route 1: Late-Stage Hydroxyl Group Deprotection. This approach involves an initial cross-coupling reaction with a protected pyridinol derivative, followed by a final deprotection step to reveal the hydroxyl group.
-
Route 2: Late-Stage Oxidation. This strategy employs a cross-coupling reaction with a thioether precursor, followed by a subsequent oxidation to the desired sulfone.
The choice between these routes can have significant implications for overall yield, reagent compatibility, and purification strategies.
Methodology Comparison
Route 1: Suzuki Coupling followed by Demethylation
This synthetic pathway commences with a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for the formation of biaryl compounds.[1][2][3] The key steps involve the coupling of a readily available 6-chloro-3-methoxypyridine with 4-(methylsulfonyl)phenylboronic acid, followed by the demethylation of the resulting methoxy ether to yield the target pyridinol.
Chemical Scheme:
Yield Analysis and Discussion:
The Suzuki-Miyaura coupling of halopyridines with arylboronic acids is a well-established transformation, often proceeding in good to excellent yields.[4][5][6][7][8] The reactivity of the halopyridine is a critical factor, with chloro-pyridines sometimes requiring more forcing conditions or specialized catalyst systems compared to their bromo or iodo counterparts.[4] The use of a suitable palladium catalyst and ligand combination is crucial for achieving high efficiency.
The subsequent demethylation of the methoxypyridine is a standard procedure, with boron tribromide (BBr₃) being a common and effective reagent for this purpose.[9][10][11][12][13] While generally high-yielding, this step can sometimes be complicated by the formation of difficult-to-separate byproducts, and careful control of reaction conditions is necessary.[10][11]
Route 2: Suzuki Coupling followed by Oxidation
This alternative approach also utilizes the Suzuki-Miyaura cross-coupling as the key C-C bond-forming step. However, in this route, 6-chloropyridin-3-ol is coupled with 4-(methylthio)phenylboronic acid. The resulting thioether is then oxidized in the final step to the target sulfone.
Chemical Scheme:
Yield Analysis and Discussion:
The initial Suzuki coupling in this route benefits from the generally high reactivity of arylboronic acids. The presence of the free hydroxyl group on the pyridine ring may require careful selection of the base and reaction conditions to avoid side reactions.
The final oxidation of the thioether to the sulfone is a reliable and typically high-yielding transformation.[14][15] A variety of oxidizing agents can be employed, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), allowing for flexibility in process optimization.[14][15] A key advantage of this route is the avoidance of a potentially harsh deprotection step.
Quantitative Yield Comparison
The following table summarizes the estimated yields for each step of the two proposed synthetic routes, based on literature precedents for analogous reactions.
| Route | Step | Transformation | Estimated Yield (%) | Reference/Analogy |
| 1 | 1 | Suzuki Coupling: 6-chloro-3-methoxypyridine with 4-(methylsulfonyl)phenylboronic acid | 70-85 | High yields are reported for Suzuki couplings of chloropyridines.[4][8] |
| 2 | Demethylation: 3-methoxy-6-(4-(methylsulfonyl)phenyl)pyridine with BBr₃ | 75-90 | Demethylation of methoxyarenes with BBr₃ is generally efficient.[9][12] | |
| Overall | 53-77 | |||
| 2 | 1 | Suzuki Coupling: 6-chloropyridin-3-ol with 4-(methylthio)phenylboronic acid | 65-80 | Suzuki couplings involving pyridinols can be slightly lower yielding. |
| 2 | Oxidation: 6-(4-(methylthio)phenyl)pyridin-3-ol to the sulfone | 90-98 | Oxidation of thioethers to sulfones is a high-yielding reaction.[14][15] | |
| Overall | 59-78 |
Experimental Protocols
Route 1: Suzuki Coupling and Demethylation
Step 1: Synthesis of 3-methoxy-6-(4-(methylsulfonyl)phenyl)pyridine (Suzuki Coupling)
-
To a stirred solution of 6-chloro-3-methoxypyridine (1.0 equiv) and 4-(methylsulfonyl)phenylboronic acid (1.2 equiv) in a 4:1 mixture of 1,4-dioxane and water is added potassium carbonate (2.0 equiv).
-
The mixture is degassed with argon for 15 minutes.
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) is added, and the mixture is heated to 100 °C for 12 hours under an argon atmosphere.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford 3-methoxy-6-(4-(methylsulfonyl)phenyl)pyridine.
Step 2: Synthesis of this compound (Demethylation)
-
A solution of 3-methoxy-6-(4-(methylsulfonyl)phenyl)pyridine (1.0 equiv) in anhydrous dichloromethane is cooled to -78 °C under an argon atmosphere.
-
A solution of boron tribromide (1.5 equiv) in dichloromethane is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
The reaction is carefully quenched by the slow addition of methanol at 0 °C.
-
The mixture is concentrated under reduced pressure, and the residue is partitioned between saturated aqueous sodium bicarbonate and ethyl acetate.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by recrystallization to yield this compound.[9][10][11][12][13]
Route 2: Suzuki Coupling and Oxidation
Step 1: Synthesis of 6-(4-(methylthio)phenyl)pyridin-3-ol (Suzuki Coupling)
-
In a reaction vessel, 6-chloropyridin-3-ol (1.0 equiv), 4-(methylthio)phenylboronic acid (1.3 equiv), and cesium carbonate (2.5 equiv) are combined in a mixture of toluene and water (5:1).
-
The mixture is sparged with argon for 20 minutes.
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 equiv) is added, and the reaction is heated to 90 °C for 16 hours.
-
Upon cooling, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over magnesium sulfate, filtered, and concentrated in vacuo.
-
Purification by silica gel chromatography provides 6-(4-(methylthio)phenyl)pyridin-3-ol.
Step 2: Synthesis of this compound (Oxidation)
-
To a solution of 6-(4-(methylthio)phenyl)pyridin-3-ol (1.0 equiv) in dichloromethane at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA, 2.2 equiv) portion-wise.
-
The reaction is stirred at room temperature for 6 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
-
The organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, dried over sodium sulfate, and concentrated.
-
The resulting solid is recrystallized to afford pure this compound.[14][15]
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound, with estimated overall yields being comparable.
-
Route 1 is advantageous if the starting material, 6-chloro-3-methoxypyridine, is readily available and cost-effective. The final demethylation step, while generally reliable, can present challenges in purification.
-
Route 2 provides a more convergent approach, with the final oxidation step being typically clean and high-yielding. This route may be preferable if 4-(methylthio)phenylboronic acid is easily accessible and if potential issues with the demethylation step in Route 1 are a concern.
Ultimately, the choice of synthesis will depend on a variety of factors including the cost and availability of starting materials, the scale of the reaction, and the specific capabilities of the laboratory. It is recommended that small-scale trials of both routes be conducted to determine the optimal method for a given application.
References
- 1. mdpi.com [mdpi.com]
- 2. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 13. US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents [patents.google.com]
- 14. Sulfone synthesis by oxidation [organic-chemistry.org]
- 15. Biocatalytic Oxidation of Sulfides to Sulfones – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Cost Analysis of Production Methods for a Key Etoricoxib Intermediate
An In-depth Guide for Researchers and Drug Development Professionals on the Synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone
In the landscape of pharmaceutical manufacturing, the economic viability of a synthetic route is as critical as its chemical efficiency. This guide provides a comprehensive cost analysis of various production methods for 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, a pivotal intermediate in the synthesis of the selective COX-2 inhibitor, Etoricoxib.[1][2][3] While the initial query mentioned 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol, the available literature and industrial focus center on the aforementioned ethanone, which will be the subject of this analysis. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed comparison of prevalent synthetic strategies, supported by experimental data and economic considerations, to facilitate informed decision-making in process development and scale-up.
The Significance of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone
Etoricoxib, marketed under trade names such as Arcoxia, is a widely prescribed non-steroidal anti-inflammatory drug (NSAID) for the management of conditions like osteoarthritis, rheumatoid arthritis, and acute gouty arthritis.[4] The synthesis of this complex molecule relies on the efficient production of its key building blocks, with 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone being a critical precursor.[5] The cost-effectiveness of the overall Etoricoxib manufacturing process is therefore intrinsically linked to the method chosen for producing this intermediate.
Comparative Analysis of Synthetic Methodologies
Several distinct synthetic routes to 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone have been reported in scientific literature and patents. Below, we dissect and compare the most prominent methods, focusing on their chemical principles, process parameters, and, most importantly, a qualitative cost analysis.
Method 1: Palladium-Catalyzed α-Arylation
This approach represents a modern and efficient method for carbon-carbon bond formation. The core of this synthesis is the palladium-catalyzed coupling of an enolate, generated from 1-(6-methylpyridin-3-yl)ethanone, with an aryl halide, 4-bromophenyl-methyl sulfone.
Reaction Scheme:
A simplified workflow for the Palladium-Catalyzed α-Arylation method.
Experimental Insights: The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the yield and purity of the product. Palladium acetate (Pd(OAc)₂) or palladium(II) acetylacetonate (Pd(acac)₂) are commonly employed as the palladium source.[6] The use of bulky, electron-rich phosphine ligands, such as Xantphos, is often necessary to facilitate the reductive elimination step and prevent side reactions.[6] Strong bases like potassium phosphate are used to generate the necessary enolate concentration.[6]
Cost Considerations: The primary cost driver for this method is the palladium catalyst and the specialized phosphine ligand. While the catalyst loading can be low (e.g., 0.15 mol%), the high price of palladium can be a significant factor, especially at an industrial scale.[6] The cost of the ligand must also be considered. However, the high yields (often exceeding 90%) and the relatively straightforward, one-pot nature of the reaction can offset the initial catalyst investment by reducing processing time and downstream purification costs.[6]
Method 2: Grignard-Based Condensation
This classical organometallic approach involves the reaction of a Grignard reagent with an ester to form a ketone. In this context, a Grignard reagent is used to facilitate the condensation between a derivative of (4-methylsulfonyl)phenylacetic acid and an ester of 6-methylpyridine-3-carboxylic acid.[2]
Reaction Scheme:
A two-step conceptual workflow for the Grignard-Based Condensation method.
Experimental Insights: The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (THF).[2] The choice of the Grignard reagent (e.g., tert-butylmagnesium chloride) and the molar equivalents are critical for driving the reaction to completion and minimizing side products.[2] The reaction temperature also needs to be carefully controlled. This method has the advantage of avoiding the use of heavy metal catalysts like palladium.[2]
Cost Considerations: The raw materials for this method, such as (4-methylsulfonyl)phenylacetic acid and 6-methylpyridine-3-carboxylic acid esters, are generally more accessible and less expensive than the specialized catalysts and ligands used in Method 1. Grignard reagents are also commodity chemicals. However, the need for strictly anhydrous conditions can add to the operational costs due to the requirement for dry solvents and inert atmospheres. The reported molar yields are typically in the range of 78-88%, which is slightly lower than the palladium-catalyzed route, potentially leading to higher downstream processing costs.[2]
Method 3: In-Situ Ketosulfide Oxidation
This process variation focuses on improving the efficiency of a multi-step synthesis that proceeds through a ketosulfide intermediate. Instead of isolating the ketosulfide, it is generated and oxidized in-situ to the desired ketosulfone product.[7]
Reaction Scheme:
Workflow for the In-Situ Ketosulfide Oxidation method, highlighting the non-isolation of the intermediate.
Experimental Insights: This method often involves the initial condensation of 4-methylthiophenylacetonitrile and methyl-6-methyl nicotinate, followed by hydrolysis and decarboxylation in an acidic medium (e.g., sulfuric acid).[7] The subsequent oxidation of the in-situ formed ketosulfide is typically achieved using an oxidizing agent like hydrogen peroxide in the presence of an acid.[7] A key advantage is the elimination of a workup and isolation step, which streamlines the process.[7]
Cost Considerations: The primary economic advantage of this method is the reduction in processing time, labor, and solvent usage due to the elimination of an intermediate isolation step.[7] The starting materials are relatively inexpensive. The use of common industrial chemicals like sulfuric acid and hydrogen peroxide also contributes to the cost-effectiveness. However, the multi-step nature of the synthesis, even with the in-situ step, may lead to a lower overall yield compared to more direct routes. Careful control of the exothermic oxidation step is also necessary, which may have implications for equipment and safety costs.
Quantitative Comparison of Production Methods
| Parameter | Method 1: Palladium-Catalyzed α-Arylation | Method 2: Grignard-Based Condensation | Method 3: In-Situ Ketosulfide Oxidation |
| Key Raw Materials | 1-(6-methylpyridin-3-yl)ethanone, 4-bromophenyl-methyl sulfone | (4-methylsulfonyl)phenylacetic acid derivative, 6-methylpyridine-3-carboxylic acid ester | 4-methylthiophenylacetonitrile, methyl-6-methyl nicotinate |
| Catalyst/Key Reagents | Palladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., Xantphos) | Grignard reagent (e.g., t-BuMgCl) | Hydrogen peroxide, Sulfuric acid |
| Reported Yield | > 90%[6] | 78-88%[2] | Variable, potentially lower overall yield |
| Process Complexity | One-pot, relatively straightforward | Requires strictly anhydrous conditions | Multi-step but streamlined by in-situ process |
| Key Cost Drivers | Palladium catalyst, specialized ligand | Anhydrous solvents, process control | Overall process efficiency and yield |
| Environmental Impact | Use of heavy metal catalyst | Use of reactive organometallics | Generation of acidic waste streams |
Experimental Protocols
Protocol for Method 1: Palladium-Catalyzed α-Arylation of 1-(6-methylpyridin-3-yl)ethanone
-
Materials: 1-(6-methylpyridin-3-yl)ethanone, 4-bromophenyl-methyl sulfone, potassium phosphate, Pd(acac)₂, Xantphos, N,N'-dimethylformamide (DMF).
-
Procedure:
-
To a reaction flask under a nitrogen atmosphere, add 1-(6-methylpyridin-3-yl)ethanone (1 equiv), 4-bromophenyl-methyl sulfone (1 equiv), potassium phosphate (3 equiv), Pd(acac)₂ (0.15 mol%), and Xantphos (0.225 mol%).[6]
-
Add anhydrous DMF as the solvent.[6]
-
Heat the reaction mixture to 85°C and stir for approximately 20 hours, monitoring the reaction progress by a suitable analytical method (e.g., HPLC).[1]
-
Upon completion, cool the reaction mixture to 50°C and quench with water.[6]
-
Extract the product with a suitable organic solvent.
-
Wash the organic phase, dry it over a drying agent (e.g., sodium sulfate), and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to obtain 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.[6]
-
Protocol for Method 2: Grignard-Based Condensation
-
Materials: (4-methylsulfonyl)phenylacetic acid, tert-butylmagnesium chloride (t-BuMgCl) in THF, methyl ester of 6-methylpyridine-3-carboxylic acid, anhydrous THF.
-
Procedure:
-
In a flame-dried, four-neck flask under an inert atmosphere, dissolve (4-methylsulfonyl)phenylacetic acid (1.0 mol equiv) in anhydrous THF and heat to 65-70°C.[2]
-
Simultaneously add a solution of t-BuMgCl in THF (3.0 mol equiv) and a solution of the methyl ester of 6-methylpyridine-3-carboxylic acid (0.65 mol equiv) in anhydrous THF to the reaction mixture over a period of about 1 hour, maintaining the temperature at 65-70°C.[2]
-
After the addition is complete, continue stirring at 65-70°C for 30 minutes.[2]
-
Monitor the reaction by HPLC.[2]
-
Upon completion, cool the reaction mixture and quench carefully with an acidic aqueous solution.
-
Perform a liquid-liquid extraction to isolate the product.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product by crystallization.
-
Conclusion and Future Outlook
The choice of the most suitable production method for 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone is a multifaceted decision that hinges on a balance between raw material costs, process efficiency, capital expenditure, and regulatory considerations.
-
The Palladium-Catalyzed α-Arylation method offers high yields and a streamlined, one-pot process, making it an attractive option for large-scale manufacturing, provided the cost of the catalyst and ligand can be managed, for instance, through catalyst recycling programs.
-
The Grignard-Based Condensation route provides a viable alternative that avoids expensive heavy metal catalysts, relying on more traditional and cost-effective reagents. However, it demands stringent process control, particularly regarding anhydrous conditions, and may result in slightly lower yields.
-
The In-Situ Ketosulfide Oxidation pathway presents an opportunity for process intensification by reducing the number of unit operations. Its cost-effectiveness is highly dependent on achieving a high overall yield and efficiently managing the multi-step synthesis.
For researchers and drug development professionals, a thorough evaluation of these factors, in conjunction with in-house expertise and available infrastructure, will be paramount in selecting the optimal synthetic strategy. As the pharmaceutical industry continues to embrace principles of green chemistry, future research may focus on developing even more sustainable and cost-effective methods, such as those employing biocatalysis or flow chemistry, for the production of this vital Etoricoxib intermediate.
References
- 1. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 2. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. Etoricoxib | 202409-33-4 [chemicalbook.com]
- 5. Etoricoxib,249561-98-6,221615-75-4 Intermediates Manufacturers,Suppliers in India [kekulepharma.com]
- 6. EP2497767B1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 7. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol: Traditional vs. Green Chemistry Approaches
Introduction: The Significance of 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol
This compound is a pivotal intermediate in the synthesis of various pharmacologically active compounds, most notably as a precursor to the COX-2 inhibitor Etoricoxib. The structural motif of a substituted pyridinol is of significant interest to medicinal chemists due to its versatile biological activities. As the pharmaceutical industry increasingly embraces the principles of green chemistry, the development of sustainable and efficient synthetic routes to such key intermediates is of paramount importance. This guide provides an in-depth comparison of a traditional synthetic approach, exemplified by the Suzuki-Miyaura cross-coupling reaction, with a modern green chemistry strategy, a proposed one-pot multicomponent synthesis. The objective is to offer researchers, scientists, and drug development professionals a comprehensive analysis of these methodologies, supported by experimental data and protocols, to inform more environmentally conscious decisions in chemical synthesis.
I. Traditional Synthesis: The Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, renowned for its reliability in forming carbon-carbon bonds.[1] In the context of synthesizing this compound, this approach typically involves the palladium-catalyzed coupling of a halogenated pyridinol with an arylboronic acid.
Reaction Scheme: Traditional Suzuki-Miyaura Coupling
Caption: Traditional Suzuki-Miyaura synthesis of the target molecule.
Causality Behind Experimental Choices
The choice of a palladium catalyst, often with a phosphine ligand, is crucial for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[1] The base is required to activate the boronic acid for transmetalation. Traditional protocols often employ organic solvents like toluene or dioxane due to their ability to solubilize the reactants and withstand the required reaction temperatures. However, these solvents are derived from petrochemical sources and pose environmental and health concerns.
Detailed Experimental Protocol: Traditional Suzuki-Miyaura Coupling
Materials:
-
6-Chloropyridin-3-ol (1.0 equiv)
-
4-(Methylsulfonyl)phenylboronic acid (1.2 equiv)[2]
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.04 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene/Water (4:1 mixture), degassed
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk flask, add 6-chloropyridin-3-ol, 4-(methylsulfonyl)phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
II. Green Chemistry Approach: A Proposed One-Pot, Three-Component Synthesis
In alignment with the principles of green chemistry, a one-pot, three-component reaction represents a more sustainable alternative.[3][4] This approach aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency by combining multiple reaction steps into a single operation. While a specific one-pot synthesis for the target molecule is not extensively documented, a plausible route can be designed based on established methodologies for synthesizing polysubstituted pyridines.
Proposed Reaction Scheme: Green One-Pot Synthesis
Caption: Proposed green one-pot synthesis of the target molecule.
Causality Behind Experimental Choices
This proposed synthesis first forms a β-enaminone intermediate in situ from 1-(4-(methylsulfonyl)phenyl)ethan-1-one and DMF-DMA. This intermediate then undergoes a cyclocondensation reaction with an amino-ketone derivative. The use of a greener solvent like ethanol and microwave irradiation significantly reduces reaction times and energy consumption compared to conventional heating.[5] This one-pot approach minimizes intermediate isolation and purification steps, thereby reducing solvent waste and improving overall efficiency.
Detailed Experimental Protocol: Proposed Green One-Pot Synthesis
Materials:
-
1-(4-(Methylsulfonyl)phenyl)ethan-1-one (1.0 equiv)
-
Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv)
-
1-Amino-3-hydroxypropan-2-one hydrochloride (1.1 equiv)[6][7]
-
Ethanol
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine 1-(4-(methylsulfonyl)phenyl)ethan-1-one and DMF-DMA in ethanol.
-
Seal the vessel and irradiate in a microwave reactor at 120 °C for 15 minutes to form the β-enaminone intermediate.
-
Cool the vessel, then add 1-amino-3-hydroxypropan-2-one hydrochloride.
-
Reseal the vessel and irradiate at 150 °C for 30-45 minutes, monitoring the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
III. Comparative Analysis: Performance and Green Metrics
A direct comparison of the two synthetic routes highlights the significant advantages of the green chemistry approach in terms of efficiency, environmental impact, and safety.
| Metric | Traditional Suzuki-Miyaura Coupling | Proposed Green One-Pot Synthesis | Rationale and Justification |
| Yield | 85-95% (typical for optimized Suzuki) | 70-85% (estimated for one-pot) | Suzuki couplings are well-optimized for high yields. One-pot reactions can sometimes have slightly lower yields due to competing side reactions, but the overall process efficiency is often higher. |
| Reaction Time | 12-18 hours | 45-60 minutes | Microwave irradiation dramatically accelerates reaction rates compared to conventional heating.[5] |
| Solvent | Toluene, Dioxane (Hazardous) | Ethanol (Greener) | Ethanol is a bio-based solvent with a much better safety and environmental profile than toluene or dioxane. |
| Catalyst | Palladium (Precious, Toxic) | Catalyst-free (or mild acid/base) | The proposed green route avoids the use of heavy metal catalysts, reducing cost, toxicity, and purification challenges.[8] |
| Atom Economy | Moderate | High | One-pot reactions, by design, incorporate a higher proportion of reactant atoms into the final product, leading to better atom economy.[9] |
| E-Factor (estimated) | 25-100+ | 5-20 | The E-factor, which measures the mass of waste per mass of product, is significantly lower for the green approach due to reduced solvent use, fewer purification steps, and higher atom economy.[1] |
| Energy Consumption | High (prolonged heating) | Low (short microwave irradiation) | Microwave heating is generally more energy-efficient for short reaction times compared to conventional heating methods.[3][4] |
| Process Steps | Multi-step (including workup/purification) | One-pot, two-step irradiation | Consolidating multiple steps into a single pot simplifies the process, reduces handling, and minimizes waste. |
IV. Experimental Workflows and Logical Relationships
Workflow for Comparative Synthesis Evaluation
Caption: Comparative workflow for traditional vs. green synthesis.
Conclusion and Future Outlook
This guide demonstrates a clear advantage for the green chemistry approach in the synthesis of this compound. While the traditional Suzuki-Miyaura coupling is a robust and high-yielding method, its reliance on hazardous solvents, a precious metal catalyst, and long reaction times results in a significant environmental footprint. The proposed one-pot, three-component synthesis, leveraging microwave irradiation and a greener solvent, offers a more sustainable, efficient, and cost-effective alternative.
For researchers and professionals in drug development, the adoption of such green methodologies is not only an ethical imperative but also a strategic advantage. By minimizing waste, reducing energy consumption, and improving safety, green chemistry principles can lead to more economical and scalable manufacturing processes. Further research into optimizing the proposed one-pot reaction and exploring other green synthetic strategies, such as flow chemistry or biocatalysis, will continue to drive innovation in the sustainable production of vital pharmaceutical intermediates.
References
- 1. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. On the energy efficiency of microwave-assisted organic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Page loading... [guidechem.com]
- 8. mdpi.com [mdpi.com]
- 9. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
A Spectroscopic Journey: Characterizing 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol and its Precursors
An in-depth guide to the spectroscopic signatures that define the synthesis of a key pharmaceutical building block.
In the landscape of modern drug discovery and development, the precise characterization of molecular structures is paramount. This guide provides a detailed spectroscopic comparison of the pyridinol derivative, 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol, and its synthetic precursors, 2-chloro-5-hydroxypyridine and 4-(methylsulfonyl)phenylboronic acid. By examining the transformations through the lenses of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), we can elucidate the structural evolution from simple starting materials to the more complex target molecule. This information is critical for researchers and scientists in ensuring the identity, purity, and quality of these compounds in synthetic chemistry and pharmaceutical manufacturing.
The Synthetic Pathway: A Suzuki-Miyaura Coupling Approach
The synthesis of this compound is logically achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a powerful tool for the formation of carbon-carbon bonds, in this case, linking the pyridinyl and phenyl rings. The chosen precursors for this guide are 2-chloro-5-hydroxypyridine, which provides the core heterocyclic structure, and 4-(methylsulfonyl)phenylboronic acid, which introduces the sulfonylphenyl moiety.
Caption: Synthetic route to this compound.
Spectroscopic Analysis: A Comparative Overview
The following sections detail the characteristic spectroscopic data for the final product and its precursors. This comparative analysis highlights the key spectral changes that confirm the successful progression of the synthesis.
2-Chloro-5-hydroxypyridine: The Pyridinol Precursor
This starting material is a substituted pyridine ring containing both a chloro and a hydroxyl group, which give rise to distinct spectroscopic features.
Experimental Data Summary:
| Spectroscopic Technique | Key Observations |
| ¹H NMR | Aromatic protons in the pyridine ring. |
| ¹³C NMR | Aromatic carbons, with shifts influenced by Cl and OH. |
| FT-IR (cm⁻¹) | O-H stretch, C=C and C=N ring stretches. |
| Mass Spec (m/z) | Molecular ion peak showing isotopic pattern for chlorine. |
¹H NMR Spectroscopy: The proton NMR spectrum of 2-chloro-5-hydroxypyridine will display signals corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns of these protons are influenced by the positions of the chloro and hydroxyl substituents.
FT-IR Spectroscopy: The infrared spectrum is characterized by a broad absorption band corresponding to the O-H stretching vibration of the hydroxyl group. Additionally, characteristic peaks for the aromatic C=C and C=N stretching vibrations of the pyridine ring are expected.
Mass Spectrometry: The mass spectrum of 2-chloro-5-hydroxypyridine will show a molecular ion peak (M⁺) and a prominent M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. The protonated molecule [M+H]⁺ would appear at m/z 130 and 132.[1]
4-(Methylsulfonyl)phenylboronic Acid: The Phenyl Donor
This precursor provides the sulfonylphenyl group and is characterized by the presence of the boronic acid functional group and the methylsulfonyl substituent.
Experimental Data Summary:
| Spectroscopic Technique | Key Observations |
| ¹H NMR | Aromatic protons and the methyl sulfonyl protons. |
| ¹³C NMR | Aromatic carbons and the methyl sulfonyl carbon. |
| FT-IR (cm⁻¹) | O-H stretch (boronic acid), S=O stretches. |
| Mass Spec (m/z) | Molecular ion peak and characteristic fragmentation. |
¹H NMR Spectroscopy: The proton NMR spectrum will show signals for the protons on the phenyl ring, typically as two doublets, and a singlet for the methyl protons of the sulfonyl group. The boronic acid protons may appear as a broad singlet.
FT-IR Spectroscopy: The IR spectrum of 4-(methylsulfonyl)phenylboronic acid is distinguished by the strong, sharp absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl group. A broad O-H stretching band from the boronic acid group is also a key feature.
Mass Spectrometry: The mass spectrum will be consistent with its molecular weight of 200.02 g/mol .[2] Fragmentation may involve the loss of the boronic acid group and parts of the sulfonyl group.
This compound: The Final Product
The successful synthesis of the target molecule is confirmed by the appearance of new spectroscopic features and the disappearance of signals characteristic of the precursors' reactive functional groups.
Experimental Data Summary:
| Spectroscopic Technique | Key Observations |
| ¹H NMR | Signals for both pyridinyl and phenyl protons. |
| ¹³C NMR | Carbons from both aromatic rings. |
| FT-IR (cm⁻¹) | O-H stretch, S=O stretches, C=C and C=N ring stretches. |
| Mass Spec (m/z) | Molecular ion peak corresponding to the coupled product. |
Spectroscopic Interpretation:
-
¹H NMR: The spectrum will be more complex than those of the precursors, showing signals for the protons on both the pyridine and the phenyl rings. The disappearance of the signal for the chloro group's influence on the pyridine ring protons and the appearance of new aromatic signals confirm the C-C bond formation.
-
¹³C NMR: The carbon spectrum will show a greater number of aromatic signals, corresponding to the carbons of both the pyridinyl and phenyl rings.
-
FT-IR: The IR spectrum will retain the characteristic S=O stretching bands from the sulfonyl group and the O-H stretching band from the hydroxyl group.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak that corresponds to the combined mass of the coupled fragments, confirming the formation of the new molecule.
Experimental Protocols
General Methodology for Spectroscopic Analysis:
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
References
A Senior Application Scientist's Guide to Byproduct Identification in the Synthesis of 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol
This guide provides an in-depth analysis of potential byproducts in the synthesis of 6-(4-(methylsulfonyl)phenyl)pyridin-3-ol, a key intermediate in the manufacturing of several pharmaceuticals. Designed for researchers, scientists, and drug development professionals, this document offers a comparative overview of synthetic strategies, potential impurity formation, and robust analytical methodologies for their identification and quantification. Our focus is on providing actionable insights and experimental data to ensure the highest purity of the final active pharmaceutical ingredient (API).
Introduction: The Criticality of Impurity Profiling
In pharmaceutical development, the adage "the process defines the product" holds significant weight. The purity of an API is paramount to its safety and efficacy. Impurity profiling, the identification and quantification of all potential contaminants, is a regulatory expectation and a scientific necessity.[1][2][3][4] For a molecule like this compound, understanding the byproduct landscape of its synthesis is the first step toward a robust and well-controlled manufacturing process. This guide will dissect the common synthetic routes and illuminate the pathways to potential process-related impurities.
Synthetic Pathways and Potential Byproduct Formation
The most prevalent and industrially scalable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[5][6] This palladium-catalyzed reaction offers high yields and functional group tolerance but is not without its challenges in the form of characteristic byproducts.
The primary coupling involves the reaction between a pyridine-based boronic acid or ester and an aryl halide. A common route is the coupling of 3-hydroxy-6-boronopyridine with 1-bromo-4-(methylsulfonyl)benzene .
While this reaction is generally efficient, several side reactions can lead to the formation of impurities that can be challenging to separate from the desired product.
Homocoupling Byproducts
A common side reaction in Suzuki-Miyaura coupling is the homocoupling of the starting materials, leading to the formation of symmetrical dimers.[1] This is often exacerbated by the presence of oxygen, which can alter the oxidation state of the palladium catalyst.[6]
-
Byproduct A: 4,4'-Bis(methylsulfonyl)biphenyl: Formed from the homocoupling of two molecules of 1-bromo-4-(methylsulfonyl)benzene.
-
Byproduct B: 6,6'-Bi(pyridin-3-ol): Arises from the homocoupling of the pyridine boronic acid derivative.
Mitigation Strategies:
-
Rigorous Degassing: Employing freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen is crucial to minimize oxygen levels.
-
Catalyst Selection: Using a pre-activated Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce the propensity for side reactions compared to in-situ reduction of Pd(II) sources.[1]
-
Slow Addition: The slow addition of the boronic acid can maintain its low concentration in the reaction mixture, thereby disfavoring the homocoupling pathway.
Protodeboronation and Dehalogenation Byproducts
Protodeboronation is the protonolysis of the carbon-boron bond of the organoborane, leading to the formation of the corresponding des-borylated compound.[2] This is a significant competing reaction, especially with heteroaromatic boronic acids. Similarly, the aryl halide can undergo dehalogenation.
-
Byproduct C: Pyridin-3-ol: Formed via protodeboronation of 3-hydroxy-6-boronopyridine.
-
Byproduct D: Phenyl methyl sulfone: Results from the dehalogenation of 1-bromo-4-(methylsulfonyl)benzene.[7]
The propensity for protodeboronation is highly dependent on the reaction pH and the stability of the boronic acid.[2]
Mitigation Strategies:
-
Use of Boronic Esters: Pinacol or MIDA esters of the boronic acid can exhibit greater stability and slower release of the active boronic acid, minimizing protodeboronation.[2]
-
Base Selection: The choice and stoichiometry of the base are critical. An appropriate base facilitates the desired transmetalation without excessively promoting protodeboronation.[8]
Analytical Methodologies for Byproduct Identification
A multi-pronged analytical approach is essential for the comprehensive identification and quantification of byproducts. High-Performance Liquid Chromatography (HPLC) is the workhorse for separation, often coupled with mass spectrometry (MS) for identification.
Comparative Analytical Techniques
| Technique | Principle | Strengths | Limitations |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance. | Robust, reproducible, excellent for quantification of known impurities with a chromophore. | May not resolve all co-eluting peaks. Identification is based on retention time comparison with standards. |
| LC-MS | Combines the separation power of HPLC with the mass-to-charge ratio determination of MS. | Provides molecular weight information, enabling the identification of unknown impurities. High sensitivity. | Ionization efficiency can vary between compounds. Quantification requires reference standards. |
| GC-MS | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass analysis. | Excellent for identifying volatile starting materials, residual solvents, and certain low molecular weight byproducts. | Not suitable for non-volatile or thermally labile compounds. |
| NMR | Nuclear Magnetic Resonance spectroscopy provides detailed structural information about molecules. | Unambiguous structure elucidation of isolated impurities. | Lower sensitivity compared to MS. Requires isolation and purification of the impurity. |
Recommended Analytical Workflow
A systematic workflow ensures all potential byproducts are identified and controlled.
Experimental Protocols
The following protocols provide a starting point for the analysis of byproducts in the synthesis of this compound. Optimization will be necessary based on the specific synthetic conditions and available instrumentation.
HPLC-UV Method for Impurity Profiling
This method is designed for the separation of the main product from potential byproducts.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
LC-MS Method for Identification
-
LC Conditions: Utilize the HPLC method described above.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive and negative ion modes.
-
Scan Range: m/z 100-1000.
-
Data Analysis: Extract ion chromatograms for the expected molecular weights of potential byproducts (see byproduct table below) and analyze the mass spectra of any unknown peaks.
Comparative Data and Discussion
Table 1: Potential Byproducts and their Identification Markers
| Byproduct Name | Potential Origin | Expected [M+H]⁺ | Key Analytical Observations |
| 4,4'-Bis(methylsulfonyl)biphenyl | Homocoupling of aryl halide | 311.0 | Elutes later than the main product due to higher molecular weight and hydrophobicity. |
| 6,6'-Bi(pyridin-3-ol) | Homocoupling of boronic acid | 189.1 | May have poor peak shape on standard C18 columns; a different stationary phase or mobile phase modifier may be needed. |
| Pyridin-3-ol | Protodeboronation | 96.0 | Elutes early in the chromatogram due to its high polarity. |
| Phenyl methyl sulfone | Dehalogenation | 157.0 | Likely to be more volatile and could be detected by GC-MS if present in significant amounts. |
Conclusion and Recommendations
The synthesis of this compound via the Suzuki-Miyaura coupling is an efficient process, but careful control of reaction conditions is necessary to minimize the formation of byproducts. Homocoupling and protodeboronation are the primary competing pathways. A robust analytical strategy employing HPLC-UV for routine monitoring and LC-MS for the identification of unknowns is crucial for ensuring the quality of this important pharmaceutical intermediate. We recommend that any process development for this synthesis includes a thorough investigation of the impact of catalyst, base, solvent, and temperature on the impurity profile, using the analytical methods outlined in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. shoko-sc.co.jp [shoko-sc.co.jp]
A Comparative Guide to the Certificate of Analysis for 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol and Related Etoricoxib Reference Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Reference Standards in Pharmaceutical Analysis
In the landscape of pharmaceutical development and quality control, reference standards are the bedrock of analytical accuracy and reliability.[1] They serve as the benchmark against which active pharmaceutical ingredients (APIs) and their impurities are qualified and quantified.[2] The quality of a reference standard directly impacts the validity of analytical data, making the selection and verification of these materials a critical step in ensuring the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of the analytical characterization of a reference standard for a key intermediate of Etoricoxib, a selective COX-2 inhibitor. While the initial focus was on 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol, a potential impurity, this guide will center on a well-characterized and critical precursor, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (CAS 221615-75-4), due to the greater availability of established analytical data and its significance in the synthesis of Etoricoxib.[3][4][5][6] The principles and methodologies discussed herein are broadly applicable to the characterization of other related impurities and reference standards.
The Significance of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone as a Reference Standard
1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone is a pivotal intermediate in the synthesis of Etoricoxib.[3][4] The purity of this precursor is paramount as any impurities present can carry through to the final API, potentially affecting its safety and efficacy. A well-characterized reference standard for this intermediate is therefore essential for:
-
Accurate quantification of the intermediate in reaction mixtures.
-
Identification and control of process-related impurities.
-
Validation of analytical methods used for in-process control and final product release.
This guide will compare three hypothetical lots of a 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone reference standard to illustrate the key quality attributes that should be assessed.
Comparative Analysis of Reference Standard Lots
A comprehensive Certificate of Analysis for a reference standard should include data from multiple analytical techniques to confirm its identity, purity, and stability. Here, we present a comparative analysis of three hypothetical lots of a 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone reference standard.
Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
High-Performance Liquid Chromatography with UV detection is the workhorse for purity assessment and the quantification of impurities in pharmaceuticals.[7][8][9][][11]
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: Zorbax SB CN (250 x 4.6 mm), 5 µm particle size.[8]
-
Mobile Phase: A gradient mixture of 0.02 M disodium hydrogen orthophosphate (pH adjusted to 7.2) and acetonitrile.[7][8]
-
Flow Rate: 0.8 mL/min.[7]
-
Detection Wavelength: 235 nm.[7]
-
Injection Volume: 10 µL.[7]
-
Sample Preparation: Accurately weigh and dissolve the reference standard in a 50:50 (v/v) mixture of buffer and acetonitrile to a final concentration of 0.5 mg/mL.[7][8]
Rationale for Experimental Choices: The choice of a cyano (CN) column provides a different selectivity compared to more common C18 columns, which can be advantageous for separating structurally similar impurities. The mobile phase composition and pH are optimized to achieve good peak shape and resolution between the main component and any potential impurities. The detection wavelength of 235 nm is selected based on the UV absorbance maximum of the analyte.
| Lot Number | Purity (% Area) | Number of Impurities Detected | Major Impurity (% Area) |
| Lot A | 99.95% | 2 | 0.03% |
| Lot B | 99.50% | 4 | 0.25% |
| Lot C | 98.80% | 5 | 0.75% |
Interpretation of Results: Lot A demonstrates the highest purity with the fewest detectable impurities, making it the most suitable candidate for a primary reference standard. Lots B and C show lower purity and a greater number of impurities, which could compromise the accuracy of analytical measurements.
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight of the compound, confirming its identity.[12][13]
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Similar to the HPLC-UV method to ensure separation from impurities before MS analysis.
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-500.
-
Analysis Mode: Full scan to detect the parent ion.
-
Rationale for Experimental Choices: ESI is a soft ionization technique suitable for polar molecules like the target compound, minimizing fragmentation and clearly showing the molecular ion. A full scan analysis is performed to confirm the presence of the expected molecular ion and to identify any other co-eluting species.
| Lot Number | Theoretical [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Deviation (ppm) | Other Significant Ions Detected |
| Lot A | 290.0845 | 290.0842 | -1.0 | None |
| Lot B | 290.0845 | 290.0851 | +2.1 | m/z 306.0794 |
| Lot C | 290.0845 | 290.0839 | -2.1 | m/z 306.0794, m/z 274.0896 |
Interpretation of Results: All three lots show the expected protonated molecule, confirming the identity of the main component. However, Lots B and C show the presence of other significant ions, corresponding to potential impurities, which aligns with the HPLC data.
Structural Elucidation by Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity and providing another means of assessing purity.[14][15]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the reference standard in 0.6-0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum.
Rationale for Experimental Choices: CDCl₃ and DMSO-d₆ are common solvents for NMR analysis of organic molecules. A high-field NMR instrument is used to achieve better resolution of the signals. The resulting spectrum should be compared against a known, well-characterized spectrum of the compound.
| Lot Number | Structural Confirmation | Presence of Impurity Signals |
| Lot A | Consistent with the expected structure | No significant impurity signals observed |
| Lot B | Consistent with the expected structure | Minor signals observed in the aromatic region |
| Lot C | Consistent with the expected structure | Multiple minor signals observed in both aromatic and aliphatic regions |
Interpretation of Results: The ¹H NMR spectrum of Lot A is clean and consistent with the structure of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. The spectra of Lots B and C show additional peaks, confirming the presence of impurities that were detected by HPLC and MS.
Conclusion: Selecting a High-Quality Reference Standard
Based on the comprehensive analysis, Lot A is the superior reference standard. It exhibits the highest purity by HPLC, a clean mass spectrum confirming its identity, and an NMR spectrum consistent with its structure without detectable impurities. The data presented in a Certificate of Analysis for a reference standard should be critically evaluated to ensure its suitability for its intended analytical purpose. A high-quality, well-characterized reference standard is fundamental to achieving accurate and reproducible results in pharmaceutical analysis, ultimately contributing to the development of safe and effective medicines. The principles of Good Manufacturing Practice (GMP) for Active Pharmaceutical Ingredients, as outlined in the ICH Q7 guidelines, should be followed to ensure the quality and consistency of reference standards.[7][9]
References
- 1. Quality Control Chemicals (QCC) [qcchemical.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 4. EP2497767B1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 5. 1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]ethanone [lgcstandards.com]
- 6. niainnovation.in [niainnovation.in]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Etoricoxib Impurity 28(90536-66-6) 1H NMR spectrum [chemicalbook.com]
- 15. Etoricoxib Impurity 10(316149-01-6) 1H NMR [m.chemicalbook.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol, a compound featuring a pyridine ring and a methylsulfonyl group. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are grounded in the known hazards of analogous chemical structures, including pyridine derivatives and sulfonyl-containing compounds, ensuring a conservative and safety-conscious approach.
Hazard Assessment and Waste Classification
Due to its chemical structure, this compound must be treated as hazardous waste. Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[1] The methylsulfonyl group, while generally stable, contributes to the overall chemical properties of the molecule. Therefore, all materials contaminated with this compound, including neat compound, solutions, contaminated labware, and personal protective equipment (PPE), must be segregated and handled as hazardous chemical waste.
Key Hazard Considerations:
| Hazard Profile | Associated Structural Moiety | Primary Concerns |
| Toxicity & Irritation | Pyridine Ring | Harmful if swallowed, inhaled, or absorbed through the skin. Causes irritation to skin and eyes.[1][2] |
| Environmental | Pyridine Derivatives | Potential for long-lasting harmful effects to aquatic life. |
| Reactivity | General Chemical Nature | Incompatible with strong oxidizing agents.[3] |
| Combustion Products | Organic Nitrogen & Sulfur Compound | May produce toxic fumes of carbon oxides, nitrogen oxides (NOx), and sulfur oxides (SOx) in a fire.[3] |
Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling this compound for any purpose, including disposal, the use of appropriate PPE is mandatory.
-
Eye Protection: Wear chemical safety goggles or a face shield.[2]
-
Hand Protection: Use nitrile rubber gloves. For extensive handling, consider double-gloving.[2]
-
Body Protection: A fully-buttoned laboratory coat is essential.[2]
-
Respiratory Protection: All handling of the solid compound or concentrated solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[2]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is waste minimization and containment. Never discharge this chemical or its solutions into the sewer system.[4]
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is critical to ensure safe and compliant disposal.
-
Solid Waste:
-
Collect unadulterated this compound powder and contaminated disposable items (e.g., weigh boats, spatulas, Kimwipes) in a dedicated, clearly labeled hazardous waste container.[1]
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, sealable lid.[1]
-
-
Liquid Waste:
-
Contaminated Sharps:
-
Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container.
-
-
Contaminated PPE:
-
Dispose of contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste bag.[1]
-
Step 2: Labeling
Accurate and clear labeling of waste containers is a regulatory requirement and vital for safety.
-
All waste containers must be clearly labeled with:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
An accurate estimation of the concentration and quantity of the waste.
-
The date of waste generation.
-
Step 3: Storage
-
Store sealed hazardous waste containers in a designated, well-ventilated satellite accumulation area.
-
Ensure the storage area is away from heat, sparks, or open flames.
-
Store away from incompatible materials, particularly strong oxidizing agents.[3]
Step 4: Final Disposal
-
The ultimate disposal of hazardous waste must be handled by licensed professionals.
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.[1]
-
The most common and environmentally sound method for the final disposal of organic chemical waste is high-temperature incineration.[5] This process ensures the complete destruction of the compound.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key.
In Case of a Spill:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the correct PPE, including respiratory protection if necessary.
-
Contain the Spill: Use an inert absorbent material like vermiculite or sand to contain the spill.
-
Collect the Waste: Carefully collect the absorbed material using spark-free tools and place it into a labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.[1]
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Wash the affected area immediately and thoroughly with soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Logical Workflow for Disposal Decision-Making
References
Navigating the Safe Handling of 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the meticulous handling of novel chemical entities is fundamental to both personal safety and experimental integrity. This guide provides a comprehensive operational plan for the safe handling and disposal of 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are grounded in the known hazards of its constituent functional groups—a pyridine ring and a methylsulfonyl group—and represent a precautionary approach to ensure a secure laboratory environment.
Hazard Assessment: Understanding the Risks
The chemical structure of this compound incorporates a pyridine moiety, which is known to be a flammable and toxic liquid with a distinct, unpleasant odor.[1] Pyridine and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin, and they may cause skin and eye irritation.[2][3] Exposure can lead to symptoms such as dizziness, headache, and nausea.[1] The presence of the methylsulfonyl group also warrants caution.
Given these characteristics, this compound should be treated as a hazardous substance. All waste materials, including the pure compound, contaminated labware, and personal protective equipment (PPE), must be classified and handled as hazardous chemical waste.[2][4]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when working with potentially hazardous compounds.[3] The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety goggles with side shields | Double-layered nitrile or butyl rubber gloves | Fully-buttoned lab coat | Within a certified chemical fume hood |
| Solution Preparation | Chemical splash goggles | Double-layered nitrile or butyl rubber gloves | Chemical-resistant apron over a lab coat | Within a certified chemical fume hood |
| Experimental Procedures | Chemical splash goggles | Double-layered nitrile or butyl rubber gloves | Chemical-resistant apron over a lab coat | Within a certified chemical fume hood |
| Waste Disposal | Chemical splash goggles | Heavy-duty, chemical-resistant gloves | Chemical-resistant apron over a lab coat | Within a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant coveralls | Air-purifying respirator with appropriate cartridges |
It is crucial to inspect all PPE for integrity before each use and to remove it in a manner that avoids self-contamination. [5]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring reproducible results.
Preparation and Weighing
-
Work Area Designation : All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][6]
-
PPE Donning : Before handling the compound, ensure all required PPE is worn correctly.
-
Material Handling : Use dedicated spatulas and weigh boats. Handle the solid compound gently to prevent the generation of dust.
Solution Preparation
-
Solvent Addition : When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
Container Management : Keep all containers clearly labeled with the chemical name and any known hazards.[5] Keep containers tightly closed when not in use.[3]
Post-Experiment Decontamination
-
Surface Cleaning : Decontaminate all surfaces and equipment that may have come into contact with the chemical. Use an appropriate solvent (e.g., ethanol) followed by soap and water.[5]
-
PPE Removal : Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, followed by eye protection).[5]
-
Hand Washing : Wash hands thoroughly with soap and water after removing PPE.[5]
Waste Disposal: A Critical Final Step
The proper disposal of chemical waste is paramount for environmental protection and laboratory safety.[1]
Waste Segregation and Collection
-
Solid Waste : Collect all solid waste, including contaminated weighing paper and disposable labware, in a dedicated and clearly labeled hazardous waste container.[2][5]
-
Liquid Waste : Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled hazardous waste container.[2][5] Do not mix with incompatible waste streams.[2]
-
Contaminated PPE : Dispose of all used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[2]
Labeling and Storage
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of generation.[2]
-
Storage : Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[2][3]
Final Disposal
Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][7]
Spill Management: Preparedness is Key
In the event of a spill, immediate and correct action is crucial.[1]
-
Evacuate and Alert : Evacuate the immediate area and alert your supervisor and the EHS office.
-
Contain the Spill : If trained and safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand.[2]
-
Collect and Dispose : Carefully collect the absorbed material into a labeled hazardous waste container.[2]
-
Decontaminate : Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.[2]
Visualizing the Workflow
To provide a clear, at-a-glance overview of the handling process, the following workflow diagram has been created.
Caption: Workflow for Safe Handling of this compound
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. benchchem.com [benchchem.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. benchchem.com [benchchem.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
